7-Cyano-7-deaza-2'-deoxy guanosine
Description
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Properties
Molecular Formula |
C12H13N5O4 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20)/t6?,7-,8-/m1/s1 |
InChI Key |
QXSULWVDXWTVBZ-SPDVFEMOSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=C(C3=C2N=C(NC3=O)N)C#N |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Cyano-7-deaza-2'-deoxyguanosine: Structure, Properties, and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Cyano-7-deaza-2'-deoxyguanosine, also known as dPreQ0, is a modified nucleoside analog of deoxyguanosine. It features a cyano group at the 7-position and the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom.[1][2] This structural modification imparts unique biochemical and biophysical properties, making it a valuable tool in molecular biology, drug discovery, and diagnostics. This technical guide provides a detailed overview of the structure, properties, synthesis, and biological significance of 7-cyano-7-deaza-2'-deoxyguanosine, with a focus on experimental data and protocols for the research community.
Structure and Physicochemical Properties
7-Cyano-7-deaza-2'-deoxyguanosine is a pyrrolopyrimidine nucleoside.[2] The replacement of the N7 atom with a C-H group alters the electronic properties of the purine ring system and eliminates a hydrogen bond acceptor site in the major groove of DNA.[3] The presence of the cyano group further influences its stability and hydrogen bonding capabilities.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-cyano-7-deaza-2'-deoxyguanosine and its parent compound, 7-deaza-2'-deoxyguanosine (B613789), are presented in Table 1.
| Property | 7-Cyano-7-deaza-2'-deoxyguanosine | 7-Deaza-2'-deoxyguanosine | Reference |
| Molecular Formula | C12H13N5O4 | C11H14N4O4 | [2] |
| Molecular Weight | 291.26 g/mol | 266.25 g/mol | [2][4] |
| CAS Number | 199859-58-0 | 86392-75-8 | [2][4] |
| Calculated Dipole Moment | Not available | 4.312 Debye (for 9-methyl-7-deaza-G) | [3] |
| Calculated Surface Area | Not available | 86 Å2 (for 7-deaza-G) | [3] |
Crystallographic Data
X-ray crystallography of the parent compound, 7-deaza-2'-deoxyguanosine, provides insights into its three-dimensional structure. The key crystallographic parameters are summarized in Table 2.
| Parameter | Value | Reference |
| N-glycosylic bond torsion angle (χ) | anti [-106.5 (3)°] | [5] |
| 2'-deoxyribofuranosyl moiety conformation | 3T4 (N-type) | [5] |
| Pseudorotation phase angle (P) | 39.1° | [5] |
| Maximum puckering amplitude (τm) | 40.3° | [5] |
| Exocyclic C-C bond conformation (γ) | ap (trans) [-173.8 (3)°] | [5] |
| Nucleobase interplanar O=C-C···NH2 distance | 3.441 (1) Å | [5][6] |
Biological Activity and Applications
7-Cyano-7-deaza-2'-deoxyguanosine exhibits significant biological activities and has found applications in various research areas.
Immunostimulatory Activity via Toll-Like Receptor 7 (TLR7)
Guanosine (B1672433) analogs, including 7-cyano-7-deaza-2'-deoxyguanosine, are recognized by Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor involved in the innate immune response.[7][8][9] Activation of TLR7 by these analogs triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, resulting in antiviral and immunostimulatory effects.[7][8][9]
The TLR7 signaling pathway initiated by guanosine analogs is dependent on the adaptor protein MyD88 and requires endosomal maturation.[7][8]
DNA Modification
In bacteria, 7-cyano-7-deaza-2'-deoxyguanosine (dPreQ0) is a precursor for other 7-deazaguanine (B613801) derivatives found in DNA.[10][11][12] It is incorporated into DNA by a transglycosylase enzyme, DpdA, in an ATP-dependent reaction facilitated by DpdB.[12][13] This modification is part of a restriction-modification system.[13]
Application in PCR and DNA Sequencing
The triphosphate form of 7-deaza-2'-deoxyguanosine is used in polymerase chain reaction (PCR) and DNA sequencing, particularly for GC-rich templates. Its incorporation reduces the formation of secondary structures that can inhibit polymerase activity, leading to improved amplification and sequencing results.
Experimental Protocols
Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine
Note: This is a generalized scheme. Specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized based on literature procedures for similar compounds.
In Vitro Incorporation of dPreQ0 into DNA
This protocol is adapted from the methods described for the DpdA/DpdB system.[13]
Materials:
-
pUC19 plasmid DNA
-
Purified DpdA and DpdB proteins
-
preQ0 (7-cyano-7-deazaguanine)
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
pUC19 DNA (final concentration, e.g., 1 µg/µL)
-
DpdA (final concentration, e.g., 5 µM)
-
DpdB (final concentration, e.g., 5 µM)
-
preQ0 (final concentration, e.g., 20 µM)
-
ATP (final concentration, e.g., 1 mM)
-
Reaction Buffer to the final volume.
-
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.
-
Vortex and centrifuge at high speed for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the DNA.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in TE buffer.
-
The resulting DNA will be modified with dPreQ0 and can be analyzed by methods such as mass spectrometry.
TLR7 Activation Assay in Cell Culture
This protocol is a general guideline for assessing the activation of TLR7 by 7-cyano-7-deaza-2'-deoxyguanosine in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter (e.g., luciferase or SEAP)
-
7-Cyano-7-deaza-2'-deoxyguanosine
-
Positive control (e.g., R848)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reporter gene assay system (e.g., luciferase assay reagent)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the TLR7-expressing HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of 7-cyano-7-deaza-2'-deoxyguanosine and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
After incubation, measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system used.
-
Analyze the data by plotting the reporter activity against the compound concentration to determine the dose-response relationship.
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine is a versatile molecule with significant potential in various fields of biomedical research. Its unique structural features give rise to interesting biological activities, including the modulation of the innate immune system and its role in bacterial DNA modification systems. The experimental protocols and data presented in this guide are intended to provide a valuable resource for scientists working with this compound and to stimulate further research into its properties and applications.
References
- 1. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 199859-58-0: 7-Cyano-7-deaza-2'-deoxy guanosine [cymitquimica.com]
- 3. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deaza-2'-deoxyguanosine | C11H14N4O4 | CID 135411006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxyguanosine is a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 11. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
biosynthesis of 7-deazaguanine derivatives in bacteria
An In-Depth Technical Guide to the Biosynthesis of 7-Deazaguanine (B613801) Derivatives in Bacteria
Executive Summary
7-deazaguanine derivatives represent a diverse class of natural products characterized by a pyrrolo[2,3-d]pyrimidine core structure.[1] In bacteria, these compounds are integral to fundamental biological processes, manifesting as hypermodified bases in tRNA, such as queuosine (B110006) (Q), and as potent secondary metabolites with antibiotic properties, including toyocamycin (B1682990) and sangivamycin (B1680759).[1][2] More recently, 7-deazaguanine derivatives have been identified as epigenetic modifications in bacterial and phage DNA, where they play a role in restriction-modification and anti-restriction systems.[3][4] All these varied derivatives originate from a common, conserved biosynthetic pathway that begins with guanosine-5'-triphosphate (GTP). This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the key precursor 7-cyano-7-deazaguanine (preQ₀), details the subsequent branches leading to major derivatives, presents quantitative data on the enzymes involved, and outlines key experimental methodologies for researchers in molecular biology and drug development.
The Core Biosynthetic Pathway: From GTP to PreQ₀
The de novo synthesis of 7-deazaguanine derivatives in bacteria is a multi-step enzymatic process that converts GTP into the universal precursor, 7-cyano-7-deazaguanine (preQ₀).[1] This four-step pathway remained largely uncharacterized for decades but has now been fully reconstituted in vitro.[5][6][7]
Step 1: GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP) The pathway initiates with the conversion of GTP to H₂NTP, a reaction catalyzed by GTP cyclohydrolase I (FolE) .[1][8] This complex rearrangement reaction is a critical branch point in primary metabolism, as it is also the first committed step in the biosynthesis of tetrahydrofolate (THF) and biopterin.[1][8]
Step 2: H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) The second step is catalyzed by 6-carboxytetrahydropterin synthase (QueD) , which converts H₂NTP into CPH₄.[3]
Step 3: CPH₄ to 7-carboxy-7-deazaguanine (B3361655) (CDG) This key rearrangement is catalyzed by 7-carboxy-7-deazaguanine synthase (QueE) , an atypical member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily.[5][9] The enzyme utilizes a [4Fe-4S] cluster to generate a 5'-deoxyadenosyl radical, which initiates the complex conversion of the pterin (B48896) ring of CPH₄ into the pyrrolopyrimidine core of CDG.[9][10][11]
Step 4: CDG to 7-cyano-7-deazaguanine (preQ₀) In the final step of the core pathway, 7-cyano-7-deazaguanine synthase (QueC) , an ATPase, catalyzes the conversion of CDG to preQ₀.[1] The reaction proceeds through a 7-amido-7-deazaguanine (ADG) intermediate and consumes two molecules of ATP, with ammonia (B1221849) serving as the nitrogen source for the nitrile group.[1][5]
Diversification of 7-Deazaguanine Derivatives from PreQ₀
The preQ₀ base is the central hub from which bacteria synthesize a variety of final products, including tRNA modifications, antibiotics, and DNA modifications.
Queuosine (Q) Biosynthesis in tRNA
Queuosine is a hypermodified nucleoside found in the wobble position (position 34) of tRNAs for asparagine, aspartic acid, histidine, and tyrosine, where it enhances translational accuracy and efficiency.[2]
-
preQ₁ Formation: preQ₀ is reduced by the NADPH-dependent preQ₀ oxidoreductase (QueF) to form 7-aminomethyl-7-deazaguanine (preQ₁).[8]
-
tRNA Insertion: The enzyme tRNA-guanine transglycosylase (TGT) excises the genetically encoded guanine (B1146940) from the tRNA anticodon loop and irreversibly inserts the preQ₁ base.[8]
-
Final Modification: Once incorporated into the tRNA, preQ₁ is further modified by additional enzymes (e.g., QueA, QueG, QueH) to yield the final queuosine (Q) structure.[1]
Pyrrolopyrimidine Antibiotic Biosynthesis
Certain bacteria, particularly in the genus Streptomyces, utilize the preQ₀ scaffold to produce potent nucleoside antibiotics like toyocamycin and sangivamycin.[12]
-
Toyocamycin Formation: A dedicated gene cluster (toy) orchestrates the conversion of preQ₀ into toyocamycin. This involves appending a ribose moiety and converting the guanine-like base to an adenine-like one.[13]
-
Sangivamycin Formation: The nitrile group of toyocamycin is subsequently hydrolyzed by toyocamycin nitrile hydratase to an amide, yielding sangivamycin.[13]
7-Deazaguanine Modification in DNA
A more recent discovery is the incorporation of 7-deazaguanine derivatives into DNA, creating a novel form of epigenetic marking.[14] This system is encoded by the dpd (deazapurine in DNA) gene cluster.[3][4]
-
dPreQ₀ Insertion: A specialized tRNA-guanine transglycosylase homolog, DpdA , inserts the preQ₀ base directly into DNA, replacing a guanine residue to form 2'-deoxy-preQ₀ (dPreQ₀).[4]
-
dADG Formation: The nitrile group of the inserted dPreQ₀ can be hydrolyzed by the enzyme DpdC to form 2'-deoxy-7-amido-7-deazaguanosine (dADG).[3]
Quantitative and Functional Enzyme Data
Table 1: Enzymes of the Core Biosynthetic Pathway (GTP to preQ₀)
| Enzyme Name | Gene Name | EC Number | Function & Notes |
| GTP cyclohydrolase I | folE | 3.5.4.16 | Catalyzes the conversion of GTP to H₂NTP. Shared with folate biosynthesis. The Nocardia enzyme has a Kₘ for GTP of 6.5 µM.[1][15] |
| 6-carboxytetrahydropterin synthase | queD | 4.1.2.50 | Converts H₂NTP to CPH₄.[3] |
| 7-carboxy-7-deazaguanine synthase | queE | 4.3.99.3 | A radical SAM enzyme that converts CPH₄ to CDG. Requires a reduced [4Fe-4S] cluster for activity.[9][10] |
| 7-cyano-7-deazaguanine synthase | queC | 6.3.4.20 | An ATPase that converts CDG to preQ₀ via an ADG intermediate, using ammonia as a nitrogen source.[1] |
Table 2: Enzymes for the Synthesis of 7-Deazaguanine Derivatives
| Derivative Pathway | Enzyme Name | Gene Name(s) | EC Number | Function & Notes |
| Queuosine | preQ₀ oxidoreductase | queF | 1.7.1.13 | NADPH-dependent reduction of preQ₀ to preQ₁.[8] |
| tRNA-guanine transglycosylase | tgt | 2.4.2.29 | Exchanges guanine for preQ₁ in the tRNA anticodon loop.[8] | |
| Antibiotics | Toyocamycin pathway enzymes | toy cluster | N/A | A suite of enzymes for ribosylation and base conversion of preQ₀.[13] |
| Toyocamycin nitrile hydratase | toyJ/K/L | 4.2.1.84 | Hydrolyzes the nitrile group of toyocamycin to form sangivamycin.[13] | |
| DNA Modification | DNA preQ₀ transglycosylase | dpdA | N/A | TGT homolog that inserts preQ₀ into DNA.[3][4] |
| dPreQ₀ hydrolase | dpdC | N/A | Converts dPreQ₀ in DNA to dADG.[3] |
Key Experimental Methodologies
The study of 7-deazaguanine biosynthesis relies on a combination of genetic, biochemical, and analytical techniques.
In Vitro Reconstitution of the PreQ₀ Pathway
The entire four-step pathway from GTP to preQ₀ has been successfully reconstituted in vitro, which was crucial for elucidating the functions of the QueC, QueD, and QueE enzymes and identifying the novel intermediates CPH₄ and CDG.[5][7]
Representative Protocol for In Vitro PreQ₀ Synthesis: [5]
-
Enzyme Preparation: Purify recombinant FolE, QueD, QueE, and QueC enzymes, typically with affinity tags (e.g., His₆-tag). QueE must be purified and handled under strict anaerobic conditions due to its oxygen-sensitive [4Fe-4S] cluster.[9]
-
Reaction Setup: Combine the four purified enzymes in an appropriate buffer (e.g., Tris-HCl or PIPES) with necessary cofactors.
-
Cofactors: Include GTP as the initial substrate, SAM for the QueE reaction, ATP and an ammonium (B1175870) salt (e.g., (NH₄)₂SO₄) for the QueC reaction, and a reducing system for QueE.
-
QueE Reduction: The radical SAM enzyme QueE requires a reduced [4Fe-4S]¹⁺ cluster. This can be achieved chemically with sodium dithionite (B78146) or, more efficiently, with a biological reducing system such as flavodoxin (Fld)/flavodoxin reductase (FPR)/NADPH.[9][16]
-
Incubation: Incubate the reaction mixture under anaerobic conditions at an optimal temperature (e.g., 37°C).
-
Analysis: Monitor the reaction progress over time by taking aliquots. Stop the reaction by adding acid (e.g., trichloroacetic acid). Analyze the formation of intermediates and the final product, preQ₀, using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector and Mass Spectrometry (MS).[5]
Assay for Radical SAM Enzyme QueE
Assaying QueE activity is critical but requires specific anaerobic techniques.[9]
-
Anaerobic Environment: All buffers and reagents must be deoxygenated, and the entire assay must be performed in an anaerobic chamber.
-
Enzyme Reconstitution: The [4Fe-4S] cluster of purified QueE often needs to be chemically reconstituted under anaerobic conditions with an excess of an iron salt (e.g., FeCl₃) and a sulfide (B99878) source (e.g., Na₂S).[9]
-
Assay Mixture: A typical assay buffer is PIPES-KOH (pH 7.4) containing dithiothreitol (B142953) (DTT), MgSO₄, SAM, and the substrate CPH₄.[9]
-
Reduction: The enzyme's cluster must be reduced to the active +1 state using sodium dithionite or a biological reducing system.[9][16]
-
Initiation and Quenching: The reaction is initiated by adding the substrate (CPH₄). Aliquots are quenched at various time points with trichloroacetic acid.[9][10]
-
Detection: The conversion of CPH₄ to CDG is monitored and quantified by LC-MS.[9]
Analysis of DNA and RNA Modifications
Identifying 7-deazaguanine derivatives in nucleic acids requires sensitive analytical methods.
-
Nucleic Acid Isolation: Genomic DNA or total tRNA is purified from bacterial cultures.[3][4]
-
Enzymatic Digestion: The purified nucleic acid is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as Benzonase, DNase I (for DNA), phosphodiesterase, and alkaline phosphatase.[3][4]
-
LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS). The modified nucleosides are identified and quantified based on their unique retention times and mass fragmentation patterns compared to synthetic standards.[3]
Conclusion and Future Directions
The elucidation of the biosynthetic pathways for 7-deazaguanine derivatives in bacteria has revealed a remarkable example of metabolic diversification, where a single core pathway gives rise to molecules essential for translation, chemical defense, and epigenetic regulation. For researchers and drug development professionals, these pathways present attractive targets. The enzymes, particularly those unique to bacteria like QueE and QueF, are potential targets for novel antibiotics. Furthermore, understanding the DNA modification systems (Dpd) opens new avenues for exploring bacterial epigenetics and developing tools for biotechnology. Future research will likely focus on the regulation of these pathways, the discovery of new 7-deazaguanine derivatives, and the full extent of their roles in the intricate arms race between bacteria and bacteriophages.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]
- 7. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toyocamycin - Wikipedia [en.wikipedia.org]
- 13. 7-Deazapurine biosynthesis: NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2-13C-7-15N-adenine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical and Biological Reduction of the Radical SAM Enzyme 7-Carboxy-7-deazaguanine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the preQ₀ Intermediate: 7-cyano-7-deazaguanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-cyano-7-deazaguanine (preQ₀) is a pivotal intermediate in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon loop of specific tRNAs in bacteria and eukaryotes. This crucial modification plays a significant role in translational fidelity and efficiency. The biosynthetic pathway of preQ₀, originating from guanosine-5'-triphosphate (GTP), involves a series of four enzymatic transformations, presenting a unique intersection of nucleotide metabolism and radical chemistry. This technical guide provides a comprehensive overview of the biochemical role, synthesis, and enzymatic processing of preQ₀, with a focus on quantitative data and detailed experimental methodologies to aid researchers in this field.
Introduction
7-Deazaguanine-containing compounds represent a diverse class of natural products with significant biological activities, including antibiotic and antiviral properties.[1][2] A central precursor to many of these molecules is 7-cyano-7-deazaguanine, also known as preQ₀.[3] PreQ₀ is the product of a four-step enzymatic pathway that begins with GTP.[2][4] Its subsequent reduction to 7-aminomethyl-7-deazaguanine (preQ₁) is a critical step in the biosynthesis of queuosine (Q), a modification found in the wobble position of tRNAs for asparagine, aspartic acid, histidine, and tyrosine.[5] The absence of the queuosine modification has been linked to effects on translational speed and fidelity.[5] Understanding the biosynthesis of preQ₀ is therefore fundamental to elucidating the regulation of protein synthesis and exploring potential targets for novel antimicrobial agents.
The Biosynthetic Pathway of preQ₀ from GTP
The de novo synthesis of preQ₀ is a conserved pathway in many bacteria and archaea, involving four key enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine (preQ₀) synthase (QueC).[6][7] The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP) by FolE. QueD then catalyzes the conversion of H₂NTP to CPH₄.[4] The radical SAM enzyme QueE subsequently transforms CPH₄ into CDG in a complex rearrangement reaction.[2][4] Finally, QueC, an ATP-dependent enzyme, converts CDG to preQ₀, utilizing ammonia (B1221849) as the nitrogen source for the nitrile group.[2][4]
Signaling Pathway Diagram
Caption: Biosynthetic pathway of 7-cyano-7-deazaguanine (preQ₀) from GTP.
Quantitative Data on Enzymatic Reactions
The following tables summarize the available kinetic parameters for the enzymes involved in the biosynthesis of preQ₀ and its subsequent conversion to preQ₁.
Table 1: Kinetic Parameters of Enzymes in the preQ₀ Biosynthetic Pathway
| Enzyme | Organism | Substrate | KM (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| FolE (GTP cyclohydrolase I) | Bacillus subtilis | GTP | 4 | 4.8 (Vmax nmol/min/mg) | - | - | [8] |
| QueD (CPH₄ synthase) | Escherichia coli | H₂NTP | Not determined | > 1 (estimated) | - | - | [9] |
| QueE (CDG synthase) | Bacillus subtilis | CPH₄ | 20 | 5.4 | - | - | [10] |
| QueC (preQ₀ synthase) | - | CDG | Not determined | Not determined | - | - | - |
Table 2: Kinetic Parameters of QueF (preQ₀ Reductase)
| Organism | Substrate | KM (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Escherichia coli | preQ₀ | < 1.5 | 0.1268 | 7.0 | 37 | [6] |
| Bacillus subtilis | preQ₀ | 0.237 | 0.011 (0.66 min-1) | 7.5 | 30 | [3] |
| Bacillus subtilis (Glu97Gln mutant) | preQ₀ | 67 | 0.0006 (0.036 min-1) | - | - | [3] |
| Escherichia coli | NADPH | 36 | 0.01 (0.6 min-1) | - | - | [11] |
Experimental Protocols
In Vitro Reconstitution of preQ₀ Biosynthesis from GTP
This protocol is adapted from McCarty et al., 2009.[4]
Objective: To synthesize preQ₀ in vitro from GTP using purified enzymes.
Materials:
-
Purified GTP cyclohydrolase I (GCH I/FolE)
-
Purified E. coli QueD (CPH₄ synthase)
-
Purified B. subtilis QueE (CDG synthase)
-
Purified B. subtilis QueC (preQ₀ synthase)
-
Guanosine-5'-triphosphate (GTP)
-
S-adenosyl-L-methionine (SAM)
-
Sodium dithionite
-
ATP, MgCl₂, DTT, NH₄Cl
-
Reaction buffer (e.g., 50 mM PIPES, pH 7.4, 0.1 M NaCl)
-
HPLC system for product analysis
Procedure:
-
Step 1: Synthesis of H₂NTP. Incubate GTP with GCH I in reaction buffer.
-
Step 2: Synthesis of CPH₄. Add purified QueD to the reaction mixture from Step 1.
-
Step 3: Synthesis of CDG. To the CPH₄-containing mixture, add QueE, SAM, and sodium dithionite.
-
Step 4: Synthesis of preQ₀. Add QueC, ATP, and NH₄Cl to the CDG-containing mixture.
-
Reaction Monitoring. Monitor the formation of intermediates and the final product, preQ₀, by reverse-phase HPLC, typically with UV detection at 300 nm.[4]
Experimental Workflow Diagram
Caption: Workflow for the in vitro enzymatic synthesis of preQ₀.
Enzyme Activity Assay for QueF (preQ₀ Reductase)
This protocol is based on the methods described by Van Lanen et al., 2005 and Zallot et al., 2017.[3][11]
Objective: To determine the kinetic parameters of QueF by monitoring NADPH oxidation.
Materials:
-
Purified QueF enzyme
-
preQ₀ substrate
-
NADPH
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 2 mM DTT)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of NADPH, and varying concentrations of preQ₀.
-
Initiate the reaction by adding a known amount of QueF enzyme.
-
Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate (preQ₀) concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax (from which kcat can be calculated).
Conclusion
7-cyano-7-deazaguanine (preQ₀) stands as a critical juncture in the biosynthesis of the modified tRNA nucleoside queuosine. The elucidation of its four-step enzymatic synthesis from GTP has unveiled novel enzymatic chemistry, including the complex rearrangement catalyzed by the radical SAM enzyme QueE. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers investigating this pathway. Further characterization of the enzymes, particularly the kinetic properties of QueC, will provide a more complete understanding of the regulation of queuosine biosynthesis. This knowledge is not only crucial for fundamental biochemistry but also holds promise for the development of novel therapeutic agents targeting bacterial tRNA modification pathways.
References
- 1. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]
- 2. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of the Queuosine Biosynthesis Enzyme QueF from Irreversible Oxidation by a Conserved Intramolecular Disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Analysis and Probing with Substrate Analogues of the Reaction Pathway of the Nitrile Reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymic characterization of Bacillus subtilis GTP cyclohydrolase I. Evidence for a chemical dephosphorylation of dihydroneopterin triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Structural Studies of 6-Carboxy-5,6,7,8-tetrahydropterin Synthase Reveal the Molecular Basis of Catalytic Promiscuity within the Tunnel-fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. pnas.org [pnas.org]
The Epigenetic Armor: A Technical Guide to 7-Deazaguanine Modifications in Phage DNA
For Researchers, Scientists, and Drug Development Professionals
Bacteriophages, the viruses that infect bacteria, are engaged in a perpetual evolutionary arms race with their hosts. A key strategy in this conflict is the modification of the phage's own genetic material to protect it from bacterial defense systems, such as restriction enzymes. Among the most fascinating of these modifications is the substitution of guanine (B1146940) with a class of molecules called 7-deazaguanines. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and analysis of these unique DNA modifications, offering valuable insights for researchers in microbiology, virology, and drug development.
The Landscape of 7-Deazaguanine (B613801) Modifications
The discovery of 7-deazaguanine derivatives in phage DNA has unveiled a new layer of epigenetic complexity. These modifications are not mere decorations but integral components of a sophisticated defense mechanism.[1][2][3] To date, a variety of these modified bases have been identified, each with its own biosynthetic nuance.
Eight key derivatives of 7-deazaguanine have been identified in the DNA of various bacteriophages.[4][5] These include the well-characterized 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0), 2'-deoxy-7-amido-7-deazaguanosine (dADG), and 2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ1).[3][6] More recently, four additional derivatives were discovered: 2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1), 2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1), 2'-deoxy-7-deazaguanine (dDG), and 2'-deoxy-7-carboxy-7-deazaguanine (dCDG).[4][5][7][8]
The extent of guanine replacement by these analogs can be substantial, rendering the phage genome resistant to a broad spectrum of host restriction enzymes.[3] This hypermodification underscores the critical role of 7-deazaguanines in phage survival and propagation.
Quantitative Analysis of Guanine Replacement
The level of guanine substitution by 7-deazaguanine derivatives varies among different phages. This quantitative data is crucial for understanding the extent of this protective mechanism.
| Phage | Host Organism | 7-Deazaguanine Derivative | Percentage of Guanine Replaced (%) | Reference |
| Enterobacteria phage 9g | Enterobacteria | Archaeosine (G+) | 25 | [9] |
| Escherichia phage CAjan | Escherichia coli | preQ₀ | 32 | [1][9] |
| Campylobacter phage CP220 | Campylobacter | 7-amido-7-deazaguanine (ADG) | 100 | [1][9] |
| Halovirus HVTV-1 | Halovirus | preQ₁ | 30 | [1][9] |
The Biosynthetic Pathway: A Step-by-Step Assembly
The synthesis of 7-deazaguanine modifications in phages is a multi-step enzymatic process that begins with the common purine (B94841) precursor, guanosine (B1672433) triphosphate (GTP).[10][11] The core pathway leads to the production of the key intermediate, 7-cyano-7-deazaguanine (preQ₀), which can then be further modified to generate the diverse array of derivatives found in phage DNA.[1][11]
The initial steps of the pathway, leading to preQ₀, are catalyzed by a series of enzymes, often encoded by the phage itself.[1][10] These include GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[1][10][12]
Once preQ₀ is synthesized, it is inserted into the phage DNA by a specialized DNA transglycosylase enzyme called DpdA.[3][4] This insertion is a post-replicative event, where a guanine base is excised and replaced with the preQ₀ molecule.[4][13] Following insertion, other phage-encoded enzymes can further modify the preQ₀ base to create the final 7-deazaguanine derivative.[4][13]
Caption: Biosynthesis of 7-deazaguanine modifications in phage DNA.
Experimental Protocols: Detecting and Quantifying 7-Deazaguanine Modifications
The identification and quantification of these novel DNA modifications require sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary method for this purpose.[1][12]
Enzymatic Digestion of Phage Genomic DNA
Objective: To hydrolyze the phage DNA into its constituent nucleosides for LC-MS/MS analysis.
Protocol:
-
DNA Extraction: Isolate high-purity genomic DNA from the phage of interest using a standard phage DNA extraction protocol.
-
Enzymatic Digestion:
-
To 1-5 µg of purified phage DNA, add a cocktail of nucleases and phosphatases. A typical cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for 2-12 hours to ensure complete digestion.
-
-
Sample Cleanup:
-
Following digestion, remove the enzymes to prevent interference with the LC-MS/MS analysis. This is typically achieved by ultrafiltration or solid-phase extraction.
-
The resulting solution containing the free deoxynucleosides is then ready for analysis.
-
LC-MS/MS Analysis
Objective: To separate, identify, and quantify the canonical and modified deoxynucleosides.
Protocol:
-
Chromatographic Separation:
-
Inject the digested DNA sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the deoxynucleosides based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
-
Quantification:
-
Perform quantification using multiple reaction monitoring (MRM) mode.[6] This involves monitoring specific precursor-to-product ion transitions for each canonical and modified deoxynucleoside.
-
Establish external calibration curves for each nucleoside using synthetic standards of known concentrations to ensure accurate quantification.[6][12] The limit of detection for these modified nucleosides is typically in the femtomole range.[6]
-
Caption: Experimental workflow for analyzing 7-deazaguanine modifications.
Implications for Drug Development and Future Research
The discovery of 7-deazaguanine modifications in phage DNA opens up new avenues for research and therapeutic development.
-
Novel Antiviral Targets: The enzymes involved in the biosynthesis and incorporation of these modifications, such as DpdA, represent potential targets for novel antiviral drugs. Inhibiting these enzymes could render phages susceptible to bacterial restriction systems, providing a new strategy to combat phage-related issues in industrial fermentations or the food industry.
-
Phage Therapy: Understanding how phages protect their DNA is crucial for the development of effective phage therapies. Genetically engineering phages to have specific DNA modifications could enhance their efficacy against multidrug-resistant bacteria.
-
Biotechnology: The enzymes of this pathway could be harnessed as biotechnological tools for site-specific modification of DNA, opening up possibilities in synthetic biology and epigenetics research.
The ongoing exploration of the phage epigenome will undoubtedly reveal further complexities and provide a deeper understanding of the intricate interactions between viruses and their hosts. This knowledge will be invaluable for developing the next generation of antimicrobial strategies and biotechnological innovations.
References
- 1. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Four additional natural 7-deazaguanine derivatives in phages and how to make them | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
The Emerging Role of 7-Cyano-7-Deazaguanine in DNA Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Cyano-7-deazaguanine (preQ₀) is a fascinating heterocyclic molecule, long recognized as a key intermediate in the biosynthesis of the hypermodified tRNA nucleoside, queuosine. However, recent discoveries have unveiled a novel and critical role for preQ₀ in the realm of DNA modification. This technical guide provides an in-depth exploration of the biological significance of 7-cyano-7-deazaguanine in DNA, detailing its biosynthesis, the enzymatic machinery responsible for its insertion into the DNA backbone, and its function within a novel bacterial restriction-modification system. This document consolidates current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in molecular biology, microbiology, and drug development.
Introduction
7-Deazaguanine (B613801) derivatives are a class of modified purines where the nitrogen at position 7 is replaced by a carbon atom. One of the most fundamental of these is 7-cyano-7-deazaguanine, also known as preQ₀. Historically, the biological significance of preQ₀ was confined to its role as a precursor to queuosine, a complex modification found in the anticodon of certain tRNAs that enhances translational fidelity.[1][2]
The paradigm shifted with the discovery of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) in bacterial DNA.[3][4] This finding pointed to a previously unknown pathway of DNA modification and a new biological context for preQ₀. It is now understood that dPreQ₀ is a component of a sophisticated bacterial defense mechanism known as a restriction-modification (R-M) system.[5][6][7] In these systems, the host's DNA is chemically modified to protect it from cleavage by its own restriction endonucleases, which target and degrade foreign DNA, such as that from invading bacteriophages.[6][7] The incorporation of dPreQ₀ into DNA serves as this protective mark.
This guide will delve into the core aspects of preQ₀'s role in DNA modification, from its synthesis to its enzymatic incorporation and functional implications.
The Biosynthesis of 7-Cyano-7-Deazaguanine (preQ₀)
The journey of preQ₀ begins with Guanosine-5'-triphosphate (GTP), a primary metabolite. The biosynthesis of preQ₀ is a multi-step enzymatic pathway that is conserved in many bacteria.[8][9] The key enzymes involved are GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[8][9]
The initial step, catalyzed by FolE, is shared with the folate biosynthesis pathway.[2] The subsequent dedicated steps are illustrated in the pathway diagram below.
Caption: The biosynthetic pathway of 7-cyano-7-deazaguanine (preQ₀) from GTP.
Incorporation of 7-Cyano-7-Deazaguanine into DNA: The Dpd R-M System
The incorporation of preQ₀ into DNA is carried out by a specialized set of enzymes encoded by the dpd (deazapurine in DNA) gene cluster.[5] This system constitutes a novel type of restriction-modification system. The core machinery for the modification aspect of this system involves three key proteins: DpdA, DpdB, and DpdC.[5][10]
-
DpdA: This enzyme is a transglycosylase that catalyzes the exchange of a guanine (B1146940) base in the DNA for preQ₀.[5][10]
-
DpdB: An ATPase that provides the energy for the transglycosylation reaction. The insertion of preQ₀ into DNA is dependent on ATP hydrolysis by DpdB.[5][10]
-
DpdC: This enzyme functions independently of DpdA and DpdB to further modify the incorporated preQ₀ into 7-amido-7-deazaguanine (ADG).[5][10]
The overall workflow for the modification of DNA with 7-deazaguanine derivatives is depicted below.
References
- 1. Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E. coli QueD is a 6-carboxy-5,6,7,8-tetrahydropterin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Kinetic and spectroscopic studies on the quercetin 2,3-dioxygenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel Queuovirinae lineage of Pseudomonas aeruginosa phages encode dPreQ0 DNA modifications with a single GA motif that provide restriction and CRISPR Cas9 protection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
7-Deazapurine Derivatives: A Technical Guide to Their Role in Nucleic Acid Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurine nucleosides are a class of purine (B94841) analogs where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This seemingly subtle modification has profound effects on the chemical and biological properties of nucleic acids, making these derivatives invaluable tools in molecular biology, diagnostics, and therapeutic development. The alteration of the purine core changes the electronic properties of the base, affects the hydrogen bonding landscape in the major groove of DNA, and provides a site for further chemical modifications. This guide provides an in-depth overview of the synthesis, incorporation, and functional consequences of 7-deazapurine derivatives in nucleic acids, complete with experimental protocols and quantitative data to aid researchers in their practical applications.
Impact on Nucleic Acid Structure and Function
The substitution of N7 with a CH group in the purine ring of 7-deazapurine derivatives introduces significant changes to the properties of DNA and RNA. One of the most critical alterations is the removal of the Hoogsteen edge hydrogen bond acceptor (N7), which can disrupt non-Watson-Crick base pairing and reduce the formation of secondary structures in G-rich sequences. This property is particularly beneficial in molecular biology techniques such as PCR and DNA sequencing.
Furthermore, the C7 position becomes available for the attachment of various functional groups, including halogens, alkyl, and aryl moieties.[1] These modifications can enhance duplex stability, modulate interactions with proteins, and introduce novel functionalities such as fluorescence.[1]
Quantitative Data on Duplex Stability
The incorporation of 7-deazapurine derivatives can have varied effects on the thermal stability of DNA duplexes, measured by the melting temperature (Tm). The following table summarizes the impact of various 7-deazapurine modifications on DNA duplex stability.
| Oligonucleotide Sequence (Modification in bold) | Complementary Sequence | Tm (°C) | ΔTm (°C) per modification | Reference |
| 5'-CGCGAATTCGCG-3' | 3'-GCGCTTAAGCGC-5' | 59.1 | - | [2] |
| 5'-FdC-dzG -FdC-dzG -dzA -dzA -CldU-CldU-FdC-dzG -FdC-dzG -3' | 3'-dzG -FdC-dzG -FdC-dzA -dzA -CldU-CldU-dzG -FdC-dzG -FdC-5' | 53.2 | -5.9 (for the fully modified duplex) | [2] |
| 5'-d(TCT-X -TCT)-3' where X = dG | 3'-d(AGA-A-AGA)-5' | 36.0 | - | [3][4] |
| 5'-d(TCT-X -TCT)-3' where X = 7-deaza-dG | 3'-d(AGA-A-AGA)-5' | 34.5 | -1.5 | [3][4] |
| 5'-d(TCT-X -TCT)-3' where X = 7-bromo-7-deaza-dG | 3'-d(AGA-A-AGA)-5' | 37.5 | +1.5 | [3][4] |
| 5'-d(TCT-X -TCT)-3' where X = 7-iodo-7-deaza-dG | 3'-d(AGA-A-AGA)-5' | 38.5 | +2.5 | [3][4] |
| 5'-d(CGC-Y -GC)-3' where Y = dA | 3'-d(GCG-T-CG)-5' | 52.0 | - | [5] |
| 5'-d(CGC-Y -GC)-3' where Y = 7-deaza-dA | 3'-d(GCG-T-CG)-5' | 51.5 | -0.5 | [5] |
Note: Tm values are dependent on experimental conditions such as salt and oligonucleotide concentrations. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP
This protocol is designed to improve the amplification of DNA templates with high GC content, which are prone to forming secondary structures that can impede DNA polymerase.
Materials:
-
DNA template (with high GC content)
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dTTP at 10 mM each)
-
7-deaza-dGTP solution (10 mM)
-
dGTP solution (10 mM)
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
Procedure:
-
Prepare the dNTP/7-deaza-dGTP Mix:
-
Prepare a working solution containing dATP, dCTP, and dTTP at a final concentration of 2 mM each.
-
Prepare a separate mix of dGTP and 7-deaza-dGTP. A commonly used ratio is 1:3 (dGTP:7-deaza-dGTP). For a final concentration of 2 mM total guanine (B1146940) nucleotide, mix 0.5 mM dGTP and 1.5 mM 7-deaza-dGTP.
-
-
Set up the PCR Reaction:
-
On ice, assemble the following components in a PCR tube:
-
| Component | Volume (for 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP/7-deaza-dGTP mix | 5 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (1-100 ng) | 1-5 µL | As needed |
| Taq DNA Polymerase | 0.5 µL | 2.5 units |
-
Perform Thermal Cycling:
-
The following cycling conditions are a starting point and may require optimization:
-
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30-60 sec | 30-35 |
| Annealing | 55-65 | 30-60 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
-
Analyze the PCR Product:
-
Analyze the amplification products by agarose (B213101) gel electrophoresis. The use of 7-deaza-dGTP can sometimes lead to slight variations in migration, so comparison with a standard ladder is crucial.
-
Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing 7-Deazapurine Derivatives
This protocol outlines the general steps for incorporating a 7-deazapurine phosphoramidite (B1245037) into a synthetic oligonucleotide using an automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial 3'-nucleoside.
-
Standard DNA phosphoramidites (dA, dC, dG, T).
-
7-Deazapurine phosphoramidite (e.g., 7-deaza-dG phosphoramidite).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping reagents (Cap A and Cap B).
-
Oxidizing solution (Iodine solution).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Anhydrous acetonitrile.
Procedure (performed on an automated synthesizer):
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: The 7-deazapurine phosphoramidite and the activator are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the support-bound nucleotide then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
Repeat: The cycle of de-blocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Signaling Pathways and Workflows
Queuosine Biosynthesis Pathway
7-Deazapurines are not only synthetic tools but also occur naturally. Queuosine, a hypermodified 7-deazaguanosine (B17050) derivative, is found in the anticodon of certain tRNAs in both bacteria and eukaryotes. Its biosynthesis starts from GTP and involves a series of enzymatic steps to construct the 7-deazapurine core.
Caption: Biosynthesis pathway of the hypermodified nucleoside queuosine.
Solid-Phase Oligonucleotide Synthesis Workflow
The chemical synthesis of oligonucleotides containing 7-deazapurine derivatives follows a well-established cyclical process on a solid support.
Caption: General workflow for solid-phase oligonucleotide synthesis.
Tubercidin (7-Deazaadenosine) Signaling Pathway
Tubercidin, a naturally occurring 7-deazaadenosine analog, exhibits potent antiviral and antitumor activities. Its mechanism of action can involve interference with cellular signaling pathways. For instance, it has been shown to activate the RIG-I/NF-κB pathway, leading to an innate immune response.[6]
Caption: Tubercidin-induced activation of the RIG-I/NF-κB signaling pathway.
Conclusion
7-Deazapurine derivatives represent a versatile and powerful class of modified nucleosides with wide-ranging applications in research and drug development. Their ability to modulate nucleic acid structure and function, coupled with the potential for diverse chemical modifications, ensures their continued importance in advancing our understanding of nucleic acid biology and in the development of novel therapeutic and diagnostic tools. The protocols and data presented in this guide offer a solid foundation for researchers to harness the unique properties of these fascinating molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atdbio.com [atdbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nearest-neighbor parameters for 7-deaza-adenosine·uridine base pairs in RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubercidin inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis of 7-Cyano-7-Deazaguanine Ribonucleoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed chemical synthesis pathway for 7-cyano-7-deazaguanine ribonucleoside, a molecule of significant interest in chemical biology and drug discovery. Due to the limited availability of a complete, published synthesis protocol for this specific molecule, this guide consolidates established synthetic strategies for the key structural components: the 7-cyano-7-deazaguanine (preQ₀) base and the subsequent glycosylation with a protected ribose moiety. The methodologies presented are based on analogous syntheses of related 7-deazapurine nucleosides.
Introduction
7-Deazapurine nucleosides are a class of compounds where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification allows for substitutions at the C7 position, leading to a diverse range of biological activities. 7-Cyano-7-deazaguanine ribonucleoside, in particular, is the ribonucleoside of a precursor in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of certain tRNAs. Its synthesis is a key step towards accessing various analogs for therapeutic and research applications.
The proposed synthesis follows a convergent approach, involving the independent synthesis of the 7-cyano-7-deazaguanine nucleobase and a protected ribose donor, followed by their coupling and final deprotection.
Proposed Synthetic Pathway
The overall proposed synthetic pathway can be divided into three main stages:
-
Synthesis of the 7-Cyano-7-deazaguanine (preQ₀) Nucleobase.
-
Glycosylation of the Nucleobase with a Protected Ribose.
-
Deprotection to Yield the Final Ribonucleoside.
A schematic of this workflow is presented below.
The Natural Occurrence of 2'-Deoxy-7-cyano-7-deazaguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0), a modified deoxynucleoside found in the DNA of various bacteria and bacteriophages. This document details the biosynthetic pathway leading to the formation of its precursor, 7-cyano-7-deazaguanine (preQ0), and its subsequent incorporation into DNA by the Dpd modification system. Furthermore, this guide presents quantitative data on the natural abundance of dPreQ0, detailed experimental protocols for its detection and quantification, and visual representations of the key biological pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers in the fields of microbiology, enzymology, and drug development who are interested in this unique DNA modification.
Introduction
The diversity of life is not only encoded in the canonical four-base genetic alphabet but also in a vast array of chemical modifications to these bases. These modifications play critical roles in regulating gene expression, protecting against foreign DNA, and fine-tuning cellular processes. Among these, the 7-deazaguanine (B613801) derivatives represent a fascinating class of modified nucleosides. While the ribonucleoside queuosine (B110006) has been known for decades as a hypermodified base in the anticodon of certain tRNAs, recent discoveries have unveiled the presence of its deoxy-analogs in bacterial and phage DNA.
2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) is a recently identified 7-deazapurine derivative found in the genomic DNA of a diverse set of bacteria, including Salmonella enterica serovar Montevideo, and in the genomes of various bacteriophages.[1][2][3] Its presence is linked to a novel DNA modification-restriction system, designated the Dpd system, which is encoded by a cluster of genes (dpd cluster).[1][2][4] This guide will delve into the natural world of dPreQ0, from its biosynthesis to its functional implications.
Natural Occurrence and Quantitative Abundance
The presence of dPreQ0 has been confirmed in the genomic DNA of several bacterial species. Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided insights into the levels of this modification. The table below summarizes the reported quantitative data for dPreQ0 and its derivative, 2'-deoxy-7-amido-7-deazaguanosine (dADG), in two bacterial species.
| Bacterial Species | dPreQ0 (per 106 nucleotides) | dADG (per 106 nucleotides) | Reference |
| Salmonella enterica serovar Montevideo | ~10 | ~1,600 | [5] |
| Kineococcus radiotolerans | ~30 | ~1,300 | [5] |
Table 1: Quantitative levels of dPreQ0 and dADG in bacterial DNA.
Biosynthesis of 2'-Deoxy-7-cyano-7-deazaguanosine
The biosynthesis of dPreQ0 is a multi-step process that begins with the synthesis of the free base, 7-cyano-7-deazaguanine (preQ0), which is a shared intermediate with the queuosine tRNA modification pathway.[1][2][3] The preQ0 base is then incorporated into DNA.
Biosynthesis of the preQ0 Base
The synthesis of preQ0 starts from guanosine-5'-triphosphate (GTP) and proceeds through a four-step enzymatic pathway.[3] The enzymes involved are GTP cyclohydrolase I (FolE), 6-carboxytetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[3]
Figure 1: Biosynthetic pathway of the preQ0 base from GTP.
Incorporation of preQ0 into DNA
Once synthesized, the preQ0 base is incorporated into DNA by a specialized enzymatic machinery encoded by the dpd gene cluster. This process is initiated by the DpdA protein, a homolog of tRNA-guanine transglycosylases. DpdA, in conjunction with the ATPase DpdB, excises a guanine (B1146940) base from the DNA and inserts the preQ0 base in its place.[2][4][6]
The Dpd Restriction-Modification System
The dpd gene cluster encodes a multi-protein system that not only modifies the host DNA with dPreQ0 and its derivative dADG but also restricts incoming foreign DNA that lacks these modifications.[1][2][4] The system can be broadly divided into a modification module and a restriction module.
The Modification Module (DpdA, DpdB, DpdC)
The modification of DNA with 7-deazaguanine derivatives is carried out by the DpdA, DpdB, and DpdC proteins.[2][4][6]
-
DpdA: A transglycosylase that exchanges guanine in DNA for the preQ0 base.[2][4]
-
DpdB: An ATPase that is required for the DpdA-mediated insertion of preQ0 into DNA.[2]
-
DpdC: An enzyme that subsequently hydrolyzes the cyano group of dPreQ0 in the DNA to an amido group, forming 2'-deoxy-7-amido-7-deazaguanosine (dADG).[2][4][6]
Figure 2: The Dpd DNA modification pathway.
The Restriction Module (DpdD-K)
Genetic analyses have indicated that the remaining genes in the dpd cluster, dpdD through dpdK, are responsible for the restriction of foreign DNA that lacks the dADG modification.[2][4] The precise mechanism of this multi-protein restriction complex is still under investigation, but it is believed to function as a nuclease system that recognizes and cleaves unmodified DNA.
Experimental Protocols
This section provides detailed methodologies for the isolation, hydrolysis, and analysis of dPreQ0 from bacterial DNA.
Genomic DNA Extraction from Bacteria
This protocol is a general method for extracting high-quality genomic DNA from bacterial cultures.
Materials:
-
Bacterial cell culture
-
Lysis Buffer (e.g., TE buffer with lysozyme (B549824) and Proteinase K)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Harvest bacterial cells from a liquid culture by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and incubate to lyse the cells and digest proteins.
-
Perform sequential extractions with Phenol:Chloroform:Isoamyl alcohol and then Chloroform:Isoamyl alcohol to remove proteins and lipids.
-
Precipitate the genomic DNA from the aqueous phase by adding Sodium Acetate and ice-cold 100% Ethanol.
-
Wash the DNA pellet with ice-cold 70% Ethanol.
-
Air-dry the pellet and resuspend the DNA in nuclease-free water.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
Enzymatic Hydrolysis of DNA to Deoxynucleosides
This protocol describes the complete enzymatic digestion of DNA into its constituent deoxynucleosides for subsequent analysis.[7]
Materials:
-
Purified genomic DNA
-
Enzyme cocktail (e.g., Benzonase nuclease, Phosphodiesterase I, and Alkaline Phosphatase)
-
Digestion Buffer (e.g., Tris-HCl buffer with MgCl2)
Procedure:
-
To a known amount of DNA (e.g., 10-20 µg), add the Digestion Buffer.
-
Add the enzyme cocktail to the DNA solution.
-
Incubate the reaction mixture at 37°C for an appropriate time (e.g., 2-12 hours) to ensure complete hydrolysis.
-
Terminate the reaction by heat inactivation or by adding a quenching solution.
-
The resulting mixture of deoxynucleosides is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis of 2'-Deoxy-7-cyano-7-deazaguanosine
This protocol provides a general framework for the detection and quantification of dPreQ0 using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the hydrolyzed DNA sample onto the C18 column.
-
Separate the deoxynucleosides using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of dPreQ0. The MRM transition would be the precursor ion (the protonated molecule [M+H]+ of dPreQ0) to a specific product ion (e.g., the protonated preQ0 base).
-
-
Quantification:
-
Generate a standard curve using a synthetic dPreQ0 standard of known concentrations.
-
Quantify the amount of dPreQ0 in the biological sample by comparing its peak area to the standard curve.
-
Figure 3: General experimental workflow for the analysis of dPreQ0.
Conclusion
The discovery of 2'-deoxy-7-cyano-7-deazaguanosine in bacterial and phage DNA has expanded our understanding of the chemical diversity of genetic material. This modified deoxynucleoside is a key component of the Dpd restriction-modification system, highlighting a novel mechanism for genome defense and regulation. The biosynthetic pathways and enzymatic machinery involved in the production and incorporation of dPreQ0 offer potential targets for the development of new antimicrobial agents. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the distribution, function, and dynamics of this intriguing DNA modification in the microbial world. Continued research in this area will undoubtedly uncover new insights into the complex interplay between DNA modification, bacterial genetics, and phage biology.
References
- 1. How to Use Restriction Enzymes: A Resource Guide [worldwide.promega.com]
- 2. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the minimal bacterial 2′-deoxy-7-amido-7-deazaguanine synthesis machinery [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
The Dpd Gene Cluster: A Technical Guide to its Function in 7-Deazaguanine DNA Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dpd gene cluster orchestrates a sophisticated DNA modification pathway in diverse bacteria, leading to the incorporation of 7-deazaguanine (B613801) derivatives into the genome. This system, intricately linked to the queuosine (B110006) tRNA modification pathway, plays a crucial role in a novel restriction-modification (R-M) system. This guide provides a comprehensive overview of the dpd gene cluster's function, detailing the enzymatic activities of its key components, presenting available quantitative data, outlining experimental protocols for its study, and visualizing the underlying biochemical and logical pathways. Understanding this unique DNA modification system offers potential avenues for the development of novel antimicrobial strategies and biotechnological tools.
Introduction to the dpd Gene Cluster and 7-Deazaguanine Modification
In the ongoing evolutionary arms race between bacteria and bacteriophages, bacteria have evolved a variety of defense mechanisms, among which restriction-modification (R-M) systems are paramount.[1][2] A recently discovered and elaborate R-M system is encoded by the dpd gene cluster, found in a range of bacteria, including Salmonella enterica serovar Montevideo.[3][4] This system is responsible for the modification of DNA with 7-deazaguanine derivatives, a class of modifications more commonly associated with tRNA.[4]
The dpd gene cluster, typically spanning around 20 kb, contains a series of genes, dpdA through dpdK, that collectively execute the modification of genomic DNA and the subsequent recognition and restriction of unmodified DNA.[4] The modification process involves the substitution of a guanine (B1146940) base in the DNA with 7-deazaguanine derivatives, a transformation that renders the host DNA resistant to the restriction activity of the Dpd system.[4]
The Core Modification Machinery: DpdA, DpdB, and DpdC
Genetic and in vitro reconstitution studies have elucidated the roles of the initial three genes in the cluster, dpdA, dpdB, and dpdC, as the core machinery responsible for the DNA modification process.[3][4] The precursor for this modification, 7-cyano-7-deazaguanine (preQ₀), is synthesized by the cell's queuosine tRNA modification pathway, highlighting a fascinating instance of crosstalk between RNA and DNA metabolism.[3][4]
DpdA: The Transglycosylase
DpdA is a key enzyme that functions as a DNA-guanine transglycosylase.[3][4] It catalyzes the exchange of a guanine base within the DNA for the preQ₀ base.[3] This transglycosylation reaction is the foundational step in the 7-deazaguanine modification of DNA.
DpdB: The ATPase Powerhouse
The transglycosylation activity of DpdA is critically dependent on DpdB, which possesses ATPase activity.[3][4] DpdB hydrolyzes ATP, providing the necessary energy for DpdA to carry out the base exchange reaction.[3] This energetic coupling underscores the complexity and controlled nature of this DNA modification pathway.
DpdC: The Final Modification Step
Following the incorporation of preQ₀ into the DNA by the DpdA/DpdB complex, the DpdC enzyme catalyzes the final modification step. DpdC converts the 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) in the DNA to 2'-deoxy-7-amido-7-deazaguanosine (dADG).[3][4] This final dADG modification is what is ultimately recognized as "self" by the Dpd restriction system.[4]
The Restriction Module: DpdD-DpdK
The remaining genes in the cluster, dpdD through dpdK, are implicated in the restriction aspect of the R-M system.[3][4] While the precise function of each individual protein is not yet fully elucidated, genetic studies have shown that this collection of genes is responsible for the degradation of DNA that lacks the protective 7-amido-7-deazaguanine modification.[4] This restriction activity ensures that invading foreign DNA, such as that from bacteriophages, is destroyed, thereby protecting the bacterial host.
Quantitative Data
While detailed enzyme kinetic parameters such as Km and kcat for the Dpd enzymes have not been extensively reported in the literature, studies on the in vitro reconstituted Dpd system from Salmonella enterica serovar Montevideo have provided valuable insights into the relative activities of the core modification enzymes.
Table 1: Relative Guanine Exchange Activity of the DpdA/DpdB System
| Component Present | Component Absent | Relative Activity (%) |
| DpdA, DpdB, ATP, DNA | - | 100 |
| DpdA, DpdB, DNA | ATP | < 5 |
| DpdA, ATP, DNA | DpdB | < 5 |
| DpdB, ATP, DNA | DpdA | < 5 |
| DpdA, DpdB, ATP | DNA | < 5 |
| Data is a qualitative representation based on findings from Iyer et al. (2023) demonstrating the dependency of DpdA's transglycosylase activity on both DpdB and ATP.[5] |
Table 2: DpdB ATPase Activity
| Component Present | Component Absent | Relative ATPase Activity |
| DpdB, ATP, DNA, DpdA | - | High |
| DpdB, ATP, DNA | DpdA | Moderate |
| DpdB, ATP | DNA, DpdA | Low |
| Data is a qualitative representation based on findings from Iyer et al. (2023) indicating that the ATPase activity of DpdB is stimulated by the presence of DNA and further enhanced by DpdA.[5] |
Signaling and Experimental Workflows
The 7-Deazaguanine DNA Modification Pathway
The biochemical pathway for the modification of DNA by the Dpd system is a multi-step process involving both the queuosine biosynthesis pathway and the dedicated Dpd enzymes.
Caption: The pathway of 7-deazaguanine DNA modification by the Dpd system.
Experimental Workflow for In Vitro Reconstitution
The functional characterization of the Dpd modification machinery relies on a systematic in vitro reconstitution of the enzymatic activities.
Caption: A generalized workflow for the in vitro characterization of the Dpd modification enzymes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of the dpd gene cluster function, primarily based on the work of Iyer et al. (2023) on the Dpd system from Salmonella enterica serovar Montevideo.[3]
Protein Expression and Purification
-
Gene Cloning: The dpdA, dpdB, and dpdC genes are cloned into suitable expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag) for purification.
-
Overexpression: The expression vectors are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 16-25°C) for several hours.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The soluble lysate is clarified by centrifugation and applied to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted with an appropriate elution buffer (e.g., containing imidazole).
-
Further Purification: For higher purity, the eluted protein may be subjected to further chromatographic steps, such as ion-exchange and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
In Vitro Transglycosylase Assay
This assay measures the ability of DpdA, in the presence of DpdB and ATP, to exchange guanine in DNA for a labeled guanine analog.
-
Reaction Mixture: A typical 50 µL reaction contains:
-
Tris-based buffer (pH 7.0-8.0)
-
50 mM KCl
-
10 mM MgCl₂
-
5 mM DTT
-
Substrate DNA (e.g., 10 µg of plasmid DNA)
-
Purified DpdA (1-5 µM)
-
Purified DpdB (1-5 µM)
-
10 mM ATP
-
20 µM [8-¹⁴C]guanine (specific activity ~50-60 mCi/mmol)
-
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching and Precipitation: The reaction is stopped by the addition of ice-cold 10% (w/v) trichloroacetic acid (TCA). The precipitated DNA is collected on a glass microfiber filter.
-
Washing: The filter is washed multiple times with 10% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled guanine.
-
Quantification: The radioactivity retained on the filter, corresponding to the [¹⁴C]guanine incorporated into the DNA, is measured by liquid scintillation counting.
In Vitro ATPase Assay
This assay measures the ATP hydrolysis activity of DpdB.
-
Reaction Mixture: A typical 20 µL reaction contains:
-
Tris-based buffer (pH 7.5)
-
50 mM KCl
-
5 mM MgCl₂
-
1 mM DTT
-
Substrate DNA (e.g., 1 µM of a specific oligonucleotide or plasmid)
-
Purified DpdB (e.g., 1 µM)
-
Purified DpdA (e.g., 1 µM, where indicated)
-
1 mM [γ-³²P]ATP
-
-
Incubation: Reactions are incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of EDTA.
-
Analysis by Thin-Layer Chromatography (TLC): A small volume of each quenched reaction is spotted onto a PEI-cellulose TLC plate. The plate is developed in a suitable buffer system (e.g., 0.5 M LiCl, 1 M formic acid) to separate [γ-³²P]ATP from the released ³²P-orthophosphate (³²Pi).
-
Quantification: The TLC plate is dried and exposed to a phosphor screen. The amounts of [γ-³²P]ATP and ³²Pi are quantified using a phosphorimager. The rate of ATP hydrolysis is calculated from the increase in ³²Pi over time.
Conclusion and Future Directions
The dpd gene cluster represents a fascinating and complex bacterial defense system that leverages a tRNA modification precursor to modify its own DNA. The core modification machinery, consisting of the DpdA transglycosylase, the DpdB ATPase, and the DpdC converting enzyme, has been functionally characterized. However, significant questions remain. The precise enzymatic activities and individual roles of the DpdD-K proteins in the restriction process are yet to be determined. Furthermore, a detailed kinetic analysis of the DpdA, DpdB, and DpdC enzymes would provide a deeper understanding of the efficiency and regulation of this unique DNA modification pathway. Further research into this system will not only enhance our fundamental understanding of bacterial genetics and epigenetics but may also pave the way for the development of novel antimicrobial agents that target this unique defense mechanism or for the creation of new tools for targeted genome modification.
References
- 1. uniprot.org [uniprot.org]
- 2. High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Enzymatic Pathway for preQ₀ Biosynthesis from GTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic pathway for the biosynthesis of the modified nucleobase preQ₀ (7-cyano-7-deazaguanine) from guanosine-5'-triphosphate (GTP). This pathway is a crucial component in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon loop of specific tRNAs, and is a potential target for novel antimicrobial and anticancer drug development.
Introduction to preQ₀ Biosynthesis
The biosynthesis of preQ₀ from GTP is a four-step enzymatic cascade involving a series of complex chemical transformations. This pathway is conserved in both bacteria and archaea.[1] The key enzymes involved are GTP cyclohydrolase I (also known as FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[2][3] The elucidation of this pathway has been a significant advancement in understanding the biosynthesis of deazapurine-containing natural products.
The Enzymatic Cascade from GTP to preQ₀
The conversion of GTP to preQ₀ proceeds through three key intermediates: 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄), and 7-carboxy-7-deazaguanine (CDG). Each step is catalyzed by a specific enzyme, as detailed below.
Step 1: GTP to 7,8-Dihydroneopterin Triphosphate (H₂NTP)
-
Enzyme: GTP cyclohydrolase I (FolE)
-
Reaction: This enzyme catalyzes the hydrolytic conversion of GTP to H₂NTP.[4] This is the initial and shared step in the biosynthesis of other important molecules like folate and biopterin.[4]
Step 2: H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄)
-
Enzyme: 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD)
-
Reaction: QueD, a homolog of 6-pyruvoyltetrahydropterin synthase (PTPS), catalyzes the conversion of H₂NTP to CPH₄.[3] This reaction is a key divergence from the canonical pterin (B48896) biosynthesis pathways.
Step 3: CPH₄ to 7-carboxy-7-deazaguanine (CDG)
-
Enzyme: 7-carboxy-7-deazaguanine synthase (QueE)
-
Reaction: QueE, a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, catalyzes the complex rearrangement of CPH₄ to form the deazapurine core of CDG.[2][5] This step involves a radical-mediated mechanism.
Step 4: CDG to preQ₀ (7-cyano-7-deazaguanine)
-
Enzyme: 7-cyano-7-deazaguanine synthase (QueC)
-
Reaction: The final step is the ATP-dependent conversion of the carboxyl group of CDG to a nitrile group, yielding preQ₀.[6] This reaction utilizes ammonia (B1221849) as the nitrogen source for the cyano group.[2]
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in the preQ₀ biosynthetic pathway.
Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km | kcat | Turnover Number |
| GTP cyclohydrolase I (FolE) | Escherichia coli | GTP | ~100-110 µM (apparent) | - | 12-19 min⁻¹ |
| QueD | - | - | Not Reported | Not Reported | Not Reported |
| QueE | Bacillus subtilis | CPH₄ | 20 ± 7 µM | 5.4 ± 1.2 min⁻¹ | - |
| QueC | - | - | Not Reported | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the in vitro reconstitution of the preQ₀ biosynthesis pathway and an assay for a key enzyme, QueE.
In Vitro Reconstitution of preQ₀ Biosynthesis from GTP
This protocol describes the successive action of the four enzymes to produce preQ₀ from GTP.
Materials:
-
GTP
-
GTP cyclohydrolase I (FolE)
-
6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD)
-
7-carboxy-7-deazaguanine synthase (QueE)
-
7-cyano-7-deazaguanine synthase (QueC)
-
ATP
-
Reaction Buffer (e.g., 50 mM PIPES, pH 7.4, 0.1 M NaCl, 20 mM Na₂SO₄, 7.7 mM MgCl₂, 10 mM DTT)
-
Anaerobic chamber
Procedure:
-
Prepare a reaction mixture containing GTP and GTP cyclohydrolase I in the reaction buffer. Incubate to produce H₂NTP.
-
To the H₂NTP-containing solution, add QueD and incubate to synthesize CPH₄.
-
Subsequently, add QueE, S-adenosyl-L-methionine (SAM), and a reducing agent (e.g., sodium dithionite) to the CPH₄ solution and incubate to form CDG.
-
For the final step, add QueC, ATP, and ammonium sulfate to the CDG-containing mixture.
-
Incubate the complete reaction mixture under anaerobic conditions at room temperature.
-
Monitor the progress of the reaction and the formation of intermediates and the final product, preQ₀, by High-Performance Liquid Chromatography (HPLC).
Activity Assay for 7-carboxy-7-deazaguanine synthase (QueE)
This protocol outlines a method to measure the activity of QueE.
Materials:
-
Purified QueE enzyme
-
6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) substrate
-
S-adenosyl-L-methionine (SAM)
-
Sodium dithionite (B78146) (reducing agent)
-
Assay Buffer (e.g., 50 mM PIPES, pH 7.4, 0.1 M NaCl, 20 mM Na₂SO₄, 7.7 mM MgCl₂, 10 mM DTT)
-
Anaerobic chamber
-
HPLC system
Procedure:
-
Prepare the CPH₄ substrate enzymatically from H₂NTP using QueD.
-
In an anaerobic chamber, prepare the reaction mixture by adding QueE to the assay buffer containing a known concentration of CPH₄.
-
Initiate the reaction by adding SAM and sodium dithionite.
-
Incubate the reaction at a controlled temperature (e.g., room temperature).
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding acid or flash-freezing).
-
Analyze the quenched samples by HPLC to quantify the amount of CDG produced.
-
Calculate the initial reaction velocity from the rate of product formation and determine the kinetic parameters by varying the substrate concentration.
Visualizations
The following diagrams illustrate the enzymatic pathway for preQ₀ biosynthesis and a typical experimental workflow for its in vitro synthesis.
Caption: The four-step enzymatic pathway for the biosynthesis of preQ₀ from GTP.
Caption: A generalized experimental workflow for the in vitro synthesis of preQ₀.
References
- 1. Allosteric characteristics of GTP cyclohydrolase I from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and structural studies of 6-carboxy-5,6,7,8-tetrahydropterin synthase reveal the molecular basis of catalytic promiscuity within the tunnel-fold superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E. coli QueD is a 6-carboxy-5,6,7,8-tetrahydropterin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nitrile-Forming Enzyme 7-Cyano-7-Deazaguanine Synthase from Geobacillus kaustophilus: A Reverse Nitrilase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-carboxy-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 6. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 7-Cyano-7-deaza-2'-deoxyguanosine (7-CN-7-dG) as a Guanosine Analog
This technical guide provides a comprehensive overview of 7-cyano-7-deaza-2'-deoxyguanosine (7-CN-7-dG), a fluorescent analog of guanosine. It details its unique photophysical properties, impact on DNA structure and function, and its applications in biomedical research and diagnostics.
Core Properties and Characteristics
7-cyano-7-deaza-2'-deoxyguanosine is a structurally modified nucleoside that serves as a valuable tool in molecular biology and biochemistry. It is a member of the 7-deazapurine family, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom. This seemingly minor alteration, coupled with the addition of a cyano group at the same position, imparts remarkable fluorescent properties to the molecule, making it an effective intrinsic probe for studying DNA structure and dynamics.
Unlike the natural nucleoside 2'-deoxyguanosine (B1662781), which is essentially non-fluorescent, 7-CN-7-dG exhibits significant fluorescence that is highly sensitive to its local environment. This sensitivity allows for the monitoring of changes in DNA conformation, DNA-protein interactions, and the presence of neighboring bases.
Physicochemical and Spectroscopic Data
The unique characteristics of 7-CN-7-dG are quantified in the following tables, which summarize its key photophysical and thermodynamic properties.
| Property | Value | Reference(s) |
| Absorption Maximum (λabs) | ~340 nm | |
| Emission Maximum (λem) | ~440 nm | |
| Molar Extinction Coefficient (ε) at λabs | ~9,000 M⁻¹cm⁻¹ in MeOH | |
| Fluorescence Quantum Yield (ΦF) | Varies significantly with environment (e.g., ~0.02 in single-stranded DNA, up to ~0.5 when paired with cytosine) | |
| Fluorescence Lifetime (τ) | ~1-2 ns in single-stranded DNA, up to ~10 ns when base-paired |
Table 1: Photophysical Properties of 7-CN-7-dG.
| Parameter Change per Modification | Value Range | Reference(s) |
| ΔTm (°C) for a single incorporation | -1 to -3 °C per modification | |
| Free Energy Change (ΔΔG°₃₇) | +0.5 to +1.5 kcal/mol per modification |
Table 2: Thermodynamic Impact of 7-CN-7-dG on DNA Duplex Stability.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 7-CN-7-dG phosphoramidite (B1245037) and its incorporation into oligonucleotides, as well as standard techniques for analyzing the resulting modified DNA.
Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine Phosphoramidite
The synthesis of the 7-CN-7-dG phosphoramidite is a multi-step process that begins with a protected 2'-deoxyguanosine derivative.
Figure 1: Synthetic workflow for 7-CN-7-dG phosphoramidite.
Protocol:
-
Halogenation: Start with a suitably protected 2'-deoxyguanosine. The 7-position is activated by halogenation, typically using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).
-
Cyanation: The halogenated intermediate is then subjected to a cyanation reaction. This is commonly achieved using copper(I) cyanide (CuCN) in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures.
-
Protection and Phosphitylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The final step involves phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the phosphoramidite ready for automated DNA synthesis.
Incorporation into Oligonucleotides and Purification
7-CN-7-dG is incorporated into DNA sequences using standard automated phosphoramidite solid-phase DNA synthesis.
Figure 2: Workflow for oligonucleotide synthesis and purification.
Protocol:
-
Synthesis: The 7-CN-7-dG phosphoramidite is dissolved in anhydrous acetonitrile (B52724) and placed on a port of the DNA synthesizer. Standard coupling protocols are used for incorporation.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (HPLC), to isolate the full-length, labeled product.
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Fluorescence Spectroscopy and Thermal Denaturation
The impact of 7-CN-7-dG on DNA duplex stability and its utility as a fluorescent probe are assessed using the following methods.
Protocol:
-
Sample Preparation: Prepare solutions of the 7-CN-7-dG-labeled oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Thermal Denaturation (Tm): Monitor the UV absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is in a double-stranded state.
-
Fluorescence Spectroscopy: Excite the sample at the absorption maximum of 7-CN-7-dG (~340 nm) and record the emission spectrum. The fluorescence intensity and emission maximum provide insights into the local environment of the probe.
Applications in Research and Development
The unique properties of 7-CN-7-dG make it a powerful tool for a variety of applications.
Probing DNA-Protein Interactions
The fluorescence of 7-CN-7-dG is often quenched when a protein binds to its cognate DNA sequence. This change in fluorescence can be used to monitor binding events and determine binding affinities.
Figure 3: Principle of fluorescence quenching upon protein binding.
Monitoring DNA Hybridization
The fluorescence of 7-CN-7-dG is sensitive to the identity of the opposing base. It exhibits significantly higher fluorescence when paired with cytosine compared to other bases, allowing for real-time monitoring of DNA hybridization and SNP detection.
Use in Diagnostic Assays
The environmentally sensitive fluorescence of 7-CN-7-dG can be harnessed in the development of diagnostic assays, such as those for detecting specific DNA or RNA sequences.
Conclusion
7-cyano-7-deaza-2'-deoxyguanosine is a versatile and powerful fluorescent analog of guanosine. Its unique photophysical properties, coupled with its minimal perturbation of DNA structure, make it an invaluable tool for researchers and scientists in the fields of molecular biology, biochemistry, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this probe in a wide range of experimental systems.
Methodological & Application
Application Notes: Utilizing 7-deaza-dGTP for Robust PCR Amplification of GC-Rich Templates
Introduction
Amplification of DNA sequences with high Guanine-Cytosine (GC) content, typically defined as 60% or greater, presents a significant challenge in molecular biology.[1][2] These regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, due to the strong triple hydrogen bonding between G and C bases.[1][3][4] These structures can impede or completely block the progression of DNA polymerase, leading to low PCR yield, non-specific amplification, or complete reaction failure.[1][3][5] Such GC-rich sequences are frequently found in biologically important areas, including gene promoters and the first exons of many genes, making their successful amplification critical for various research and diagnostic applications.[1][4]
To overcome these challenges, various additives and modified nucleotides have been developed. Among the most effective is 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP), an analog of dGTP.
Mechanism of Action
The key to 7-deaza-dGTP's effectiveness lies in its modified purine (B94841) ring structure. The nitrogen atom at position 7 of the guanine (B1146940) base is replaced with a carbon atom.[4][6] This modification prevents the formation of Hoogsteen base pairing, which is crucial for the assembly of complex secondary structures like G-quadruplexes, without disrupting the standard Watson-Crick base pairing required for DNA polymerization.[4][6][7] By reducing the stability of these secondary structures, 7-deaza-dGTP allows the DNA polymerase to proceed through the template more efficiently, leading to successful amplification of the target sequence.[7][8]
For enhanced specificity, "Hot Start" versions of 7-deaza-dGTP have been developed, such as CleanAmp™ 7-deaza-dGTP.[5][6] These molecules incorporate a thermolabile protecting group at the 3'-hydroxyl position, which blocks nucleotide incorporation at lower temperatures where non-specific primer binding can occur.[3][5][6] The protecting group is removed during the initial high-temperature denaturation step of PCR, ensuring that the polymerase is only active at stringent temperatures.[3][6]
Synergistic Effects with Other Additives
The performance of 7-deaza-dGTP can be further enhanced by its use in combination with other PCR additives. A powerful combination includes betaine (B1666868) and dimethyl sulfoxide (B87167) (DMSO).[9]
-
Betaine : An isostabilizing agent that reduces the melting temperature (Tm) of GC pairs more than AT pairs, thereby equalizing the melting behavior of the DNA.
-
DMSO : A solvent that helps to disrupt secondary structures in the DNA template.
The combined use of 7-deaza-dGTP, betaine, and DMSO can create a synergistic effect, enabling the amplification of extremely challenging templates with GC content as high as 79%.[9]
Data Presentation
Table 1: Recommended Reagent Concentrations for GC-Rich PCR
| Component | Standard PCR with 7-deaza-dGTP | Combination Protocol | Hot-Start PCR (CleanAmp™) |
| dNTP Mix | 0.2 mM each d(A,C,T)TP | 0.2 mM each d(A,C,T)TP | 0.2 mM total (Mix) |
| dGTP | 0.05 mM | 0.15 mM | Varies (pre-mixed) |
| 7-deaza-dGTP | 0.15 mM (3:1 ratio to dGTP)[6][7] | 50 µM (0.05 mM) | Varies (pre-mixed) |
| Betaine | - | 1.3 M[9] | - |
| DMSO | - | 5%[9] | - |
| MgCl₂ | 1.5 - 2.5 mM | 1.5 - 2.5 mM | 2.5 - 4.0 mM[10] |
| DNA Polymerase | 1.25 - 2.5 U / 50 µL | 1.25 - 2.5 U / 50 µL | 1.25 U / 25 µL |
| Template DNA | 5 - 500 ng | 5 - 50 ng | 0.5 - 500 ng[6] |
Table 2: Comparative Amplification of GC-Rich Targets
| Target Gene | GC Content | Amplicon Size (bp) | Standard dNTPs | + 7-deaza-dGTP | + CleanAmp™ 7-deaza-dGTP Mix | Reference |
| RET Promoter | 79% | 392 | No Product | Weak Product | Strong, Specific Product | [9] |
| GNAQ | 79% | 185 | No Product | Weak Product | Strong, Specific Product | [6] |
| LMX1B | 67% | 737 | Weak Product | Improved Yield | Strong, Specific Product | [9] |
| AGT | 71% | 148 | Weak Product | Improved Yield | Strong, Specific Product | [6] |
| p16 INK4A | 78% | 140 | Unspecific Products | Specific Product | Not Tested | [11][12] |
Visualizations
Caption: Mechanism of 7-deaza-dGTP action.
Caption: General workflow for PCR with 7-deaza-dGTP.
Experimental Protocols
Protocol 1: Standard PCR with 7-deaza-dGTP
This protocol is a general guideline for substituting dGTP with 7-deaza-dGTP to amplify templates with moderate to high GC content. The key is the ratio of 7-deaza-dGTP to dGTP.
1. Reagents and Materials:
-
Thermostable DNA Polymerase (e.g., Taq, Pfu, or blends)
-
10X PCR Buffer (with or without MgCl₂)
-
50 mM MgCl₂ (if not in buffer)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Forward and Reverse Primers (10 µM each)
-
Template DNA
-
Nuclease-free water
2. Reaction Setup (50 µL volume):
| Component | Final Concentration | Volume |
| 10X PCR Buffer | 1X | 5 µL |
| 50 mM MgCl₂ | 1.5 mM | 1.5 µL |
| 10 mM d(A,C,T)TP Mix | 0.2 mM each | 1 µL |
| 10 mM dGTP | 0.05 mM | 0.25 µL |
| 10 mM 7-deaza-dGTP | 0.15 mM | 0.75 µL |
| 10 µM Forward Primer | 0.2 - 0.5 µM | 1 - 2.5 µL |
| 10 µM Reverse Primer | 0.2 - 0.5 µM | 1 - 2.5 µL |
| DNA Polymerase | 1.25 U | 0.25 µL |
| Template DNA | 10-250 ng | Variable |
| Nuclease-free water | to 50 µL | Variable |
Note: The recommended 3:1 ratio of 7-deaza-dGTP to dGTP is crucial for efficiency.[4][7]
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 35-40 |
| Annealing | Tm - 5°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
Annealing temperature (Tm) should be optimized for the specific primer set.
4. Post-PCR Analysis: Analyze 5-10 µL of the PCR product on a 1-2% agarose (B213101) gel. Note that DNA containing 7-deaza-dGTP may stain less efficiently with ethidium (B1194527) bromide, so a higher sample load or alternative stain may be necessary.[1][4]
Protocol 2: Combination Protocol for Highly Resistant GC-Rich Templates
This protocol combines 7-deaza-dGTP with betaine and DMSO for a synergistic effect on templates that fail to amplify with 7-deaza-dGTP alone.[9]
1. Reagents and Materials:
-
All reagents from Protocol 1
-
Betaine (5 M solution)
-
Dimethyl Sulfoxide (DMSO)
2. Reaction Setup (25 µL volume):
| Component | Final Concentration | Volume |
| 10X PCR Buffer | 1X | 2.5 µL |
| 50 mM MgCl₂ | 1.5 mM | 0.75 µL |
| 10 mM dNTP Mix (dGTP included) | 0.2 mM | 0.5 µL |
| 10 mM 7-deaza-dGTP | 50 µM | 0.125 µL |
| 5 M Betaine | 1.3 M | 6.5 µL |
| DMSO | 5% | 1.25 µL |
| 10 µM Forward Primer | 0.4 µM | 1 µL |
| 10 µM Reverse Primer | 0.4 µM | 1 µL |
| DNA Polymerase | 1.25 U | 0.25 µL |
| Template DNA | 10-50 ng | Variable |
| Nuclease-free water | to 25 µL | Variable |
3. Thermal Cycling Conditions: Use the same cycling conditions as in Protocol 1, but consider increasing the number of cycles to 40 for difficult templates.
Protocol 3: Hot-Start PCR with CleanAmp™ 7-deaza-dGTP Mix
This protocol utilizes a commercially available hot-start dNTP mix containing 7-deaza-dGTP for maximum specificity and is recommended for targets >60% GC.[10]
1. Reagents and Materials:
-
Thermostable DNA Polymerase (Taq is commonly used)
-
10X PCR Buffer
-
50 mM MgCl₂
-
CleanAmp™ 7-deaza-dGTP Mix (10 mM)
-
Forward and Reverse Primers (10 µM each)
-
Template DNA
-
Nuclease-free water
2. Reaction Setup (25 µL volume):
| Component | Final Concentration | Volume |
| 10X PCR Buffer | 1X | 2.5 µL |
| 50 mM MgCl₂ | 2.5 mM | 1.25 µL |
| CleanAmp™ Mix (10 mM) | 0.2 mM | 0.5 µL |
| 10 µM Forward Primer | 0.2 µM | 0.5 µL |
| 10 µM Reverse Primer | 0.2 µM | 0.5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Template DNA | 0.5 - 50 ng | Variable |
| Nuclease-free water | to 25 µL | Variable |
Note: The MgCl₂ concentration may need optimization between 2.5 and 4.0 mM.[10]
3. Thermal Cycling Conditions: The initial denaturation step is critical for activating the CleanAmp™ nucleotides.
| Step | Temperature | Time | Cycles |
| Hot-Start Activation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 40 sec | 35-40 |
| Annealing | Tm - 5°C | 1-30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 7-10 min | 1 |
| Hold | 4°C | ∞ |
A very short annealing time (e.g., 1 second) is often recommended with CleanAmp™ reagents to improve specificity.[5]
References
- 1. neb.com [neb.com]
- 2. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved PCR Amplification of Broad Spectrum GC DNA Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. mp.bmj.com [mp.bmj.com]
- 12. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating GC-Rich Sequencing Challenges: An Application Note and Protocol for Sanger Sequencing with 7-deaza-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanger sequencing, the gold-standard for DNA sequence validation, often encounters significant hurdles when analyzing templates with high guanine-cytosine (GC) content. The formation of secondary structures within these GC-rich regions can lead to a phenomenon known as band compression, resulting in ambiguous base calling and poor sequence quality. This application note details a robust protocol for Sanger sequencing that incorporates 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) to effectively resolve these issues. By substituting the standard deoxyguanosine triphosphate (dGTP) with its analog, 7-deaza-dGTP, the formation of Hoogsteen base pairs is inhibited, thereby preventing secondary structure formation and ensuring accurate sequence determination. The provided protocol outlines the necessary reagents, optimized reaction conditions, and a step-by-step workflow for both the Polymerase Chain Reaction (PCR) amplification and the subsequent cycle sequencing steps.
Introduction
GC-rich sequences are prevalent in the genome, particularly within regulatory regions such as promoters and CpG islands. Accurate sequencing of these regions is crucial for various research and diagnostic applications, including cancer research and genetic disease analysis. However, the strong hydrogen bonding between guanine (B1146940) and cytosine bases promotes the formation of stable secondary structures like hairpins and G-quadruplexes. During Sanger sequencing, these structures can interfere with the migration of DNA fragments in the capillary electrophoresis, causing band compressions where multiple bands migrate at the same position, obscuring the true sequence.[1][2][3]
7-deaza-dGTP is a guanosine (B1672433) analog that lacks the nitrogen atom at the 7th position of the purine (B94841) ring. This modification prevents the formation of Hoogsteen hydrogen bonds, which are critical for the formation of many secondary structures, without affecting the standard Watson-Crick base pairing required for DNA synthesis.[4] The incorporation of 7-deaza-dGTP into the newly synthesized DNA strand results in a more linear molecule, leading to improved resolution during electrophoresis and significantly clearer sequencing data.[5][6] This protocol provides a comprehensive guide to utilizing 7-deaza-dGTP for successful Sanger sequencing of challenging GC-rich templates.
Key Applications
-
Sequencing of GC-rich PCR amplicons
-
Analysis of CpG islands and promoter regions
-
Validation of mutations in GC-rich genes
-
Sequencing through trinucleotide repeat expansions
Experimental Protocols
This protocol is divided into two main stages: PCR amplification of the target region with 7-deaza-dGTP, followed by cycle sequencing of the purified PCR product.
Part 1: PCR Amplification of GC-Rich Templates
The initial PCR step is critical for generating a sufficient quantity of high-quality template for sequencing. Incorporating 7-deaza-dGTP during this stage can improve the yield and specificity of the amplification of GC-rich targets.[7][8]
Table 1: PCR Reaction Mixture with 7-deaza-dGTP
| Component | Volume (µL) for 25 µL reaction | Final Concentration | Notes |
| 5x PCR Buffer (with MgCl2) | 5 | 1x | Buffer composition may need optimization. |
| dNTP mix (10 mM each) | 0.5 | 200 µM each dATP, dCTP, dTTP | |
| dGTP (10 mM) | 0.125 | 50 µM | A 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended.[9] |
| 7-deaza-dGTP (10 mM) | 0.375 | 150 µM | |
| Forward Primer (10 µM) | 1.25 | 0.5 µM | |
| Reverse Primer (10 µM) | 1.25 | 0.5 µM | |
| Template DNA | 1-5 | 10-100 ng | |
| Taq DNA Polymerase (5 U/µL) | 0.25 | 1.25 U | A hot-start polymerase is recommended to reduce non-specific amplification.[5] |
| Nuclease-free water | Up to 25 |
Table 2: PCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30 sec | 30-35 |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ |
Methodology:
-
Prepare the PCR Master Mix: On ice, combine the buffer, dNTPs (including the dGTP/7-deaza-dGTP mix), primers, and Taq polymerase in a sterile microcentrifuge tube.
-
Aliquot Master Mix: Distribute the master mix into individual PCR tubes.
-
Add Template DNA: Add the template DNA to each respective tube.
-
Perform PCR: Place the tubes in a thermal cycler and run the program as outlined in Table 2.
-
Verify Amplification: After the PCR is complete, run a small aliquot of the product on an agarose (B213101) gel to confirm successful amplification of a single, specific band.[10]
-
Purify PCR Product: Purify the remaining PCR product to remove unincorporated dNTPs, primers, and polymerase. Standard column-based purification kits or enzymatic cleanup methods are suitable.[11]
Part 2: Cycle Sequencing with 7-deaza-dGTP
For templates that are particularly prone to compression, 7-deaza-dGTP can also be included in the cycle sequencing reaction. Many commercial Sanger sequencing kits are compatible with the addition of this analog.
Table 3: Cycle Sequencing Reaction Mixture
| Component | Volume (µL) for 10 µL reaction | Final Concentration | Notes |
| Sequencing Buffer | 2 | 1x | |
| BigDye™ Terminator Ready Reaction Mix | 1 | - | Contains DNA polymerase, dNTPs, and fluorescently labeled ddNTPs. |
| 7-deaza-dGTP (optional) | As needed | Varies | Can be used in combination with dITP in a 4:1 ratio to further resolve compressions.[1][2] |
| Purified PCR Product | 1-3 | 20-80 ng | |
| Sequencing Primer (3.2 µM) | 1 | 0.32 µM | |
| Nuclease-free water | Up to 10 |
Table 4: Cycle Sequencing Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 96 | 1 min | 1 |
| Denaturation | 96 | 10 sec | 25-30 |
| Annealing | 50 | 5 sec | |
| Extension | 60 | 4 min | |
| Hold | 4 | ∞ |
Methodology:
-
Prepare the Sequencing Reaction: In a sterile PCR tube, combine the sequencing buffer, BigDye™ Terminator mix, purified PCR product, and sequencing primer. If using, add the 7-deaza-dGTP.
-
Perform Cycle Sequencing: Place the tubes in a thermal cycler and run the program as outlined in Table 4.
-
Purify Sequencing Product: After the reaction, purify the product to remove unincorporated dye terminators. Ethanol/EDTA precipitation or column-based purification methods are commonly used.
-
Capillary Electrophoresis: Resuspend the purified product in highly deionized formamide (B127407) and load it onto an automated capillary electrophoresis DNA sequencer.
Data Presentation and Interpretation
The use of 7-deaza-dGTP should result in sequencing electropherograms with sharp, well-defined peaks and minimal background noise, even in GC-rich regions. A successful outcome is characterized by the absence of overlapping peaks and a high-quality base-calling score.
Workflow Diagram
Caption: Workflow for Sanger sequencing using 7-deaza-dGTP.
Troubleshooting
Table 5: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| No PCR product | Poor DNA quality or low quantity | Use higher quality/quantity of template DNA.[8] |
| Suboptimal PCR conditions | Optimize annealing temperature and extension time. | |
| Multiple PCR bands | Non-specific primer binding | Increase annealing temperature; design new primers.[12] |
| Low sequencing signal | Insufficient template | Increase the amount of purified PCR product in the sequencing reaction.[13] |
| Poor primer annealing | Verify primer sequence and optimize annealing temperature in cycle sequencing. | |
| Band compression persists | Incomplete resolution of secondary structures | Try a combination of 7-deaza-dGTP and dITP (e.g., 4:1 ratio) in the cycle sequencing reaction.[1][2] |
| Too much template in sequencing | Reduce the amount of template DNA used in the cycle sequencing reaction.[14] |
Conclusion
The incorporation of 7-deaza-dGTP is a highly effective strategy for overcoming the challenges associated with Sanger sequencing of GC-rich DNA. By preventing the formation of secondary structures that cause band compression, this nucleotide analog significantly improves the quality and accuracy of sequencing data. The detailed protocol provided in this application note offers a reliable method for researchers, scientists, and drug development professionals to obtain clear and unambiguous sequence information from even the most difficult templates.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mp.bmj.com [mp.bmj.com]
- 8. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sanger Sequencing Best Practices - A guide to sample preparation and troubleshooting | Center for Genome Innovation [genome.center.uconn.edu]
- 11. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.genewiz.com [web.genewiz.com]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Incorporation of 7-deaza-dGTP by Taq Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amplification of GC-rich DNA sequences by Polymerase Chain Reaction (PCR) is a significant challenge in molecular biology. High GC content leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes, which can impede the progression of DNA polymerases like Taq polymerase, leading to low PCR yield, non-specific amplification, and artifacts in downstream applications like Sanger sequencing.[1][2][3] The use of nucleotide analogs that reduce the stability of these secondary structures is a common strategy to overcome these issues. One such analog is 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP).
7-deaza-dGTP is a guanine (B1146940) analog that lacks the nitrogen atom at the 7th position of the purine (B94841) ring.[4] This modification prevents the formation of Hoogsteen base pairs, which are crucial for the formation of G-quadruplexes and other complex secondary structures, without affecting the standard Watson-Crick base pairing with cytosine.[4][5] Taq DNA polymerase can efficiently incorporate 7-deaza-dGTP, making it a valuable tool for the amplification and sequencing of GC-rich DNA templates.[6][7] These application notes provide a comprehensive overview and detailed protocols for the use of 7-deaza-dGTP with Taq polymerase.
Key Features and Applications
The incorporation of 7-deaza-dGTP by Taq polymerase offers several advantages, particularly for challenging templates:
-
Improved Amplification of GC-Rich Regions: Successfully amplifies DNA templates with high GC content (up to 80% or more) that are refractory to standard PCR conditions.[2][3]
-
Resolution of Sequencing Artifacts: Reduces band compressions and other artifacts in Sanger sequencing of GC-rich DNA by preventing the formation of secondary structures in the sequencing template.[1][5][8]
-
Enhanced PCR Specificity and Yield: In many cases, the addition of 7-deaza-dGTP can improve the specificity and yield of PCR for difficult templates.[1][9]
-
Compatibility with Downstream Applications: PCR products containing 7-deaza-dGTP are suitable for various downstream applications, including restriction digestion (with careful consideration of enzyme sensitivity), cloning, and sequencing.
Data Presentation
While direct quantitative comparisons of Taq polymerase fidelity and processivity with 7-deaza-dGTP versus dGTP are not extensively documented in the literature, the qualitative improvements and recommended working conditions are well-established. The following tables summarize the performance characteristics and recommended reaction conditions.
Table 1: Qualitative Performance of Taq Polymerase with 7-deaza-dGTP
| Parameter | Standard dGTP | With 7-deaza-dGTP | Notes |
| Amplification of GC-Rich DNA (>70% GC) | Often fails or gives low yield | Successful amplification is frequently achieved | 7-deaza-dGTP reduces secondary structures that block Taq polymerase.[1][3] |
| Sequencing of GC-Rich DNA | Prone to band compressions and early termination | Clearer sequencing ladders with reduced artifacts | The resulting PCR product has less secondary structure, leading to better sequencing results.[1][5] |
| PCR Efficiency | High for standard templates | Can be slightly lower; a mix with dGTP is recommended | For optimal efficiency, a 3:1 ratio of 7-deaza-dGTP to dGTP is often used.[5] |
| Fidelity | Error rate of approximately 10-4 to 10-5 | Not extensively quantified, but considered suitable for sequencing | The primary goal is to obtain a product for sequencing; for high-fidelity applications, a proofreading polymerase should be considered. |
Table 2: Recommended Reagent Concentrations for PCR with 7-deaza-dGTP
| Reagent | Recommended Concentration | Notes |
| 7-deaza-dGTP:dGTP Ratio | 3:1 | A 1:1 ratio can also be effective. For some templates, complete replacement of dGTP may work.[5] |
| Total dNTP Concentration | 200 µM of each dNTP (dATP, dCTP, dTTP, and dGTP/7-deaza-dGTP mix) | Standard concentration for most PCR applications. |
| MgCl2 | 1.5 - 2.5 mM | Optimization may be required, as with any PCR. |
| Taq DNA Polymerase | 1.25 - 2.5 Units per 50 µL reaction | Standard concentration. |
| Primers | 0.1 - 0.5 µM | Standard concentration. |
| Template DNA | 1 pg - 1 µg | Dependent on the source and complexity of the DNA. |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is a starting point for the amplification of a GC-rich DNA template using a mixture of 7-deaza-dGTP and dGTP.
Materials:
-
Taq DNA Polymerase (5 U/µL)
-
10x PCR Buffer (without MgCl2)
-
50 mM MgCl2 solution
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Forward and Reverse Primers (10 µM each)
-
Template DNA
-
Nuclease-free water
Procedure:
-
Prepare a dGTP/7-deaza-dGTP mix (10 mM total concentration):
-
Combine 2.5 µL of 10 mM dGTP and 7.5 µL of 10 mM 7-deaza-dGTP to create a 10 µL mix with a 1:3 ratio.
-
Alternatively, prepare a 10 mM dNTP mix containing 10 mM dATP, 10 mM dCTP, 10 mM dTTP, 2.5 mM dGTP, and 7.5 mM 7-deaza-dGTP.
-
-
Set up the PCR reaction on ice. For a 50 µL reaction, add the following components:
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| 50 mM MgCl2 | 1.5 µL | 1.5 mM (optimize as needed) |
| 10 mM dNTP mix (dATP, dCTP, dTTP) | 1 µL | 200 µM each |
| 10 mM dGTP/7-deaza-dGTP mix (1:3) | 1 µL | 200 µM total |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | X µL | As required |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free water | to 50 µL |
-
Gently mix the reaction and spin down.
-
Perform thermal cycling. The following conditions are a general guideline and should be optimized for your specific primers and template.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-35 |
| Annealing | 55-68°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze the PCR product by agarose (B213101) gel electrophoresis.
Protocol 2: Sanger Sequencing of PCR Products Amplified with 7-deaza-dGTP
PCR products generated using the protocol above can be directly used as templates for Sanger sequencing. The presence of 7-deaza-dGTP in the template strand helps to prevent secondary structures that can cause sequencing artifacts.
Procedure:
-
Purify the PCR product to remove excess primers and dNTPs using a commercial PCR purification kit or enzymatic cleanup method.
-
Quantify the purified PCR product.
-
Set up the cycle sequencing reaction. Use a standard Sanger sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit). The reaction setup will depend on the specific kit and sequencing instrument. A typical reaction includes:
-
Purified PCR product (template)
-
Sequencing primer (either the forward or reverse PCR primer)
-
Sequencing reaction mix (containing DNA polymerase, labeled ddNTPs, and dNTPs)
-
Sequencing buffer
-
-
Perform cycle sequencing.
-
Purify the sequencing reaction products to remove unincorporated dyes.
-
Perform capillary electrophoresis on an automated DNA sequencer.
Visualizations
Molecular Structure and Mechanism of Action
Caption: Structural difference between dGTP and 7-deaza-dGTP.
Experimental Workflow
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA damage reduces Taq DNA polymerase fidelity and PCR amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biokom.com.pl [biokom.com.pl]
Revolutionizing CpG Island Sequencing: Application and Protocols for 7-deaza-dGTP
Application Note
Introduction
CpG islands, genomic regions with a high frequency of CpG dinucleotides, are critical in the regulation of gene expression. The methylation status of these islands plays a pivotal role in gene silencing and is a key area of research in cancer and developmental biology. However, the high GC content of CpG islands presents a significant challenge for standard DNA sequencing techniques. The strong hydrogen bonding between guanine (B1146940) and cytosine bases leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede DNA polymerase processivity, resulting in premature termination of the sequencing reaction, band compressions in Sanger sequencing, and overall poor sequence quality.[1][2][3]
To overcome these challenges, the nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) has emerged as a powerful tool. By substituting the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dGTP reduces the potential for Hoogsteen base pairing, thereby destabilizing the secondary structures that plague GC-rich regions.[4] This application note details the use of 7-deaza-dGTP to significantly improve the sequencing of CpG islands, providing researchers, scientists, and drug development professionals with a robust methodology for obtaining high-quality sequence data from these challenging templates.
Principle of Action
The primary challenge in sequencing CpG islands is the formation of secondary structures due to the high GC content. These structures physically obstruct the DNA polymerase, leading to a high rate of failed or unreadable sequencing reactions. 7-deaza-dGTP addresses this issue at the molecular level. While it forms the standard Watson-Crick base pair with cytosine, the substitution at the N7 position prevents the formation of Hoogsteen bonds, which are crucial for the stability of G-quadruplexes and other complex secondary structures.[4] The incorporation of 7-deaza-dGTP into the newly synthesized DNA strand results in a product with reduced secondary structure, allowing for smooth progression of the DNA polymerase and leading to longer, more accurate sequence reads.
Quantitative Data Summary
The use of 7-deaza-dGTP has been shown to dramatically improve the success rate and quality of sequencing for GC-rich CpG islands. While specific quantitative improvements can vary depending on the template and sequencing chemistry, the following table summarizes the typical enhancements observed.
| Parameter | Standard Sequencing with dGTP | Sequencing with 7-deaza-dGTP | Reference |
| PCR Amplification Success | Often fails or produces non-specific products for high GC-content templates. | Consistently yields specific PCR products of the correct size. | [1][4] |
| Sequencing Read Quality | Electropherograms show significant band compression and high background noise, leading to ambiguous base calls. | Clear, well-resolved peaks with low background, enabling accurate base calling. | [1][4] |
| Readable Sequence Length | Often truncated, with readable sequences terminating prematurely in GC-rich regions. | Significantly increased read length, often allowing for the full-length sequencing of the target region. | [1][5] |
| Successful Sequencing of Difficult Templates | Failure to sequence GC-rich promoters like p16INK4A and HUMARA exon 1. | Successful and reproducible sequencing of p16INK4A (78% GC) and HUMARA exon 1 (65% GC). | [1][4] |
Experimental Protocols
Protocol 1: PCR Amplification of CpG Islands using 7-deaza-dGTP
This protocol is designed for the robust amplification of GC-rich CpG island regions prior to Sanger sequencing.
Materials:
-
Genomic DNA (gDNA) template
-
Forward and reverse primers for the target CpG island
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
dNTP mix (dATP, dCTP, dTTP)
-
dGTP
-
7-deaza-dGTP solution (e.g., 10 mM)
-
PCR buffer (with MgCl2)
-
Nuclease-free water
Procedure:
-
Prepare the PCR Master Mix: For a 25 µL reaction, combine the following components on ice. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
| Component | Final Concentration | Volume for 25 µL Reaction |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP mix (10 mM each of dATP, dCTP, dTTP) | 200 µM each | 0.5 µL |
| dGTP (10 mM) | 50 µM | 0.125 µL |
| 7-deaza-dGTP (10 mM) | 150 µM | 0.375 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Thermostable DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| gDNA template (10-50 ng/µL) | 10-100 ng | 1-2 µL |
| Nuclease-free water | - | To 25 µL |
-
Thermal Cycling: Perform PCR using the following cycling conditions. Annealing temperature and extension time may need to be optimized based on the primers and amplicon length.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 30 sec | 35-40 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze PCR Product: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to verify the amplification of a single product of the expected size.
Protocol 2: Sanger Sequencing of PCR Products Containing 7-deaza-dGTP
This protocol outlines the cycle sequencing reaction for PCR products amplified using 7-deaza-dGTP.
Materials:
-
Purified PCR product (from Protocol 1)
-
Sequencing primer (either forward or reverse PCR primer)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Sequencing Buffer
-
Nuclease-free water
Procedure:
-
Prepare the Cycle Sequencing Reaction: For a 10 µL reaction, combine the following components.
| Component | Amount |
| BigDye™ Terminator Ready Reaction Mix | 2 µL |
| 5x Sequencing Buffer | 2 µL |
| Sequencing Primer (3.2 µM) | 1 µL |
| Purified PCR Product (10-40 ng/µL) | 1-4 µL |
| Nuclease-free water | To 10 µL |
-
Thermal Cycling: Perform cycle sequencing using the following conditions.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ |
-
Purify Sequencing Product: Remove unincorporated dye terminators from the cycle sequencing product using a suitable purification method (e.g., ethanol/EDTA precipitation or spin column purification).
-
Capillary Electrophoresis: Resuspend the purified product in Hi-Di™ Formamide and analyze on an automated capillary electrophoresis DNA sequencer.
Visualizations
Caption: Role of CpG island methylation in gene regulation.
Caption: Experimental workflow for sequencing CpG islands.
Conclusion
The incorporation of 7-deaza-dGTP is a simple yet highly effective modification to standard PCR and sequencing protocols that significantly enhances the ability to analyze GC-rich CpG islands. This approach effectively mitigates the issues caused by secondary DNA structures, leading to more reliable PCR amplification and higher quality sequencing data. For researchers in academia and industry, adopting this methodology will facilitate a deeper understanding of the role of CpG island methylation in gene regulation and disease, ultimately aiding in the development of novel diagnostics and therapeutics.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mp.bmj.com [mp.bmj.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal PCR using 7-deaza-dGTP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone technique in molecular biology, enabling the amplification of specific DNA sequences. However, templates with high Guanine-Cytosine (GC) content present a significant challenge. The strong hydrogen bonding between guanine (B1146940) and cytosine bases leads to the formation of stable secondary structures, such as hairpin loops, which can impede or block the progression of DNA polymerase, resulting in low or no PCR product. 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) is a nucleotide analog that effectively mitigates this issue. By replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dGTP reduces the stability of Hoogsteen base pairing, thereby minimizing the formation of secondary structures without compromising the standard Watson-Crick pairing essential for DNA synthesis.[1][2] These application notes provide a comprehensive guide to the optimal use of 7-deaza-dGTP in PCR, including recommended concentration ratios, detailed experimental protocols, and troubleshooting strategies.
Biochemical Principle
The efficacy of 7-deaza-dGTP lies in its chemical structure. The substitution at the 7-position of the guanine base disrupts the formation of Hoogsteen hydrogen bonds, which are a primary contributor to the complex secondary structures in GC-rich regions.[1][3] This leads to a localized destabilization of these structures, allowing the DNA polymerase to proceed through the template more efficiently. It is important to note that PCR reactions containing a mixture of both 7-deaza-dGTP and dGTP are often more efficient than those with 7-deaza-dGTP alone.[3]
Mechanism of 7-deaza-dGTP in overcoming PCR inhibition.
Data Presentation: Concentration Ratios
The optimal ratio of 7-deaza-dGTP to dGTP can vary depending on the specific template and PCR conditions. However, a common starting point is a 3:1 ratio.[1][3] Below is a summary of tested ratios and their typical applications.
| 7-deaza-dGTP:dGTP Ratio | Total dNTP Concentration (each) | Target GC Content | Notes |
| 3:1 | 0.2 mM | >60% | The most frequently recommended ratio for robust amplification of GC-rich targets.[1][3] |
| 1:1 | 0.2 mM | 50-60% | Can be effective for moderately GC-rich templates. |
| 1:3 | 0.2 mM | <50% | May be used when minimal disruption to the DNA duplex is desired.[4] |
| Variable | 0.2 mM | >70% | For extremely challenging templates, empirical optimization starting from a 3:1 ratio is recommended. |
For challenging targets with over 85% GC content, a "hot-start" version of 7-deaza-dGTP may be beneficial to improve specificity and yield.[5]
Experimental Protocols
This protocol is for the preparation of a 10 mM dNTP mix with a 3:1 ratio of 7-deaza-dGTP to dGTP.
Materials:
-
dATP (100 mM stock)
-
dCTP (100 mM stock)
-
dTTP (100 mM stock)
-
dGTP (100 mM stock)
-
7-deaza-dGTP (100 mM stock)
-
Nuclease-free water
Procedure:
-
Combine the following in a sterile microcentrifuge tube:
-
10 µL of 100 mM dATP
-
10 µL of 100 mM dCTP
-
10 µL of 100 mM dTTP
-
2.5 µL of 100 mM dGTP
-
7.5 µL of 100 mM 7-deaza-dGTP
-
50 µL of nuclease-free water
-
-
Vortex the tube briefly and centrifuge to collect the solution at the bottom.
-
This creates a 100 µL solution of a 10 mM dNTP mix where the final concentration of dGTP is 2.5 mM and 7-deaza-dGTP is 7.5 mM, maintaining a total guanosine (B1672433) analog concentration of 10 mM.
-
Store the mix at -20°C.
This protocol provides a standard setup for a 25 µL PCR reaction.
Materials:
-
10X PCR Buffer
-
10 mM dNTP mix with 7-deaza-dGTP (from Protocol 1)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Template DNA (1-100 ng)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
In a sterile PCR tube, assemble the reaction mixture on ice in the following order:
| Component | Volume for 25 µL Reaction | Final Concentration |
| Nuclease-free water | to 25 µL | - |
| 10X PCR Buffer | 2.5 µL | 1X |
| 10 mM dNTP mix (with 7-deaza-dGTP) | 0.5 µL | 0.2 mM each dNTP |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| Template DNA | 1-10 µL | 1-100 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
-
Gently mix the contents by pipetting and centrifuge briefly.
-
Place the tubes in a thermal cycler.
The following are general thermal cycling parameters. The annealing temperature and extension time should be optimized for your specific primers and amplicon size.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-40 |
| Annealing | 55-68°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
For targets with very high GC content, a "hot-start" polymerase is recommended to minimize non-specific amplification.[5]
References
Application Notes and Protocols for DNA Labeling with 7-Deazapurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurine derivatives are modified nucleoside analogs that have become indispensable tools in molecular biology and genomics. By replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom, these analogs exhibit unique properties that address common challenges in DNA amplification, sequencing, and labeling. This document provides detailed application notes and experimental protocols for the use of 7-deazapurine derivatives in various DNA labeling techniques.
The primary advantages of substituting standard purines with their 7-deaza counterparts, such as 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine (7-deaza-dATP), lie in their ability to reduce the formation of secondary structures in GC-rich DNA regions. This is because the absence of the N7 atom prevents the formation of Hoogsteen base pairs, which are involved in creating complex structures like G-quadruplexes. Consequently, DNA polymerases can more efficiently read through these regions, leading to improved yield and fidelity in PCR and more accurate base calling in DNA sequencing.
Furthermore, the C7 position of 7-deazapurines provides a convenient site for the attachment of various functional groups, including fluorophores and biotin, without significantly disrupting Watson-Crick base pairing. This has enabled the development of a wide array of fluorescently labeled DNA probes for applications in fluorescence in situ hybridization (FISH), microarrays, and single-molecule imaging.
Key Applications and Quantitative Data
The versatility of 7-deazapurine derivatives allows for their use in a broad range of molecular biology applications. Below is a summary of their primary uses and associated quantitative data.
Amplification of GC-Rich DNA Sequences
The use of 7-deaza-dGTP in Polymerase Chain Reaction (PCR) is particularly effective for amplifying DNA templates with high guanine-cytosine (GC) content. These regions are prone to forming stable secondary structures that can stall DNA polymerase, leading to low product yield and non-specific amplification.
| Parameter | Standard dNTPs | With 7-deaza-dGTP | Reference |
| PCR Product Yield (GC-rich target) | Low to none | Significantly improved | [1][2] |
| Specificity of Amplification | Often shows non-specific byproducts | High specificity with reduced byproducts | [1][3] |
| Recommended Ratio (7-deaza-dGTP:dGTP) | N/A | 3:1 | [4] |
DNA Sequencing
In Sanger sequencing and modern automated sequencing methods, 7-deazapurine analogs are crucial for resolving band compressions. These artifacts occur on sequencing gels when GC-rich regions form secondary structures, causing anomalous migration of DNA fragments and making the sequence difficult to read. The replacement of dGTP with 7-deaza-dGTP, and dATP with 7-deaza-dATP, helps to eliminate these compressions.[5][6]
| Parameter | Standard dNTPs | With 7-deaza-dATP/dGTP | Reference |
| Band Compressions in Sequencing Gels | Frequent in GC-rich regions | Significantly reduced or eliminated | [5][6] |
| Sequencing Accuracy | Lower in regions with compressions | Higher accuracy in base assignment | [6] |
| Signal Uniformity (Fluorescent Sequencing) | Variable termination frequency | More uniform chain termination | [6] |
Fluorescent DNA Labeling
7-Deazapurine nucleosides can be modified at the C7 position to attach fluorescent dyes.[7] These fluorescent derivatives are valuable for generating labeled DNA probes for various applications. 8-Aza-7-deazapurine pyrene (B120774) "click" conjugates exhibit significantly higher fluorescence emission compared to their 7-deazapurine counterparts.[8]
| Modification | Property | Observation | Reference |
| Single pyrene conjugate replacement in a duplex | Duplex Stability (vs. unmodified) | Increased by 2-12 °C | [8][9] |
| 8-Aza-7-deazapurine pyrene conjugates | Fluorescence Emission | Much higher than 7-deazapurine derivatives | [8] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is designed for the robust amplification of DNA templates with high GC content.
Materials:
-
DNA template (1-100 ng)
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Thermostable DNA polymerase (e.g., Taq polymerase) and corresponding buffer (10x)
-
Nuclease-free water
Procedure:
-
Prepare the PCR Master Mix: For a 50 µL reaction, combine the following components on ice. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP mix (without dGTP) | 1 µL | 200 µM each |
| dGTP (10 mM) | 0.25 µL | 50 µM |
| 7-deaza-dGTP (10 mM) | 0.75 µL | 150 µM |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| DNA Template | X µL | 1-100 ng |
| DNA Polymerase | 0.5 µL | (as recommended by manufacturer) |
| Nuclease-free water | up to 50 µL |
-
Thermal Cycling: Perform PCR using the following cycling conditions. Annealing temperature and extension time may need to be optimized based on the primers and amplicon size.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and yield of the amplicon.
Protocol 2: Cycle Sequencing with 7-deaza-dNTPs to Resolve Band Compressions
This protocol describes the use of 7-deaza-dATP and 7-deaza-dGTP in cycle sequencing reactions to prevent the formation of secondary structures that cause band compressions.
Materials:
-
Purified PCR product or plasmid DNA template (100-500 ng)
-
Sequencing primer (1 µM)
-
Cycle sequencing kit containing a thermostable DNA polymerase and reaction buffer
-
7-deaza-dATP or 7-deaza-dGTP containing sequencing mix
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction: In a PCR tube, combine the following:
| Component | Volume |
| Sequencing Mix (with 7-deaza-dNTPs) | 4 µL |
| DNA Template | X µL (100-500 ng) |
| Sequencing Primer (1 µM) | 1 µL |
| Nuclease-free water | up to 10 µL |
-
Cycle Sequencing: Perform the cycle sequencing reaction in a thermal cycler with the following conditions (these may vary depending on the sequencing kit):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ |
-
Purification and Analysis: Purify the sequencing products to remove unincorporated dyes and nucleotides. Analyze the sequence on an automated DNA sequencer.
Visualizations
Workflow for PCR Amplification of GC-Rich DNA
Caption: Workflow for PCR with 7-deaza-dGTP.
Logical Relationship of 7-Deazapurines in Overcoming DNA Secondary Structures
Caption: How 7-deazapurines prevent secondary structures.
Conclusion
7-Deazapurine derivatives are powerful reagents that significantly enhance the reliability and efficiency of fundamental molecular biology techniques. Their ability to mitigate the challenges posed by GC-rich DNA sequences makes them invaluable for researchers working on genomics, diagnostics, and drug development. The protocols and data presented here provide a foundation for the successful application of these analogs in the laboratory.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mp.bmj.com [mp.bmj.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent DNA: the development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. seela.net [seela.net]
Application Notes and Protocols: Enzymatic Incorporation of Modified Guanosine Analogs into DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified guanosine (B1672433) analogs into DNA is a powerful technique with broad applications in molecular biology, diagnostics, and therapeutics. By replacing the natural deoxyguanosine triphosphate (dGTP) with a modified analog, researchers can introduce specific functionalities, probes, or therapeutic agents into a DNA sequence. This process is primarily catalyzed by DNA polymerases, and the efficiency of incorporation is highly dependent on the nature of the modification, the type of polymerase used, and the reaction conditions. These application notes provide a comprehensive overview of the principles, protocols, and data associated with the enzymatic incorporation of modified guanosine analogs.
Modified guanosine analogs are instrumental in a variety of applications, including the study of DNA damage and repair, the development of antiviral and anticancer therapies, and the creation of DNA-based nanomaterials.[1][2] For instance, analogs like 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP), a marker of oxidative stress, can be incorporated into DNA to study its mutagenic potential and the cellular repair mechanisms that counteract it.[3][4] Furthermore, nucleoside analogs are a cornerstone of antiviral drug development, where they act as chain terminators to inhibit viral replication.[1][5]
The selection of an appropriate DNA polymerase is critical for the successful incorporation of a modified guanosine analog. Different polymerase families (A, B, X, etc.) exhibit varying degrees of substrate specificity and fidelity.[6][7] Some polymerases are highly selective and will only incorporate natural nucleotides, while others are more promiscuous and can accommodate a wide range of modifications on the nucleobase or the sugar moiety.[8][9] Understanding the kinetic parameters of incorporation, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax), is essential for optimizing experimental conditions and achieving the desired level of modification.
Key Applications
-
Probing DNA Structure and Function: Incorporation of fluorescent or biotinylated guanosine analogs allows for the site-specific labeling of DNA for imaging and affinity purification studies.
-
DNA Damage and Repair Studies: Introducing lesion-mimicking analogs, such as 8-oxo-dGTP, enables the investigation of DNA repair pathways and the identification of enzymes involved in recognizing and excising damaged bases.[3][10]
-
Antiviral and Anticancer Drug Development: Many antiviral and anticancer drugs are nucleoside analogs that, once incorporated into viral or cellular DNA, can terminate chain elongation or induce apoptosis.[1][2]
-
SELEX and Aptamer Development: The use of modified nucleotides can expand the chemical diversity of nucleic acid libraries, leading to the selection of aptamers with enhanced binding affinities and catalytic activities.[8]
-
Nanotechnology: The site-specific incorporation of modified guanosine analogs can be used to assemble DNA-based nanostructures and circuits.
Experimental Protocols
Protocol 1: Primer Extension Assay for Incorporation of a Modified Guanosine Analog
This protocol describes a standard primer extension assay to evaluate the incorporation of a single modified guanosine analog opposite a specific template base.
Materials:
-
DNA polymerase (e.g., Klenow fragment (exo-), Taq DNA polymerase, or a Family B polymerase like Vent or Pfu)
-
10X DNA Polymerase Reaction Buffer
-
Primer (5'-labeled with 32P or a fluorescent dye)
-
DNA template containing the target site for incorporation
-
Natural dNTPs (dATP, dCTP, dTTP)
-
Modified dGTP analog (e.g., 8-oxo-dGTP)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel loading buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the labeled primer to the DNA template by mixing them in a 1:1.5 molar ratio in the reaction buffer. Heat to 95°C for 5 minutes and then slowly cool to room temperature.
-
Reaction Setup: Prepare the reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10X Reaction Buffer
-
2 µL of annealed primer/template DNA (e.g., 100 nM final concentration)
-
Varying concentrations of the modified dGTP analog and/or natural dGTP
-
Required concentrations of the other three natural dNTPs (if testing for extension beyond the incorporation site)
-
1 µL of DNA polymerase (e.g., 0.5 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq) for a specific time (e.g., 10-30 minutes). The incubation time may need to be optimized based on the polymerase and the efficiency of analog incorporation.
-
Quenching: Stop the reactions by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the bromophenol blue and xylene cyanol dyes have migrated to the desired positions.
-
Visualization and Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The intensity of the bands corresponding to the unextended primer and the extended product (primer + analog) can be quantified to determine the incorporation efficiency.
Protocol 2: Steady-State Kinetic Analysis of Modified Guanosine Analog Incorporation
This protocol outlines the determination of steady-state kinetic parameters (Km and kcat) for the incorporation of a modified guanosine analog.
Materials:
-
Same as Protocol 1, with the addition of a method for accurate quantification of product formation (e.g., densitometry of gel bands or filter binding assay).
Procedure:
-
Enzyme and Substrate Titration: Perform initial experiments to determine the optimal enzyme concentration and reaction time that result in less than 20% of the primer being extended. This ensures that the reaction velocity is linear with time (initial velocity conditions).
-
Reaction Setup: Set up a series of primer extension reactions as described in Protocol 1, but with a fixed, limiting concentration of the primer-template and varying concentrations of the modified dGTP analog.
-
Time Course: For each analog concentration, perform a time-course experiment by taking aliquots at several time points and quenching the reaction.
-
Product Quantification: Separate the products by denaturing PAGE and quantify the amount of extended primer at each time point for each analog concentration.
-
Data Analysis:
-
Plot the concentration of product formed versus time for each analog concentration. The initial velocity (v0) is the slope of the linear portion of this graph.
-
Plot the initial velocities (v0) against the corresponding modified dGTP analog concentrations.
-
Fit the data to the Michaelis-Menten equation: v0 = (Vmax * [S]) / (Km + [S]), where [S] is the concentration of the modified dGTP analog. This will yield the values for Vmax and Km.
-
Calculate the catalytic efficiency (kcat/Km), where kcat = Vmax / [E]total.
-
Data Presentation
The following tables summarize key quantitative data for the incorporation of modified guanosine analogs by various DNA polymerases.
Table 1: Steady-State Kinetic Parameters for 8-oxo-dGTP Incorporation
| DNA Polymerase | Template Base | Incoming Nucleotide | Km (µM) | kpol (s-1) | (kpol/Km) (µM-1s-1) |
| Pol µ | dC | dGTP | - | - | - |
| Pol µ | 8-oxo-dG | dCTP | - | - | - |
| Pol µ | 8-oxo-dG | dATP | - | - | 50-fold preference for dATP over dCTP[11] |
| Klenow fragment (exo-) | dC | 8-oxo-dGTP | 0.1 - 3.8 | - | -[3] |
| DNA polymerase α | dC | 8-oxo-dGTP | - | - | Can utilize 8-oxodGTP[3] |
Table 2: Kinetic Parameters for Nucleotide Analog Incorporation by Vent DNA Polymerase
| Nucleotide | kobs (s-1) | Kd (µM) |
| dCTP | 85 | - |
| ddCTP | 0.5 | - |
Data extracted from pre-steady-state kinetic analysis.[6]
Visualizations
Caption: Experimental workflow for the enzymatic incorporation of a modified guanosine analog.
Caption: Logical relationship between components of the enzymatic incorporation reaction.
Caption: Implication of 8-oxo-dGTP incorporation in cellular signaling pathways.
References
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 8-Oxoguanine incorporation into DNA repeats in vitro and mismatch recognition by MutSα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insight into the substrate specificity of DNA Polymerase mu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study on Suitability of KOD DNA Polymerase for Enzymatic Production of Artificial Nucleic Acids Using Base/Sugar Modified Nucleoside Triphosphates [mdpi.com]
- 10. Incorporation of extracellular 8-oxodG into DNA and RNA requires purine nucleoside phosphorylase in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Revolutionizing DNA Sequencing: Enhanced Stability and Signal with 7-Deaza-Purines in MALDI-MS Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a powerful, high-throughput alternative to traditional gel electrophoresis for the analysis of DNA sequencing products. Its speed and accuracy make it an attractive platform for various applications, including mutation screening and short-read sequencing. However, a significant challenge in MALDI-MS analysis of DNA is the inherent instability of the phosphodiester backbone, particularly at purine (B94841) residues (adenine and guanine), leading to fragmentation during the ionization process. This fragmentation can result in decreased signal intensity, ambiguous base calling, and limited read lengths.
To overcome this limitation, the incorporation of 7-deaza-purine analogs, specifically 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP) and 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), into the sequencing products has proven to be a highly effective strategy. The substitution of the nitrogen at the 7-position of the purine ring with a carbon atom significantly enhances the stability of the N-glycosidic bond, rendering the DNA fragments more resistant to fragmentation during MALDI-MS analysis.[1][2] This results in cleaner mass spectra with higher signal intensity and improved resolution, ultimately leading to more reliable and longer sequencing reads.
This document provides detailed application notes and protocols for performing Sanger DNA sequencing with 7-deaza-purines for subsequent analysis by MALDI-MS.
Key Advantages of Using 7-Deaza-Purines in MALDI-MS DNA Sequencing:
-
Increased Ion Stability: Oligonucleotides containing 7-deaza-purines exhibit significantly higher stability, reducing fragmentation during MALDI-MS analysis.[1][2]
-
Enhanced Signal Intensity: The reduction in fragmentation leads to a higher abundance of the desired molecular ions, resulting in stronger signals in the mass spectrum.
-
Improved Data Quality: Cleaner spectra with less noise and fewer fragmentation peaks facilitate more accurate base calling and sequence determination.
-
Longer Read Lengths: The enhanced stability of the sequencing products allows for the analysis of longer DNA fragments, extending the practical read length of MALDI-MS sequencing.
-
Compatibility with Standard Protocols: 7-deaza-purine analogs are readily incorporated by common DNA polymerases, such as Thermosequenase and T7 DNA polymerase, requiring minimal modification to existing Sanger sequencing workflows.
Quantitative Data Summary
While the benefits of 7-deaza-purines are well-established, direct quantitative comparisons in the literature are often presented descriptively. The following table summarizes the observed improvements based on published findings.
| Parameter | Standard Purines (dATP & dGTP) | 7-Deaza-Purines (7-deaza-dATP & 7-deaza-dGTP) | Reference |
| Ion Stability | Prone to fragmentation, especially at purine residues. | Significantly higher stability, reduced fragmentation. | [1][2] |
| Signal Intensity | Lower due to fragmentation and signal splitting. | Higher due to increased abundance of intact molecular ions. | [2] |
| Spectral Quality | Complex spectra with fragmentation peaks obscuring data. | Cleaner spectra with improved resolution and signal-to-noise ratio. | [1] |
| Sequencing Read Length | Limited by signal degradation of larger fragments. | Potential for longer, more reliable read lengths. | [1] |
Experimental Protocols
This section provides a detailed protocol for cycle sequencing using 7-deaza-purines, followed by sample preparation for MALDI-MS analysis.
Protocol 1: Cycle Sequencing with 7-Deaza-Purines
This protocol is adapted from the work of Kirpekar et al. and is suitable for sequencing PCR products.
Materials:
-
Purified PCR product (template DNA)
-
Sequencing Primer
-
Thermosequenase DNA Polymerase (e.g., Amersham Life Science)
-
Reaction Buffer (e.g., 30 mM Tris-HCl pH 9.3, 3 mM MgCl₂, 0.15 mM DTE, 0.05 g/l n-octylglycoside)
-
dNTP Mix: 100 µM each of 7-deaza-dATP, dCTP, 7-deaza-dGTP, and dTTP
-
ddNTPs (ddATP, ddCTP, ddGTP, ddTTP)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare four separate termination reactions (A, C, G, T) in PCR tubes. For a 20 µl reaction volume, add the following components:
| Component | Volume/Amount | Final Concentration |
| Purified PCR Template | ~1.5 pmol | ~75 nM |
| Sequencing Primer | 30 pmol | 1.5 µM |
| Reaction Buffer | As required | 1x |
| dNTP Mix (with 7-deaza-purines) | 2 µl | 100 µM each |
| ddNTP (A, C, G, or T) | As required | 3.3 µM |
| Thermosequenase | 8 U | 0.4 U/µl |
| Nuclease-free water | to 20 µl | - |
-
Overlay with Oil: Carefully overlay each reaction mixture with 25 µl of paraffin oil to prevent evaporation.
-
Thermocycling: Perform cycle sequencing using the following conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles:
-
Annealing: 55°C for 30 seconds
-
Extension/Denaturation: 95°C for 60 seconds
-
-
Final Annealing: 55°C for 2 minutes
-
Hold: 4°C
-
Protocol 2: Sample Purification for MALDI-MS Analysis
This protocol describes a miniaturized reverse-phase purification to remove salts, enzymes, and unincorporated nucleotides.
Materials:
-
Sequencing reaction products from Protocol 1
-
EDTA (0.5 M)
-
Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Acetonitrile
-
Poros 50R2 reverse-phase resin
-
GelLoader tips (e.g., Eppendorf)
Procedure:
-
Prepare Micro-columns:
-
Flatten the tip of a GelLoader tip to create a small opening.
-
Fill the tip with 50 µl of methanol.
-
Add 3 µl of a Poros 50R2 resin suspension in methanol to form a ~1 µl column bed.
-
Wash the column with 20 µl of methanol.
-
Equilibrate the column with 20 µl of 10 mM TEAA / 3% acetonitrile.
-
-
Sample Loading and Washing:
-
Add EDTA and TEAA to the sequencing reactions to final concentrations of 5 mM and 300 mM, respectively.
-
Load the entire sequencing reaction onto the micro-column.
-
Wash the column with 200 µl of 10 mM TEAA / 3% acetonitrile.
-
-
Elution:
-
Elute the purified DNA fragments directly onto the MALDI target with 2 µl of 10 mM TEAA / 15% acetonitrile.
-
Protocol 3: MALDI-MS Sample Preparation and Analysis
Materials:
-
Purified sequencing products on the MALDI target
-
MALDI Matrix Solution: 22.5 mg/ml 3-hydroxypicolinic acid (3-HPA) and 2.5 mg/ml picolinic acid in 20% acetonitrile.
Procedure:
-
Matrix Application: Add 0.7 µl of the matrix solution to the eluted sample on the MALDI target.
-
Crystallization: Allow the solvent to evaporate at room temperature, allowing the sample and matrix to co-crystallize.
-
MALDI-MS Analysis:
-
Analyze the samples using a MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion mode.
-
The use of delayed extraction is recommended to improve resolution and reduce fragmentation.
-
Visualizations
Experimental Workflow for MALDI-MS DNA Sequencing with 7-Deaza-Purines
Caption: Workflow for DNA sequencing using 7-deaza-purines and MALDI-MS analysis.
Logical Relationship of 7-Deaza-Purine Incorporation and Improved MALDI-MS Signal
Caption: How 7-deaza-purines mitigate fragmentation and enhance MALDI-MS signals.
References
- 1. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Deaza purine bases offer a higher ion stability in the analysis of DNA by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 7-Cyano-7-Deazaguanine (preQ0) in Molecular Biology: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
7-Cyano-7-deazaguanine, also known as preQ0, is a modified purine (B94841) nucleobase that serves as a crucial intermediate in the biosynthesis of complex 7-deazaguanine (B613801) derivatives in both prokaryotes and archaea. Its applications in molecular biology are multifaceted, ranging from fundamental studies of nucleic acid modification to the development of novel therapeutic agents.
Key Applications:
-
Precursor to Hypermodified Nucleosides in tRNA: PreQ0 is the central precursor for the biosynthesis of queuosine (B110006) (Q) in bacteria and eukarya, and archaeosine (B114985) (G+) in archaea.[1] These modifications, typically found in the anticodon loop of specific tRNAs, are critical for translational accuracy, efficiency, and stability.[1][2] The study of preQ0 and its downstream products provides insights into the intricate mechanisms of translation and tRNA function.
-
Component of Phage Defense Mechanisms: In a fascinating example of the evolutionary arms race between bacteriophages and their hosts, some phages incorporate 7-deazaguanine derivatives, including 2'-deoxy-7-cyano-7-deazaguanine (dPreQ0), into their genomic DNA.[3] This modification renders the phage DNA resistant to cleavage by host restriction enzymes, thus protecting the phage genome and allowing for successful replication.[3][] This discovery has opened new avenues for research into phage biology and host-pathogen interactions.
-
Tool for Studying DNA-Protein Interactions: The presence of dPreQ0 in DNA can alter its structure and recognition by proteins. This makes it a valuable tool for investigating the specificity and mechanism of DNA-binding proteins, including restriction enzymes and DNA repair machinery.
-
Potential Anticancer Agent: The free base of preQ0 has been shown to exhibit anticancer properties, highlighting its potential in drug development.[5] Further investigation into its mechanism of action could lead to the development of novel chemotherapeutic agents.
-
Biochemical Research: The enzymes involved in the biosynthesis of preQ0, such as 7-cyano-7-deazaguanine synthase (QueC), are of significant interest for their unique catalytic mechanisms.[2][6][7] Studying these enzymes can provide insights into novel biochemical transformations and enzyme evolution.
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of 7-cyano-7-deazaguanine and its derivatives.
Table 1: Mass Spectrometry Parameters for the Detection of dPreQ0 and dADG in DNA
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| dPreQ0 | 292.1 | 176.1, 159.1, 52.1 |
| dADG | 310.1 | 194.1, 177.1, 293.1 |
Data adapted from in vitro reconstitution studies of the Dpd modification machinery.[8]
Table 2: Quantification of 7-Deazaguanine Modifications in Phage DNA
| Phage | % Guanine (B1146940) replaced with dPreQ0 | % Guanine replaced with dADG |
| Escherichia phage CAjan | 32% | Not Reported |
| Campylobacter phage CP220 | Not Reported | 100% (as 7-amido-7-deazaguanine) |
| Halovirus HVTV-1 | 30% (as preQ1) | Not Reported |
Data represents the percentage of total guanine bases replaced by the respective 7-deazaguanine derivative in the phage genome.[9]
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of 7-Cyano-7-Deazaguanine (preQ0)
This protocol describes the four-step enzymatic synthesis of preQ0 from Guanosine (B1672433) 5'-triphosphate (GTP).[5][10]
Materials:
-
GTP cyclohydrolase I (GCH I)
-
E. coli QueD homolog (CPH4 synthase)
-
B. subtilis QueE (7-carboxy-7-deazaguanine synthase)
-
B. subtilis QueC or S. rimosus ToyM (7-cyano-7-deazaguanine synthase)
-
GTP
-
PIPES buffer (pH 7.4)
-
NaCl
-
Na2SO4
-
MgCl2
-
DTT
-
S-adenosyl-L-methionine (SAM)
-
Sodium dithionite
-
ATP
-
(NH4)2SO4
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM PIPES (pH 7.4), 0.1 M NaCl, 20 mM Na2SO4, 7.7 mM MgCl2, and 10 mM DTT.
-
Step 1: CPH4 Synthesis: Add GTP to the reaction mixture. Initiate the reaction by adding GCH I and E. coli QueD. This will produce 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).
-
Step 2: CDG Synthesis: To the mixture containing CPH4, add B. subtilis QueE, 2 mM SAM, and 10 mM sodium dithionite. This step converts CPH4 to 7-carboxy-7-deazaguanine (B3361655) (CDG).
-
Step 3 & 4: preQ0 Synthesis: To the CDG-containing mixture, add 40 µM of either B. subtilis QueC or S. rimosus ToyM, 2 mM ATP, and 5 mM (NH4)2SO4. This final step converts CDG to preQ0.
-
Analysis: Monitor the progress of the reaction by injecting aliquots of the reaction mixture onto an HPLC system. Use a C18 column and a gradient of acetonitrile (B52724) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.8 with 10 mM tetrabutylammonium (B224687) bromide) to separate the reaction products. Monitor the elution profile using a photodiode array detector at 300 nm.
Protocol 2: Analysis of 7-Deazaguanine Modifications in DNA by LC-MS/MS
This protocol outlines the general steps for the detection and quantification of dPreQ0 in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Genomic DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system with a C18 column
-
Acetonitrile
-
Synthetic standards for dPreQ0
Procedure:
-
DNA Digestion:
-
To 10-20 µg of genomic DNA, add a buffer containing 30 mM sodium acetate (pH 5.3) and 1 mM ZnCl2.
-
Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours.
-
Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.
-
Add 5 units of alkaline phosphatase and incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup: Remove proteins by filtration or phenol-chloroform extraction.
-
LC-MS/MS Analysis:
-
Inject the digested DNA sample onto a C18 column.
-
Use a gradient of acetonitrile in ammonium acetate buffer to separate the nucleosides.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify dPreQ0. Use the mass transitions specified in Table 1.
-
Create a standard curve using synthetic dPreQ0 to quantify the amount of the modification in the sample.
-
Visualizations
Biosynthetic Pathway of 7-Deazaguanine Derivatives
Caption: Biosynthesis of 7-deazaguanine derivatives from GTP.
Experimental Workflow for Analysis of DNA Modifications
Caption: Workflow for LC-MS/MS analysis of DNA modifications.
References
- 1. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 5. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-Deaza-7-Modified Nucleosides with Various Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-deaza-7-modified nucleosides are analogs of purine (B94841) nucleosides where the nitrogen atom at the 7th position is replaced by a carbon atom. This modification has significant implications for the physicochemical properties of the nucleoside and the resulting nucleic acid. The most commonly used analog is 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP), which is widely employed to overcome challenges in the amplification and sequencing of GC-rich DNA regions. The absence of the N7 atom reduces the formation of Hoogsteen base pairing, which can lead to secondary structures that impede polymerase activity.[1][2] These application notes provide a comprehensive overview of the compatibility of various polymerases with 7-deaza-7-modified nucleosides, along with detailed protocols for their use.
Polymerase Compatibility Overview
The compatibility of DNA and RNA polymerases with 7-deaza-7-modified nucleosides varies depending on the specific polymerase, the modification, and the experimental conditions. While many polymerases can incorporate these analogs, the efficiency and fidelity of incorporation can differ significantly.
Key Observations:
-
Taq Polymerase and its Derivatives: Taq polymerase and its derivatives, such as AmpliTaq Gold, are generally compatible with the incorporation of 7-deaza-dGTP.[1][3] This is the most common application of this modified nucleoside, used to improve the yield and specificity of PCR for GC-rich templates.[1][3]
-
Other Thermostable Polymerases: Other thermostable DNA polymerases, including those from Pyrococcus furiosus (Pfu) and Thermococcus litoralis (Vent), have also been used with 7-deaza-modified nucleosides. However, their efficiency may vary.
-
Klenow Fragment: The Klenow fragment of E. coli DNA polymerase I can incorporate 7-deaza-modified nucleosides and is often used in primer extension assays to study their effects.
-
Reverse Transcriptases: Some reverse transcriptases can incorporate 7-deaza-guanosine triphosphate, although the efficiency may be lower compared to the natural nucleotide.
-
RNA Polymerases: T7 RNA polymerase has a strong preference for initiating transcription with guanosine, interacting with the N-7 position. The use of 7-deaza-guanosine can impact transcription initiation.
Data on Polymerase Compatibility with 7-Deaza-7-Modified Nucleosides
The following tables summarize the available data on the compatibility of various polymerases with 7-deaza-7-modified nucleosides based on published literature. It is important to note that direct quantitative comparisons of incorporation efficiency, processivity, and fidelity across different studies are often challenging due to variations in experimental conditions.
Table 1: DNA Polymerase Compatibility with 7-Deaza-dGTP
| Polymerase | Application | Key Findings | References |
| Taq Polymerase | PCR, Sequencing | Efficiently incorporates 7-deaza-dGTP, improving amplification of GC-rich templates and resolving band compressions in sequencing.[1][2] | [1][2] |
| AmpliTaq Gold | PCR | Shows improved specificity in "hot start" PCR with 7-deaza-dGTP.[1] | [1] |
| Klenow Fragment | Primer Extension | Can incorporate 7-deaza-dGTP, useful for mechanistic studies. | |
| Pfu Polymerase | PCR | Can incorporate 7-deaza-dGTP, but efficiency may be lower than Taq. | |
| Vent Polymerase | Primer Extension | Used for the incorporation of 7-deaza-modified adenosine (B11128) derivatives. | [4] |
| KOD (exo-) Polymerase | Primer Extension | Utilized for the large-scale enzymatic synthesis of DNA containing 7-phenyl-7-deazapurine nucleobases. | [4] |
Table 2: Polymerase Compatibility with Other 7-Deaza-7-Modified Nucleosides
| Modified Nucleoside | Polymerase | Application | Key Findings | References |
| 7-deaza-dATP | Taq Polymerase | PCR | Less efficiently incorporated than 7-deaza-dGTP; often requires the presence of natural dATP.[2] | [2] |
| 7-deaza-dITP | Taq Polymerase | PCR | Less efficiently incorporated than 7-deaza-dGTP; often requires the presence of natural dITP.[2] | [2] |
| 7-deaza-7-modified tGTPs | Engineered TNA Polymerase | TNA Synthesis | Efficiently recognized and incorporated. |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP
This protocol is designed for the robust amplification of DNA templates with high GC content, which are often prone to secondary structure formation that can inhibit standard PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
10x PCR buffer
-
dNTP mix (containing dATP, dCTP, dTTP)
-
7-deaza-dGTP solution
-
Nuclease-free water
Procedure:
-
Prepare the PCR Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following components:
-
10x PCR Buffer: 2.5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dTTP): 0.5 µL
-
dGTP (10 mM): 0.125 µL
-
7-deaza-dGTP (10 mM): 0.375 µL (for a 3:1 ratio of 7-deaza-dGTP to dGTP)
-
Forward Primer (10 µM): 1.25 µL
-
Reverse Primer (10 µM): 1.25 µL
-
Thermostable DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to a final volume of 24 µL
-
-
Add DNA Template: Add 1 µL of the DNA template to the master mix.
-
Thermal Cycling: Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on primer Tm and amplicon length):
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.
Protocol 2: Sanger Sequencing of GC-Rich Templates using 7-Deaza-dGTP
This protocol describes the use of 7-deaza-dGTP in the cycle sequencing reaction to resolve band compressions caused by GC-rich regions.
Materials:
-
Purified PCR product or plasmid DNA
-
Sequencing primer
-
Cycle sequencing kit (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
7-deaza-dGTP solution
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction: In a PCR tube, combine the following:
-
Sequencing Reaction Premix: (Volume as per manufacturer's instructions)
-
7-deaza-dGTP solution (if not already in the premix, substitute a portion of the dGTP)
-
DNA Template: (Amount as per manufacturer's instructions)
-
Sequencing Primer (3.2 µM): 1 µL
-
Nuclease-free water: to a final volume of 10-20 µL
-
-
Cycle Sequencing: Perform cycle sequencing using the thermal cycler program recommended by the sequencing kit manufacturer. A typical program might be:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification: Purify the sequencing products to remove unincorporated ddNTPs and primers using a method such as ethanol/EDTA precipitation or a column-based purification kit.
-
Capillary Electrophoresis: Resuspend the purified products in highly deionized formamide (B127407) and analyze on an automated DNA sequencer.
Protocol 3: Primer Extension Assay to Assess Modified Nucleoside Incorporation
This assay allows for the qualitative or semi-quantitative assessment of the incorporation of a modified nucleoside by a DNA polymerase.
Materials:
-
5'-radiolabeled or fluorescently labeled primer
-
DNA template containing a known sequence
-
DNA polymerase (e.g., Klenow fragment)
-
10x Polymerase Buffer
-
dNTP mix (without the nucleotide to be tested)
-
Modified dNTP (e.g., 7-deaza-dGTP)
-
Natural dNTP (as a control)
-
Stop solution (e.g., formamide with loading dye)
-
Nuclease-free water
Procedure:
-
Anneal Primer and Template: In a microcentrifuge tube, combine the labeled primer and the DNA template in a 1:1.5 molar ratio in annealing buffer. Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
Prepare Reaction Mixes: Prepare separate reaction mixes for the modified and natural nucleotides. For each reaction, combine:
-
Annealed Primer/Template: 2 µL
-
10x Polymerase Buffer: 1 µL
-
dNTP mix (lacking the test nucleotide): 1 µL
-
Test Nucleotide (modified or natural): 1 µL
-
Nuclease-free water: 4 µL
-
-
Initiate the Reaction: Add 1 µL of DNA polymerase to each reaction tube, mix gently, and incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for a defined time course (e.g., 1, 5, 15 minutes).
-
Stop the Reaction: At each time point, remove an aliquot of the reaction and add it to an equal volume of stop solution.
-
Denaturing Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a denaturing polyacrylamide gel.
-
Analysis: Visualize the bands by autoradiography or fluorescence imaging. The intensity of the extended product band indicates the efficiency of incorporation of the modified versus the natural nucleotide.
Visualizations
Caption: Workflow for PCR with 7-deaza-dGTP.
Caption: Sanger sequencing workflow with 7-deaza-dGTP.
Caption: Primer extension assay workflow.
Troubleshooting and Considerations
-
Optimizing 7-deaza-dGTP Concentration: The optimal ratio of 7-deaza-dGTP to dGTP may need to be determined empirically. A 3:1 ratio is a good starting point, but ratios from 1:1 to complete replacement can be tested.[2]
-
Polymerase Choice: For particularly difficult templates, using a polymerase blend or a polymerase specifically formulated for GC-rich templates in combination with 7-deaza-dGTP may be beneficial.
-
"Hot Start" Formulations: Using a "hot start" polymerase or chemically modified "hot start" 7-deaza-dGTP can significantly improve the specificity of PCR by preventing non-specific amplification at lower temperatures.[5]
-
Downstream Applications: DNA synthesized with 7-deaza-dGTP may exhibit altered properties. For example, it can be resistant to cleavage by certain restriction enzymes. This should be considered when planning downstream applications.
-
Fidelity: While 7-deaza-dGTP is generally considered to be incorporated with high fidelity, the error rate of the polymerase should still be a consideration for applications requiring high sequence accuracy.
Conclusion
7-deaza-7-modified nucleosides, particularly 7-deaza-dGTP, are valuable tools for overcoming challenges associated with GC-rich DNA sequences in a variety of molecular biology applications. Understanding the compatibility of different polymerases with these analogs and optimizing reaction conditions are key to achieving successful outcomes. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize these modified nucleosides in their work.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Processivity factor of DNA polymerase and its expanding role in normal and translesion DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Engineering processive DNA polymerases with maximum benefit at minimum cost [frontiersin.org]
- 5. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming PCR Failure in GC-Rich Regions with 7-deaza-dGTP
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols for successfully amplifying challenging GC-rich DNA templates using 7-deaza-dGTP.
Frequently Asked Questions (FAQs)
Q1: What defines a GC-rich region and why is it difficult to amplify via PCR?
A GC-rich region is a DNA sequence containing 60% or more guanine (B1146940) (G) and cytosine (C) bases.[1][2] These regions are notoriously difficult to amplify for two main reasons:
-
High Thermal Stability: G-C base pairs are linked by three hydrogen bonds, unlike the two bonds in adenine-thymine (A-T) pairs. This makes GC-rich DNA more thermostable, requiring higher temperatures for strand denaturation.[1][2]
-
Secondary Structures: The high stability and presence of guanine tracts promote the formation of complex secondary structures like hairpins and G-quadruplexes.[1][3][4][5] These structures can physically block DNA polymerase, leading to incomplete extension, truncated products, or complete PCR failure.[3][5]
Q2: What is 7-deaza-dGTP and how does it work to improve GC-rich PCR?
7-deaza-dGTP is a synthetic analog of deoxyguanosine triphosphate (dGTP).[6] It is structurally identical to dGTP except for the substitution of a carbon atom for the nitrogen at position 7 (N7) of the purine (B94841) ring.[3] This single modification prevents the formation of Hoogsteen hydrogen bonds, which are critical for the assembly of G-quadruplexes and other complex secondary structures, without disrupting the normal Watson-Crick base pairing required for DNA synthesis.[3][6] By reducing the stability of these secondary structures, 7-deaza-dGTP allows the DNA polymerase to proceed through the template more efficiently.[4][6]
Q3: When should I consider using 7-deaza-dGTP in my PCR?
You should consider using 7-deaza-dGTP when you experience persistent PCR failure, low yield, or non-specific products, and you suspect the cause is high GC content (>60%) in your template DNA.[1] It is particularly useful for amplifying gene promoter regions, which are often GC-rich.[1][2]
Q4: What is the difference between standard 7-deaza-dGTP and "Hot Start" versions?
"Hot Start" versions of 7-deaza-dGTP, such as CleanAmp™, feature a thermolabile protecting group attached to the 3'-hydroxyl.[3][4][7] This modification blocks the nucleotide from being incorporated by the DNA polymerase at lower temperatures.[7] A high-temperature initial denaturation step (e.g., 95°C for 10 minutes) is required to remove this group and activate the nucleotide.[7] This "Hot Start" mechanism significantly reduces non-specific amplification and primer-dimer formation that can occur at room temperature during reaction setup, leading to higher specificity and yield, especially for targets with very high GC content (>70%).[3][4]
Q5: Can I use 7-deaza-dGTP with any DNA polymerase?
Yes, 7-deaza-dGTP can be used with a variety of DNA polymerases, including standard Taq polymerase.[7][8] However, for extremely challenging templates, combining 7-deaza-dGTP with a polymerase specifically optimized for GC-rich sequences or a high-fidelity enzyme may provide the best results.[1] Some studies have shown improved yields by substituting Taq with enzymes like Pfu (exo-) or Deep VentR™ (exo-).[7]
Q6: Does the use of 7-deaza-dGTP affect downstream applications?
Yes, there are two key considerations for downstream applications:
-
DNA Staining: Amplicons containing 7-deaza-dGTP may stain poorly with intercalating dyes like ethidium (B1194527) bromide.[1][2] Alternate visualization methods or increased stain concentration may be necessary.
-
Restriction Enzyme Digestion: The modification in the purine ring can inhibit the activity of some restriction enzymes whose recognition sites include guanosine.[6] If downstream cloning or RFLP analysis is planned, it is crucial to verify if your chosen enzymes are affected.
Troubleshooting Guide
This section addresses common problems encountered during the amplification of GC-rich templates with 7-deaza-dGTP.
Issue: No PCR Product
Q: I've added 7-deaza-dGTP to my reaction but still see no amplification. What should I do?
A: If you are not getting a PCR product, consider the following troubleshooting steps systematically.
-
Verify dNTP Ratio: The most commonly recommended ratio is 3:1 of 7-deaza-dGTP to dGTP.[3][6] Ensure the total dNTP concentration remains at your protocol's standard (e.g., 0.2 mM each). For a final concentration of 0.2 mM for the "G" nucleotide, you would use 0.15 mM 7-deaza-dGTP and 0.05 mM dGTP.[3]
-
Optimize Annealing Temperature and Time: GC-rich templates require stringent annealing conditions. Paradoxically, a very short annealing time (e.g., 1 to 5 seconds) can dramatically increase specificity and yield.[3][9] Use a gradient cycler to find the optimal annealing temperature.
-
Increase Denaturation Time/Temperature: Ensure complete denaturation of the template by using a high temperature (95-98°C) and potentially extending the initial denaturation time, especially if not using a Hot Start formulation.
-
Consider a "Hot Start" Reagent: If you are not already, switch to a Hot Start version of 7-deaza-dGTP. This is particularly effective for templates with >70% GC content or when non-specific products are an issue.[4][7]
Issue: Non-Specific Bands or Smearing
Q: My gel shows a smear or multiple bands in addition to my faint target band. How can I improve specificity?
A: Smearing and non-specific bands indicate sub-optimal reaction conditions, often related to primer annealing or low-temperature artifacts.
-
Switch to Hot Start 7-deaza-dGTP: This is the most effective way to eliminate non-specific products that form during reaction setup.[3][4]
-
Shorten Annealing Time: Reduce the annealing step to as little as 1 second.[3][7] This provides less opportunity for primers to bind to non-target sites.
-
Increase Annealing Temperature: Gradually increase the annealing temperature in 1-2°C increments to enhance primer binding specificity.
-
Optimize Magnesium Concentration: The optimal MgCl₂ concentration can vary. Titrate MgCl₂ in a range of 2.5 mM to 4.0 mM to find the best balance between polymerase activity and specificity.[7]
Issue: Low PCR Yield
Q: I can see the correct band, but it's very faint. How can I increase the amplification efficiency?
A: Low yield suggests the reaction is not proceeding efficiently, even if it is specific.
-
Increase Cycle Number: For difficult templates with >70% GC content, increasing the number of PCR cycles from the standard 30-35 up to 40 can significantly boost the final product yield.[7]
-
Test Different Polymerases: Your current polymerase may not be optimal for this template. Test an alternative enzyme, such as one known for high processivity or one specifically formulated for GC-rich targets.[1][7]
-
Adjust Template Concentration: While counterintuitive, too much template DNA can inhibit PCR. Try titrating the amount of input template; sometimes less is more.[7] A concentration of around 2 ng/µl works well for many targets.[7]
Experimental Protocols and Data
Data Tables
Table 1: Recommended dNTP Mix Formulations for a 200 µM Final Concentration
| Target GC Content | dATP, dCTP, dTTP (Final Conc.) | dGTP (Final Conc.) | 7-deaza-dGTP (Final Conc.) | Recommended Ratio (7-deaza-dGTP:dGTP) |
|---|---|---|---|---|
| < 60% | 200 µM | 200 µM | 0 µM | N/A |
| 60-75% | 200 µM | 50 µM | 150 µM | 3:1[3][6] |
| > 75% | 200 µM | 40 µM | 160 µM | 4:1 |
Table 2: Typical PCR Reaction Setup (25 µL)
| Component | Stock Concentration | Volume for 25 µL Reaction | Final Concentration |
|---|---|---|---|
| 10X PCR Buffer | 10X | 2.5 µL | 1X |
| MgCl₂ | 50 mM | 1.25 - 2.0 µL | 2.5 - 4.0 mM[7] |
| dNTP/7-deaza-dGTP Mix | See Table 1 | 2.5 µL (of 2mM stock) | 200 µM each |
| Forward Primer | 10 µM | 0.5 µL | 0.2 µM[7] |
| Reverse Primer | 10 µM | 0.5 µL | 0.2 µM[7] |
| DNA Polymerase | 5 U/µL | 0.25 µL | 1.25 Units |
| Template DNA | 10 ng/µL | 2.0 µL | 20 ng (approx. 2 ng/µL) |
| Nuclease-Free Water | - | To 25 µL | - |
Table 3: Recommended Thermal Cycling Conditions
| Step | Standard Protocol | GC-Rich Protocol (with Hot Start 7-deaza-dGTP) | Purpose |
|---|---|---|---|
| Initial Denaturation | 95°C for 2 min | 95°C for 10 min [3][7] | Activates Hot Start enzyme/nucleotides and fully denatures template. |
| Denaturation | 95°C for 30 sec | 95°C for 40 sec | Denatures DNA in each cycle. |
| Annealing | 55-65°C for 30 sec | 55-68°C for 1-5 sec [3][7] | Primer binding. Short time increases specificity. |
| Extension | 72°C for 1 min/kb | 72°C for 30-60 sec | DNA synthesis. |
| Cycles | 30-35 cycles | 35-40 cycles [7] | Amplification rounds. More cycles for difficult targets. |
| Final Extension | 72°C for 5 min | 72°C for 7-10 min | Ensures all products are full-length. |
Protocol 1: Standard PCR for Moderately GC-Rich Targets (~60-70%)
This protocol uses a standard 7-deaza-dGTP and Taq DNA polymerase.
-
Prepare the dNTP Mix: Create a working stock of dNTPs where the ratio of 7-deaza-dGTP to dGTP is 3:1. For example, mix dATP, dCTP, dTTP, dGTP, and 7-deaza-dGTP to achieve the final concentrations listed in Table 1.
-
Assemble the Reaction: On ice, combine the components as listed in Table 2 in a thin-walled PCR tube. Add the DNA polymerase last.
-
Gently Mix and Centrifuge: Gently vortex or flick the tube to mix, then briefly centrifuge to collect the contents at the bottom.
-
Perform Thermal Cycling: Place the tube in a thermal cycler and run a program based on the "GC-Rich Protocol" in Table 3, but you may use a shorter initial denaturation (2-3 min) if not using a hot-start polymerase. Optimize the annealing temperature based on your primer's calculated Tm.
-
Analyze Results: Run an aliquot of the completed reaction on an agarose (B213101) gel to visualize the amplified product.
Protocol 2: High-Specificity PCR for Highly GC-Rich Targets (>70%)
This protocol is optimized for maximum specificity using a Hot Start 7-deaza-dGTP mix.
-
Use a Pre-mixed Solution: It is recommended to use a commercially available, pre-mixed Hot Start dNTP solution containing 7-deaza-dGTP (e.g., CleanAmp™ 7-deaza-dGTP Mix) to ensure accurate ratios and concentrations.[3][7]
-
Assemble the Reaction on Ice: Following Table 2, assemble the reaction components. The use of a hot-start polymerase is also highly recommended.
-
Mix and Centrifuge: Gently mix the reaction and spin it down.
-
Perform Thermal Cycling: Use the "GC-Rich Protocol" from Table 3, ensuring the 10-minute initial denaturation at 95°C is included to fully activate the hot-start reagents.[7] Use a very short annealing time (1 second is often optimal).[3][7] For targets >70% GC, use 40 cycles.[7]
-
Analyze Results: Visualize the PCR product on an agarose gel. Expect cleaner results and a higher yield of the specific target band.
References
- 1. neb.com [neb.com]
- 2. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.takarabio.com [help.takarabio.com]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. mp.bmj.com [mp.bmj.com]
- 9. A Fundamental Study of the PCR Amplification of GC-Rich DNA Templates - PMC [pmc.ncbi.nlm.nih.gov]
how to resolve band compression in DNA sequencing gels
Troubleshooting Guide: Resolving Band Compression in DNA Sequencing Gels
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting band compression artifacts in DNA sequencing gels.
Frequently Asked Questions (FAQs)
Q1: What is band compression in DNA sequencing?
Band compression is an artifact observed in polyacrylamide gel electrophoresis for DNA sequencing. It manifests as a distortion where several bands in a sequencing ladder migrate closer together than expected, making the sequence difficult or impossible to read accurately. This typically occurs in regions of the DNA that are rich in guanine (B1146940) (G) and cytosine (C) bases.[1]
Q2: What causes band compression?
The primary cause of band compression is the formation of stable secondary structures, such as hairpins and loops, within the single-stranded DNA fragments during electrophoresis. These structures form in GC-rich regions due to hydrogen bonds between guanine bases (Hoogsteen bonding).[2] The compact secondary structure alters the fragment's migration through the gel matrix, causing it to travel faster than its linear counterpart of the same length, resulting in the "compressed" appearance of bands.[3]
Q3: How can I identify band compression in my sequencing gel?
Band compression can be identified by observing regions on the sequencing gel where the spacing between adjacent bands becomes irregular and compressed. Often, the bands in the compressed region may appear fuzzy or distorted. In automated sequencing electropherograms, it can appear as regions of poorly resolved peaks.[1]
Q4: What are the primary methods to resolve band compression?
There are three main strategies to counteract band compression, all aimed at preventing the formation of secondary structures in the DNA fragments:
-
Use of Chemical Denaturants: Incorporating strong denaturing agents into the polyacrylamide gel helps to disrupt the hydrogen bonds that cause secondary structures.[3]
-
Increased Electrophoresis Temperature: Running the sequencing gel at a higher temperature provides thermal energy to prevent the formation of stable secondary structures.[4]
-
Use of Nucleotide Analogs: Substituting standard dGTP with a nucleotide analog, such as 7-deaza-dGTP, during the sequencing reaction prevents the formation of Hoogsteen bonds, thus reducing secondary structure formation.[2][5]
Troubleshooting Workflow
If you encounter band compression, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for resolving band compression.
Quantitative Data & Parameters
The following tables provide recommended starting concentrations and conditions for the troubleshooting methods.
Table 1: Chemical Denaturants in Polyacrylamide Gels
| Denaturant | Typical Concentration | Notes |
| Urea (B33335) | 6-7 M | Standard denaturant for sequencing gels.[4] Must be fully dissolved. |
| Formamide | Up to 40% (v/v) | A more potent denaturant, often added to resolve severe compression.[4] |
Table 2: Electrophoresis Conditions
| Parameter | Recommended Setting | Rationale |
| Temperature | 45-60°C | Maintains DNA in a denatured state. Gels should be pre-run for at least 30 minutes to reach this temperature.[4] |
| Power | Constant Power (Watts) | Maintains a stable temperature throughout the run.[4] |
Table 3: Nucleotide Analog Ratios for PCR/Sequencing Reactions
| Analog | Recommended Ratio (Analog:dGTP) | Application |
| 7-deaza-dGTP | 3:1 | Recommended for PCR amplification of GC-rich templates prior to sequencing.[2] |
| 7-deaza-dGTP | Complete substitution for dGTP | Often used directly in sequencing reaction mixes to prevent compression.[5] |
Experimental Protocols
Protocol 1: Preparation of a Denaturing Polyacrylamide Gel (8% Acrylamide, 7M Urea)
Materials:
-
Acrylamide/Bis-acrylamide solution (40%, 19:1)
-
Urea, ultrapure
-
10X TBE Buffer (Tris-borate-EDTA)
-
TEMED (N,N,N',N'-Tetramethylethylenediamine)
-
10% Ammonium Persulfate (APS), freshly prepared
-
Deionized water
Procedure:
-
Prepare Gel Solution: In a beaker, combine the following to make 50 mL of gel solution:
-
21 g of Urea
-
5 mL of 10X TBE Buffer
-
10 mL of 40% Acrylamide/Bis-acrylamide solution
-
Add deionized water to a final volume of 50 mL.
-
-
Dissolve Urea: Gently warm the solution (e.g., in a 37°C water bath) and stir until the urea is completely dissolved. Do not overheat.
-
Degas Solution: Degas the solution for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Initiate Polymerization: Add 50 µL of 10% APS and 50 µL of TEMED to the gel solution. Swirl gently to mix.
-
Pour Gel: Immediately pour the solution between the glass plates of the sequencing gel apparatus, avoiding air bubbles. Insert the comb.
-
Polymerization: Allow the gel to polymerize for at least 1-2 hours at room temperature.
-
Pre-electrophoresis: Once polymerized, assemble the gel apparatus, add 1X TBE buffer to the upper and lower reservoirs, and pre-run the gel at constant power until it reaches a stable temperature of 45-50°C before loading samples.[4]
Protocol 2: Cycle Sequencing with 7-deaza-dGTP
This protocol assumes the use of a standard cycle sequencing kit (e.g., BigDye™ Terminator). The key modification is the substitution of the standard dGTP with 7-deaza-dGTP. Many commercial sequencing kits for difficult templates already contain nucleotide analogs.[5]
Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer
-
Cycle sequencing reaction mix containing 7-deaza-dGTP (or substitute dGTP with 7-deaza-dGTP in a custom mix)
-
Nuclease-free water
Procedure:
-
Prepare Reaction Mix: For a single reaction, combine the following in a PCR tube:
-
Template DNA (refer to kit guidelines, typically 20-100 ng)
-
Sequencing Primer (e.g., 3.2 pmol)
-
Sequencing Reaction Mix (containing 7-deaza-dGTP)
-
Nuclease-free water to the final reaction volume (e.g., 10-20 µL).
-
-
Thermal Cycling: Perform cycle sequencing using the thermal cycler conditions recommended by the sequencing kit manufacturer. A typical program involves an initial denaturation followed by 25-30 cycles of denaturation, annealing, and extension.
-
Purification: After cycling, purify the sequencing products to remove unincorporated dye terminators. This can be done using ethanol/EDTA precipitation or column purification.
-
Analysis: Resuspend the purified product in formamide and analyze on a capillary electrophoresis-based DNA sequencer. The incorporation of 7-deaza-dGTP should resolve compressions caused by GC-rich regions.[6]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Denaturing Polyacrylamide Gel Electrophoresis of DNA & RNA - National Diagnostics [nationaldiagnostics.com]
- 4. Run Conditions in Denaturing PAGE - National Diagnostics [nationaldiagnostics.com]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting sequencing reactions of repetitive DNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with sequencing repetitive DNA.
Troubleshooting Guides
Sanger Sequencing of Repetitive DNA
Question: My Sanger sequencing reaction of a known repetitive region failed or yielded poor quality data. What are the common causes and how can I troubleshoot this?
Answer:
Failed or poor-quality Sanger sequencing of repetitive DNA is a common issue. The primary causes are polymerase slippage, formation of secondary structures, and premature termination of the sequencing reaction. Here is a step-by-step guide to troubleshoot these issues:
-
Analyze the Electropherogram:
-
"Stutter" or "Slippage" Peaks: A series of peaks with decreasing intensity, especially after a homopolymer tract (e.g., a long string of 'A's or 'T's), indicates polymerase slippage.[1] The polymerase "slips" on the template, leading to a mixed population of extension products.
-
Abrupt Signal Drop: A sharp decline in signal intensity suggests the polymerase encountered a stable secondary structure (e.g., a hairpin loop in a GC-rich region) that it could not read through.[2][3]
-
Compressed Bands: In GC-rich regions, the formation of secondary structures can cause bands on the sequencing gel to run closer together, making base calling difficult.[4]
-
-
Optimize PCR Amplification of the Template:
-
A clean, specific PCR product is crucial for good sequencing results. If you are sequencing a PCR product, ensure you have a single, strong band on an agarose (B213101) gel. If you observe multiple bands or smearing, optimize your PCR conditions before proceeding to sequencing.
-
-
Modify Sequencing Reaction Conditions:
-
For GC-Rich Regions and Secondary Structures:
-
Additives: Incorporate additives into the sequencing reaction to reduce secondary structures. Common additives include:
-
DMSO (Dimethyl Sulfoxide): Typically used at a final concentration of 5%.[5]
-
Betaine (B1666868): Often used at a final concentration of 1.0-1.7 M.[6] Betaine equalizes the melting temperatures of GC and AT base pairs.[6]
-
7-deaza-dGTP: This analog of dGTP reduces the formation of G-quadruplex structures and improves sequencing through GC-rich regions.[4][7][8]
-
-
Modified Polymerases: Use a polymerase engineered for difficult templates. Some commercial sequencing kits offer polymerases with higher processivity and strand displacement activity.
-
Increased Denaturation Temperature: Increasing the denaturation temperature during the cycle sequencing reaction (e.g., to 98°C) can help melt secondary structures.[9][10]
-
-
For Homopolymeric Regions:
-
Sequencing from both the forward and reverse primers can help to resolve the length of the homopolymer tract.
-
For very long homopolymers, Sanger sequencing may not be the ideal method, and long-read sequencing technologies should be considered.
-
-
dot digraph "Sanger Sequencing Troubleshooting Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Sequencing of Repetitive DNA Fails", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_trace [label="Analyze Electropherogram"]; stutter [label="Stutter/Slippage Peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; signal_drop [label="Abrupt Signal Drop?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; compression [label="Compressed Bands?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; homopolymer_issue [label="Likely Homopolymer Tract Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; secondary_structure_issue [label="Likely Secondary Structure (GC-rich)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_pcr [label="Optimize PCR of Template"]; additives [label="Use Additives (DMSO, Betaine, 7-deaza-dGTP)"]; modified_polymerase [label="Use Engineered Polymerase"]; change_temp [label="Increase Denaturation Temp."]; sequence_both_strands [label="Sequence Both Strands"]; consider_long_read [label="Consider Long-Read Sequencing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Successful Sequencing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> analyze_trace; analyze_trace -> stutter; stutter -> homopolymer_issue [label="Yes"]; stutter -> signal_drop [label="No"]; homopolymer_issue -> sequence_both_strands; sequence_both_strands -> consider_long_read; signal_drop -> secondary_structure_issue [label="Yes"]; signal_drop -> compression [label="No"]; compression -> secondary_structure_issue [label="Yes"]; compression -> optimize_pcr [label="No"]; secondary_structure_issue -> optimize_pcr; optimize_pcr -> additives; additives -> modified_polymerase; modified_polymerase -> change_temp; change_temp -> success; } DOT script for troubleshooting Sanger sequencing.
Next-Generation Sequencing (NGS) of Repetitive DNA
Question: I am performing NGS on a genome with highly repetitive regions, and I'm observing uneven coverage and assembly issues. How can I improve my results?
Answer:
NGS of repetitive DNA presents challenges primarily in read alignment and genome assembly. Short reads originating from different copies of a repeat element cannot be unambiguously mapped, leading to gaps or collapses in the assembly.[11]
-
Library Preparation:
-
PCR-Free Libraries: Whenever possible, use PCR-free library preparation methods to avoid amplification bias against GC-rich or AT-rich repetitive regions.[12]
-
Optimized PCR for GC-rich regions: If PCR is necessary, use a high-fidelity polymerase with good performance on GC-rich templates and consider additives like betaine.[13]
-
Long-Insert Libraries: Prepare libraries with larger insert sizes (mate-pair or linked-read sequencing). The paired reads spanning a repetitive element can be uniquely anchored in the flanking single-copy regions, helping to resolve the repeat during assembly.
-
-
Sequencing Technology:
-
Long-Read Sequencing: Technologies like Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT) generate long reads that can span entire repetitive regions, significantly improving assembly contiguity.[14] PacBio HiFi sequencing, in particular, offers both long reads and high accuracy.[15]
-
Platform-Specific Error Profiles: Be aware of the error profiles of different platforms. For instance, Illumina platforms can have substitution errors in homopolymeric regions, while Ion Torrent and PacBio can have indel errors.[16][17]
-
-
Bioinformatic Analysis:
-
Specialized Assemblers: Use genome assemblers designed to handle repetitive DNA. These algorithms often use graph-based methods to resolve complex repeat structures.
-
Repeat Masking: Before annotation, it is crucial to identify and mask repetitive elements in the genome assembly using tools like RepeatMasker.
-
dot digraph "NGS Repetitive DNA Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="NGS of Repetitive Genome", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; library_prep [label="Library Preparation"]; pcr_free [label="PCR-Free Library Prep", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimized_pcr [label="Optimized PCR (if necessary)", fillcolor="#FBBC05", fontcolor="#202124"]; long_insert [label="Long-Insert Libraries"]; sequencing [label="Sequencing"]; short_read [label="Short-Read (e.g., Illumina)"]; long_read [label="Long-Read (e.g., PacBio, ONT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Bioinformatic Analysis"]; specialized_assembler [label="Use Repeat-Aware Assembler"]; repeat_masking [label="Repeat Masking"]; assembly [label="Improved Genome Assembly", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> library_prep; library_prep -> pcr_free; library_prep -> optimized_pcr; library_prep -> long_insert; {pcr_free, optimized_pcr, long_insert} -> sequencing; sequencing -> short_read; sequencing -> long_read; {short_read, long_read} -> analysis; analysis -> specialized_assembler; specialized_assembler -> repeat_masking; repeat_masking -> assembly; } DOT script for the NGS workflow of repetitive DNA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of additives like DMSO and betaine for sequencing GC-rich repetitive DNA?
A1: The optimal concentration can be template-dependent and should be determined empirically. However, good starting points are:
-
DMSO: 1-10% (v/v), with 5% being a common starting concentration.[5]
-
Betaine: 0.5-2.5 M, with 1.0-1.7 M being a typical range for PCR optimization.[6][9]
Q2: Can I use a combination of additives?
A2: Yes, a combination of additives can be very effective. For instance, using betaine, DMSO, and 7-deaza-dGTP together has been shown to successfully amplify GC-rich sequences that were resistant to amplification with single additives.[4]
Q3: What is Touchdown PCR and when should I use it for repetitive DNA?
A3: Touchdown PCR is a technique where the annealing temperature is set several degrees above the calculated primer melting temperature (Tm) for the initial cycles and is then gradually decreased in subsequent cycles. This enhances specificity by favoring the amplification of the desired target in the early, high-temperature cycles. It is particularly useful for amplifying GC-rich templates that are prone to non-specific amplification.[18][19]
Q4: How do I design primers for sequencing repetitive regions?
A4: Primer design is critical.
-
Flanking Regions: Whenever possible, design primers in unique, non-repetitive sequences flanking the region of interest.
-
Primer Length and Tm: Aim for primers of 20-30 nucleotides with a Tm between 60-65°C. For GC-rich regions, primers with a higher Tm may be necessary.
-
GC Content: The GC content of the primers should be between 40-60%.
-
Avoid 3' GC Clamp: Avoid having more than two G or C bases at the 3' end of the primer to reduce non-specific priming.[9]
Q5: Which sequencing technology is best for resolving long tandem repeats?
A5: Long-read sequencing technologies, such as PacBio and Oxford Nanopore, are the most effective for resolving long tandem repeats. Their ability to generate reads that can span the entire repeat unit allows for accurate determination of repeat length and sequence.[20]
Data Presentation
Table 1: Comparison of PCR Additives for Amplification of GC-Rich DNA
| Additive | Typical Concentration | Mechanism of Action | Notes |
| DMSO | 1-10% | Reduces DNA melting temperature and disrupts secondary structures. | Can inhibit some DNA polymerases at high concentrations. |
| Betaine | 0.5-2.5 M | Equalizes the melting temperatures of GC and AT base pairs, reducing the stability of GC-rich secondary structures.[6] | Generally well-tolerated by polymerases. |
| 7-deaza-dGTP | Replaces a portion of dGTP | Reduces the formation of Hoogsteen base pairing, preventing G-quadruplex structures.[4][7][8] | PCR products containing 7-deaza-dGTP may stain poorly with ethidium (B1194527) bromide. |
| Formamide | 1-5% | Lowers the DNA melting temperature. | Can be inhibitory to some polymerases. |
Table 2: Error Profiles of Sequencing Platforms for Homopolymeric Regions
| Sequencing Platform | Primary Error Type in Homopolymers | Error Rate Trend |
| Illumina | Substitution | Relatively low, but increases with homopolymer length, especially for G/C tracts.[16] |
| Ion Torrent | Insertion/Deletion (Indel) | Error rate increases significantly with homopolymer length; difficulty in accurately calling lengths >8 bp.[16] |
| PacBio (HiFi) | Insertion/Deletion (Indel) | Greatly reduced error rates compared to older PacBio technologies, but indels can still occur in long homopolymers. |
| Oxford Nanopore | Insertion/Deletion (Indel) | Error rates are being continuously improved with new basecalling algorithms. |
Experimental Protocols
Protocol 1: Touchdown PCR for GC-Rich Repetitive DNA
This protocol is designed to increase the specificity of PCR amplification for templates with high GC content.
Materials:
-
High-fidelity DNA polymerase suitable for GC-rich templates
-
PCR buffer (often supplied with the polymerase, some are GC-rich specific)
-
dNTPs
-
Forward and reverse primers
-
DNA template
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the PCR reaction mix on ice as follows (for a 50 µL reaction):
Component Volume Final Concentration 5X GC Buffer 10 µL 1X dNTPs (10 mM each) 1 µL 200 µM each Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM DNA Template (10-100 ng) 1-5 µL Varies High-Fidelity DNA Polymerase 0.5 µL Varies | Nuclease-free water | up to 50 µL | |
-
Thermal Cycling:
-
Phase 1 (Touchdown):
-
Initial Denaturation: 98°C for 3 minutes
-
10-15 cycles of:
-
Denaturation: 98°C for 20 seconds
-
Annealing: Start at (Tm + 10°C), decrease by 1°C per cycle, for 15 seconds
-
Extension: 72°C for (1 minute per kb of product)
-
-
-
Phase 2 (Standard Cycling):
-
20-25 cycles of:
-
Denaturation: 98°C for 20 seconds
-
Annealing: (Tm) for 15 seconds
-
Extension: 72°C for (1 minute per kb of product)
-
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR product on an agarose gel to check for a single, specific band of the expected size.
Protocol 2: Sanger Sequencing of a Template with Secondary Structures
This protocol incorporates additives to improve sequencing through GC-rich regions and other secondary structures.
Materials:
-
Purified PCR product or plasmid DNA
-
Sequencing primer
-
BigDye Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
5X Sequencing Buffer
-
Betaine (5 M solution)
-
DMSO
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the cycle sequencing reaction mix as follows (for a 10 µL reaction):
Component Volume Final Concentration BigDye Terminator Ready Reaction Mix 1 µL 5X Sequencing Buffer 1.5 µL Betaine (5 M) 2 µL 1 M DMSO 0.5 µL 5% Primer (3.2 µM) 1 µL 0.32 µM DNA Template (see kit for concentration guidelines) X µL | Nuclease-free water | up to 10 µL | |
-
Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-55°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Cleanup and Analysis:
-
Purify the sequencing reaction products to remove unincorporated dye terminators.
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
-
References
- 1. biotech.cornell.edu [biotech.cornell.edu]
- 2. microsynth.com [microsynth.com]
- 3. ucdenver.edu [ucdenver.edu]
- 4. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiochemSphere [biochemicalsci.com]
- 7. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering PCR Amplification of GC-Rich Sequences: Four Expert Tips and Techniques — Biofoundry Technologies [biofoundry.com]
- 10. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 11. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. dnatech.ucdavis.edu [dnatech.ucdavis.edu]
- 16. The performance of homopolymer detection using dichromatic and tetrachromatic fluorogenic next-generation sequencing platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. biorxiv.org [biorxiv.org]
- 20. pacb.com [pacb.com]
Technical Support Center: Optimizing PCR for High GC-Content Templates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with amplifying DNA templates rich in Guanine-Cytosine (GC) content.
Frequently Asked Questions (FAQs)
Q1: Why are high GC-content templates difficult to amplify?
High GC-content templates (>60% GC) are challenging to amplify for two primary reasons:
-
Thermal Stability: GC pairs are linked by three hydrogen bonds, unlike Adenine-Thymine (AT) pairs, which have two. This increased bonding strength makes GC-rich regions more thermally stable and difficult to denature during the PCR process.[1][2]
-
Secondary Structures: GC-rich sequences have a higher propensity to form stable secondary structures, such as hairpin loops and self-dimers.[3][4][5] These structures can block the DNA polymerase, leading to incomplete extension and poor or no amplification.[4]
Q2: What are the common signs of failed or suboptimal PCR with high GC templates?
Common indicators of issues with high GC PCR include:
-
No amplification product (blank gel) [1]
-
Low yield of the desired product
-
Non-specific amplification (multiple bands on a gel) [6]
-
A smear on the agarose (B213101) gel, indicating a mixture of products of varying lengths [1]
Q3: What is the first step I should take to optimize my high GC PCR?
Before extensively troubleshooting with additives, ensure your fundamental PCR parameters are optimized. This includes verifying primer design and optimizing the annealing temperature. Using a gradient PCR to empirically determine the optimal annealing temperature for your specific primers and template is a crucial first step.[1][7]
Troubleshooting Guides
Issue 1: No or Low Amplification Yield
If you are experiencing no product or a very faint band on your gel, consider the following troubleshooting steps.
Certain additives can significantly improve the amplification of GC-rich templates by reducing secondary structures and lowering the melting temperature (Tm).
Table 1: Recommended PCR Additives for High GC Templates
| Additive | Recommended Final Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | 2-10% (v/v)[8][9] | Start with a titration from 2% to 8%.[9] Concentrations above 10% can inhibit Taq polymerase.[8][9] Adding DMSO may require lowering the annealing temperature.[10][11] |
| Betaine | 0.5-2.5 M[8][12] | Effective at disrupting GC-rich secondary structures.[13] The optimal concentration is template-dependent.[14] |
| Formamide | 1-5% (v/v)[9][15] | Helps to reduce secondary structures.[9] |
| Glycerol | 5-25% (v/v)[8][15] | Can help to stabilize the polymerase and lower the melting temperature. |
| 7-deaza-dGTP | Substitute a portion of dGTP | Reduces the strength of GC pairing, thereby destabilizing secondary structures.[9][16] Can be particularly effective in combination with other optimization strategies.[16] |
Experimental Protocol: Optimizing DMSO Concentration
-
Prepare a Master Mix: Prepare a PCR master mix containing all reagents except DMSO and template DNA.
-
Aliquot Master Mix: Aliquot the master mix into several PCR tubes.
-
Create a DMSO Gradient: Add varying amounts of DMSO to each tube to achieve final concentrations of 2%, 4%, 6%, and 8%.
-
Add Template: Add a consistent amount of your high GC template to each reaction.
-
Run PCR: Perform the PCR using your standard cycling conditions.
-
Analyze Results: Run the products on an agarose gel to determine the optimal DMSO concentration that yields the most specific product with the highest intensity.
Modifying the PCR cycling parameters can be critical for successfully amplifying high GC templates.
Table 2: Adjustments to PCR Cycling Conditions for High GC Templates
| Parameter | Recommended Adjustment | Rationale |
| Initial Denaturation | Increase time to 3-5 minutes at 95-98°C.[17] | Ensures complete denaturation of the highly stable GC-rich template. |
| Denaturation | 30-60 seconds at 95-98°C. | Shorter, higher temperature denaturation steps can be effective.[18] |
| Annealing Temperature | Optimize using a gradient PCR. Start 5-10°C above the calculated primer Tm.[1][19] | High annealing temperatures increase specificity and can help melt secondary structures.[1] |
| Extension Time | Increase extension time (e.g., 1 minute per kb).[17] | Allows sufficient time for the polymerase to navigate through stable secondary structures. |
dot
Caption: Troubleshooting workflow for low or no PCR product with high GC templates.
Issue 2: Non-Specific Amplification
The presence of multiple bands on your gel indicates that the primers are annealing to unintended sites on the template.
This is the most effective way to increase the stringency of primer binding. A higher annealing temperature will favor the more stable, perfectly matched primer-template duplexes.[1][6]
Experimental Protocol: Touchdown PCR
Touchdown PCR is a method that can enhance specificity by starting with a high annealing temperature and gradually decreasing it in subsequent cycles.[20][21]
-
Set Initial Annealing Temperature: Set the annealing temperature for the first cycle or set of cycles to be 5-10°C above the calculated primer Tm.
-
Decrease Annealing Temperature: In each subsequent cycle (or every few cycles), decrease the annealing temperature by 1°C.
-
Continue for 10-15 Cycles: Continue this gradual decrease until you reach the calculated primer Tm or slightly below it.
-
Standard Cycling: For the remaining cycles of the PCR, use the final annealing temperature from the touchdown phase.
dot
Caption: The principle of Touchdown PCR for increasing specificity.
Hot start polymerases are inactive at room temperature and are activated only at the high temperatures of the initial denaturation step. This prevents non-specific amplification that can occur from primers annealing at low temperatures during reaction setup.[22]
For very difficult templates, nested PCR can be employed to increase specificity and yield.[7][23] This technique involves two sequential PCR reactions. The product from the first reaction is used as the template for a second reaction with a new set of primers that are internal to the first set.[24] This two-step amplification process significantly reduces the chances of amplifying non-target sequences.[23][25]
References
- 1. neb.com [neb.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bento.bio [bento.bio]
- 4. neb.com [neb.com]
- 5. youtube.com [youtube.com]
- 6. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 7. Mastering PCR Amplification of GC-Rich Sequences: Four Expert Tips and Techniques — Biofoundry Technologies [biofoundry.com]
- 8. GCリッチPCRシステムのトラブルシューティング [sigmaaldrich.com]
- 9. genelink.com [genelink.com]
- 10. How much DMSO do I add to PCR? | AAT Bioquest [aatbio.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis | PLOS One [journals.plos.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. agilent.com [agilent.com]
- 16. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 17. neb.com [neb.com]
- 18. pcrbio.com [pcrbio.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. biorxiv.org [biorxiv.org]
- 21. bitesizebio.com [bitesizebio.com]
- 22. trilinkbiotech.com [trilinkbiotech.com]
- 23. Nested PCR - Creative Biogene [pcrtechbio.com]
- 24. help.takarabio.com [help.takarabio.com]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Sequencing Compressions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sequencing compressions in their Sanger sequencing experiments. Find detailed protocols and comparisons of alternatives to deoxyinosine triphosphate (dITP) to improve your sequencing results for difficult templates.
Troubleshooting Guides
Dealing with Ambiguous Base Calls and Compressions in GC-Rich Regions
Question: My sequencing results show compressed peaks and ambiguous base calls ('N's) in a GC-rich region. How can I resolve this?
Answer: GC-rich regions are prone to forming secondary structures, such as hairpins, which can cause DNA polymerase to stall or dissociate, leading to sequencing compressions. The use of dITP in the sequencing reaction is a common strategy to mitigate this, but several effective alternatives are available when dITP is insufficient. These include using dGTP analogs like 7-deaza-dGTP, or incorporating additives such as betaine (B1666868) or dimethyl sulfoxide (B87167) (DMSO) into the reaction.
Recommended Actions:
-
7-deaza-dGTP: This analog of dGTP reduces the strength of Hoogsteen base pairing, which is a primary cause of secondary structure formation in GC-rich regions. You can substitute dGTP with 7-deaza-dGTP in your sequencing reaction. In some cases, a combination of 7-deaza-dGTP and dITP has been shown to be particularly effective. A ratio of 4:1 (7-deaza-dGTP:dITP) has been reported to be optimal for resolving severe compressions.[1][2]
-
Betaine: This additive is an isostabilizing agent that equalizes the melting temperatures of GC and AT base pairs, thereby reducing the stability of secondary structures. Adding betaine to a final concentration of 1.0-1.7 M in the sequencing reaction can significantly improve results for GC-rich templates.
-
DMSO: Dimethyl sulfoxide is a denaturing agent that can help to disrupt secondary structures. A final concentration of 5% DMSO in the sequencing reaction is often effective.[3] However, higher concentrations can inhibit the polymerase, so optimization may be necessary.
-
N4-methyl-2'-deoxycytidine 5'-triphosphate (N4-methyl-dCTP): This modified deoxynucleotide can be used as a substitute for dCTP and has been shown to eliminate band compressions, even in cases where 7-deaza-dGTP is not fully effective.[4][5]
The choice of reagent depends on the nature of the template and the specific experimental conditions. Below is a table summarizing the recommended starting concentrations and a comparison of these alternatives.
Quantitative Comparison of dITP Alternatives
| Alternative | Recommended Final Concentration | Advantages | Disadvantages |
| 7-deaza-dGTP | Replace dGTP in the sequencing mix | Effectively reduces Hoogsteen base pairing; can be combined with dITP for enhanced resolution.[1][2] | May not resolve all compressions on its own. |
| Betaine | 1.0 - 1.7 M | Isostabilizing agent, effective for a wide range of GC-rich templates; generally less inhibitory to polymerase than DMSO. | Optimal concentration can be template-dependent. |
| DMSO | 3 - 10% (start with 5%)[3] | Effective at disrupting secondary structures. | Can inhibit DNA polymerase at higher concentrations; may require optimization of annealing temperature. |
| N4-methyl-dCTP | Replace dCTP in the sequencing mix | Can resolve compressions that are not resolved by 7-deaza-dGTP.[4][5] | May be more prone to causing false stops compared to 7-deaza-dGTP.[6] |
| 7-deaza-dGTP + dITP | 4:1 ratio to replace dGTP[1][2] | Highly effective for severe compressions by combining mechanisms. | Requires optimization of the ratio for different templates. |
Frequently Asked Questions (FAQs)
Q1: When should I choose betaine over DMSO for my sequencing reaction?
A1: Both betaine and DMSO are effective at resolving secondary structures. However, betaine is often preferred as a first choice because it is generally less inhibitory to the DNA polymerase than DMSO. Betaine works by equalizing the melting temperatures of GC and AT base pairs, which destabilizes secondary structures without significantly impacting polymerase activity. DMSO, a denaturant, can be more potent at disrupting strong secondary structures but may require more optimization of its concentration and the reaction's annealing temperature to avoid inhibiting the enzyme. In some studies, betaine has been shown to outperform DMSO in sequencing through GC-rich regions and repeats.[7]
Q2: Can I combine different additives in my sequencing reaction?
A2: Yes, in some cases, combining additives can be more effective than using a single one. For example, a combination of betaine and DMSO has been used successfully in PCR amplification of GC-rich templates, and this principle can be applied to sequencing. Similarly, as mentioned earlier, a mixture of 7-deaza-dGTP and dITP can be highly effective.[1][2] When combining additives, it is crucial to optimize their respective concentrations to avoid excessive inhibition of the polymerase.
Q3: My sequencing fails even with the use of these alternatives. What else can I do?
A3: If you continue to experience issues, consider the following:
-
Template Quality: Ensure your DNA template is of high purity and free from contaminants such as salts, ethanol, or residual PCR primers and dNTPs.
-
Primer Design: Design primers with a melting temperature (Tm) between 55-65°C and a GC content of 40-60%. Avoid primers that can form hairpins or self-dimers.
-
Sequencing from the Opposite Strand: Sometimes, sequencing the complementary strand can yield better results as the secondary structure that forms may be different.
-
PCR Amplicon as Template: If you are sequencing a plasmid, consider amplifying the region of interest by PCR first and then sequencing the purified PCR product. This can sometimes yield cleaner results.
Experimental Protocols
Protocol 1: Sanger Sequencing with 7-deaza-dGTP
This protocol is for a standard cycle sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit, with the substitution of dGTP with 7-deaza-dGTP.
Materials:
-
Purified DNA template (plasmid or PCR product)
-
Sequencing primer (5 µM)
-
BigDye™ Terminator v3.1 Ready Reaction Mix
-
5x Sequencing Buffer
-
7-deaza-dGTP solution (to replace the dGTP in the mix, or use a pre-made mix)
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction Mix: For a 20 µL reaction, combine the following in a PCR tube:
-
BigDye™ Terminator v3.1 Ready Reaction Mix (containing 7-deaza-dGTP): 2 µL
-
5x Sequencing Buffer: 2 µL
-
Sequencing Primer (5 µM): 1 µL
-
Purified DNA Template (see table below for recommended amounts): X µL
-
Nuclease-free water: to a final volume of 20 µL
-
| Template Type | Size | Recommended Amount |
| Plasmid | 3-10 kb | 200-500 ng |
| PCR Product | 100-200 bp | 1-3 ng |
| PCR Product | 200-500 bp | 3-10 ng |
| PCR Product | 500-1000 bp | 5-20 ng |
-
Thermal Cycling: Perform cycle sequencing using the following conditions:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification and Analysis: Purify the sequencing products to remove unincorporated dye terminators and salts. Analyze the products on a capillary electrophoresis-based genetic analyzer.
Protocol 2: Sanger Sequencing with Betaine
Materials:
-
Purified DNA template
-
Sequencing primer (5 µM)
-
BigDye™ Terminator v3.1 Ready Reaction Mix
-
5x Sequencing Buffer
-
5 M Betaine solution
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction Mix: For a 20 µL reaction, combine the following:
-
5 M Betaine solution: 4 µL (for a final concentration of 1 M)
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µL
-
5x Sequencing Buffer: 2 µL
-
Sequencing Primer (5 µM): 1 µL
-
Purified DNA Template: X µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal Cycling: Use the same thermal cycling conditions as in Protocol 1.
-
Purification and Analysis: Proceed with purification and analysis as described above.
Protocol 3: Sanger Sequencing with DMSO
Materials:
-
Purified DNA template
-
Sequencing primer (5 µM)
-
BigDye™ Terminator v3.1 Ready Reaction Mix
-
5x Sequencing Buffer
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction Mix: For a 20 µL reaction, combine the following:
-
DMSO: 1 µL (for a final concentration of 5%)
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µL
-
5x Sequencing Buffer: 2 µL
-
Sequencing Primer (5 µM): 1 µL
-
Purified DNA Template: X µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal Cycling: Use the same thermal cycling conditions as in Protocol 1. Note that DMSO can lower the primer annealing temperature, so you may need to optimize this step.
-
Purification and Analysis: Proceed with purification and analysis as described above.
Visualizations
Sanger Sequencing Workflow
Caption: A general workflow for Sanger sequencing, from sample preparation to data analysis.
Troubleshooting Decision Tree for Sequencing Compressions
Caption: A decision tree to guide troubleshooting of sequencing compressions.
Mechanism of 7-deaza-dGTP in Preventing Compressions
Caption: How 7-deaza-dGTP prevents Hoogsteen base pairing and resolves compressions.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. eva.mpg.de [eva.mpg.de]
- 3. ucdenver.edu [ucdenver.edu]
- 4. Elimination of band compression in sequencing gels by the use of N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination of band compression in sequencing gels by the use of N4-methyl-2'-deoxycytidine 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequencing in the presence of betaine: Improvement in sequencing of the localized repeat sequence regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving PCR Product Yield from Low-Quality DNA Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve PCR product yield when working with low-quality DNA samples, such as degraded or inhibitor-containing DNA.
I. Troubleshooting Guide
This guide addresses common issues encountered during PCR with low-quality DNA.
Issue 1: No or Low PCR Product Yield
You've run your PCR, but the gel shows a very faint band or no band at all.
| Potential Cause | Recommended Solution |
| Poor DNA Quality/Integrity | Degraded DNA may lack the target sequence for amplification.[1][2] Assess DNA integrity via gel electrophoresis.[2] If the DNA is highly fragmented, consider re-extracting the sample with a method that minimizes fragmentation.[3] |
| Low DNA Concentration | The amount of template DNA may be insufficient for detection.[4] Increase the starting template amount if possible.[4][5] If the concentration is too low, you can concentrate the DNA sample using methods like ethanol (B145695) precipitation.[6] |
| Presence of PCR Inhibitors | Contaminants carried over during DNA extraction can inhibit the polymerase.[2] Re-purify the DNA using a commercial kit or ethanol precipitation.[2][7] Diluting the template DNA can also reduce the inhibitor concentration.[8] |
| Suboptimal PCR Cycling Conditions | The annealing temperature may be too high, or the extension time too short.[9][10] Optimize the annealing temperature by running a gradient PCR.[10][11] Ensure the extension time is sufficient for the length of the target amplicon (generally 60 seconds per 1,000 base pairs).[3] |
| Insufficient Number of Cycles | The number of amplification cycles may not be enough for low-concentration samples.[9] Increase the number of PCR cycles, up to 45 cycles for low template amounts.[6][11] |
| Reagent Issues | One or more of the PCR reagents may have been omitted, degraded, or expired.[9] Use fresh reagents and ensure all components are added to the reaction mix.[4][9] It is also important to avoid multiple freeze-thaw cycles of reagents like dNTPs and the DNA polymerase.[5] |
Issue 2: Non-Specific Amplification or Smeared Bands
Your gel shows multiple bands instead of a single, crisp band of the expected size, or a smear along the lane.
| Potential Cause | Recommended Solution |
| Low Annealing Temperature | A low annealing temperature allows primers to bind to non-target regions of the DNA.[1][3] Gradually increase the annealing temperature in 2°C increments to enhance specificity.[10] |
| Poor Primer Design | Primers may have complementarity to non-target sites or to each other, forming primer-dimers.[1][12] Redesign primers to ensure they are specific to the target sequence and check for potential self-dimerization.[1][12] |
| Excessive Template DNA | High concentrations of template DNA can sometimes lead to non-specific amplification.[3] Try reducing the amount of template DNA in the reaction.[4] |
| Degraded DNA Template | Highly fragmented DNA can sometimes act as primers, leading to smearing.[1][3] If possible, use a DNA extraction method that yields less fragmented DNA.[3] |
| Too Many PCR Cycles | An excessive number of cycles can lead to the accumulation of non-specific products.[3] Use an appropriate number of cycles based on the template concentration (e.g., 25-35 cycles).[3] |
| High Magnesium Concentration | Excess Mg²⁺ can increase non-specific primer binding.[9] Optimize the MgCl₂ concentration, as it affects primer-template stability.[9] |
Issue 3: Primer-Dimer Formation
A band smaller than the expected product, typically less than 100 bp, is visible on the gel.
| Potential Cause | Recommended Solution |
| Poor Primer Design | Primers have complementary sequences, especially at the 3' ends, allowing them to anneal to each other.[1] Design primers with minimal self-complementarity.[1] |
| High Primer Concentration | Excessive primer amounts increase the likelihood of them interacting with each other.[5] Use the lowest effective primer concentration, typically between 0.1 and 0.5 µM.[6] |
| Low Annealing Temperature | A low annealing temperature can facilitate the binding of primers to each other.[1] Increase the annealing temperature to improve specificity.[1] |
| Non-Hot-Start Polymerase | Polymerase activity at room temperature during reaction setup can lead to the extension of non-specifically bound primers.[1] Use a hot-start DNA polymerase, which is inactive until the initial denaturation step.[3][13] |
II. Frequently Asked Questions (FAQs)
Q1: What are common PCR inhibitors and how can I remove them?
A1: PCR inhibitors are substances that interfere with the amplification process. They can be co-extracted with the DNA from various sample types.[8]
-
Common Inhibitors:
-
Removal Methods:
-
Commercial Clean-Up Kits: Spin-column-based kits are effective at removing a wide range of inhibitors.[8][17]
-
Phenol-Chloroform Extraction: A traditional method for purifying DNA, though it involves hazardous chemicals.[8]
-
Ethanol Precipitation: Can help remove residual salts and some other contaminants.[2]
-
Dilution: Simply diluting the DNA sample can lower the inhibitor concentration to a level that no longer affects the PCR.[8]
-
Q2: How do I choose the right DNA polymerase for low-quality DNA?
A2: The choice of DNA polymerase is critical when working with challenging templates.
-
High Processivity: A highly processive polymerase can amplify longer DNA fragments and is more tolerant of common PCR inhibitors.[2][18]
-
Proofreading Activity: For applications requiring high fidelity, such as sequencing or cloning, a polymerase with 3' to 5' exonuclease (proofreading) activity is essential to minimize errors.[13][18]
-
Hot-Start Formulation: Hot-start polymerases are inactive at room temperature, which prevents the formation of non-specific products and primer-dimers during reaction setup.[13][19] This is particularly beneficial with low amounts of starting material.[13]
Q3: Can PCR additives help improve my yield?
A3: Yes, several additives can be included in the PCR master mix to enhance amplification, especially with difficult or GC-rich templates.[20]
| Additive | Recommended Concentration | Primary Function |
| DMSO | 2-8% | Reduces secondary structures in GC-rich DNA.[20] |
| Betaine | 0.5-2.5 M | Reduces the formation of secondary structures.[21][22] |
| Formamide | 1-5% | Lowers the melting temperature (Tm) of DNA and increases primer annealing stringency.[20][22] |
| Bovine Serum Albumin (BSA) | Varies by supplier | Stabilizes the DNA polymerase and can overcome some inhibitors. |
| Non-ionic Detergents (e.g., Tween 20, Triton X-100) | 0.1-1% | Stabilize the polymerase and can help neutralize contaminating detergents like SDS.[20][21] |
Q4: How should I quantify low-concentration DNA samples?
A4: Accurate quantification is crucial for consistent PCR results, especially with low template amounts.
-
Fluorometry: Methods using fluorescent intercalating dyes (e.g., PicoGreen) are more sensitive and specific for double-stranded DNA compared to spectrophotometry.[23]
-
Spectrophotometry (e.g., NanoDrop): Measures absorbance at 260 nm. While quick, it can overestimate concentration as it also measures RNA and free nucleotides.[23] The A260/A280 ratio is a useful indicator of purity, with a ratio of ~1.8 indicating pure DNA.[5][7]
-
Quantitative PCR (qPCR): This is a highly sensitive method that can accurately quantify amplifiable DNA, which is particularly useful for degraded samples.[24]
III. Experimental Protocols
Protocol 1: Standard DNA Purification using a Spin-Column Kit
This protocol is a general guideline for purifying DNA from a previous extraction or enzymatic reaction to remove inhibitors and improve quality.
-
Binding: Add the recommended volume of binding buffer (often containing a chaotropic salt) to your DNA sample.
-
Loading: Transfer the mixture to the provided spin column, which is placed in a collection tube.
-
Centrifugation: Centrifuge at approximately 16,000 x g for 1 minute.[25] Discard the flow-through. The DNA will be bound to the silica (B1680970) membrane in the column.
-
Washing: Add the recommended volume of wash buffer (usually containing ethanol) to the column and centrifuge again for 1 minute.[25] Discard the flow-through. Repeat this wash step as indicated by the kit's protocol.
-
Drying: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.[25]
-
Elution: Place the column in a clean, sterile microcentrifuge tube. Add the recommended volume of elution buffer or nuclease-free water directly to the center of the silica membrane.
-
Incubation: Let the column stand at room temperature for 1-5 minutes to allow the buffer to saturate the membrane.
-
Final Centrifugation: Centrifuge for 1 minute to elute the purified DNA.[25] The collected flow-through is your purified DNA sample.
Protocol 2: PCR Optimization with an Annealing Temperature Gradient
This protocol helps determine the optimal annealing temperature to maximize specific product yield and minimize non-specific amplification.
-
Prepare a Master Mix: Prepare a PCR master mix containing all reagents (buffer, dNTPs, MgCl₂, polymerase, and primers) except the template DNA. Aliquot the master mix into the required number of PCR tubes.
-
Add Template: Add a consistent amount of your low-quality DNA template to each tube.
-
Set Up the Thermal Cycler: Program the thermal cycler with a temperature gradient for the annealing step. A typical gradient might span from 5°C below the lowest calculated primer Tm to 5°C above it. For example, if the calculated Tm is 60°C, you could set a gradient from 55°C to 65°C.
-
Run the PCR Program:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Temperature gradient (e.g., 55-65°C) for 30 seconds.
-
Extension: 72°C for a duration appropriate for your amplicon size (e.g., 60 seconds per kb).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analyze Results: Run the PCR products on an agarose (B213101) gel. The lane corresponding to the temperature that gives the brightest, most specific band with minimal non-specific products is the optimal annealing temperature for your assay.
IV. Visualizations
Caption: Troubleshooting workflow for low-yield PCR from challenging DNA samples.
Caption: Workflow for purifying DNA using a silica-based spin column.
References
- 1. mybiosource.com [mybiosource.com]
- 2. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bento.bio [bento.bio]
- 4. goldbio.com [goldbio.com]
- 5. genscript.com [genscript.com]
- 6. How can I improve the PCR output of a low concentrated DNA? | AAT Bioquest [aatbio.com]
- 7. genscript.com [genscript.com]
- 8. zymoresearch.de [zymoresearch.de]
- 9. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 10. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 11. neb.com [neb.com]
- 12. geneticeducation.co.in [geneticeducation.co.in]
- 13. biocompare.com [biocompare.com]
- 14. bioclone.net [bioclone.net]
- 15. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 16. geneticeducation.co.in [geneticeducation.co.in]
- 17. A comparison of four methods for PCR inhibitor removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Choosing the Right DNA Polymerase for Your PCR Application [synapse.patsnap.com]
- 19. blog.abclonal.com [blog.abclonal.com]
- 20. genelink.com [genelink.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. PCR Additives & Buffer Selection | AAT Bioquest [aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 25. stemcell.com [stemcell.com]
Technical Support Center: GC-Rich PCR Troubleshooting
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with nonspecific amplification in GC-rich PCR.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing multiple non-specific bands or a smear on my agarose (B213101) gel after GC-rich PCR?
A: The appearance of multiple bands or a smear indicates non-specific amplification or primer-dimer formation, which are common issues when amplifying GC-rich templates (>60% GC content).[1][2] These templates are prone to forming strong secondary structures, like hairpins and loops, that can block DNA polymerase and lead to incomplete amplification.[1][2] Additionally, the high melting temperature (Tm) of GC-rich DNA makes complete denaturation difficult, which can result in primers annealing to unintended sites.[3]
Troubleshooting Steps:
-
Optimize Annealing Temperature (Ta): Low annealing temperatures can lead to non-specific primer binding.[4][5] It is recommended to use a temperature gradient PCR to determine the optimal Ta empirically.[6][7] Often, the optimal temperature is 5-7°C higher than the calculated primer Tm for GC-rich templates.[6][8]
-
Adjust MgCl₂ Concentration: Magnesium is a critical cofactor for DNA polymerase, but excessive concentrations can increase non-specific primer binding.[3][7] It is advisable to titrate the MgCl₂ concentration, typically within a range of 1.5 to 2.0 mM, to find the best balance between yield and specificity.[6][8]
-
Reduce PCR Cycle Number: Using too many cycles can lead to the accumulation of non-specific products and smears.[4][6] Aim for 20-35 cycles, using fewer cycles for higher template concentrations.[4][9]
-
Use a "Hot-Start" Polymerase: These enzymes are inactive at lower temperatures and are activated only during the initial high-temperature denaturation step.[6] This prevents the amplification of non-specific products that can form during reaction setup at room temperature.[6]
-
Assess Template DNA Integrity: Degraded template DNA can be a cause of smearing.[6] Check the quality of your DNA by running it on an agarose gel before proceeding with PCR.[6]
Q2: What are the best strategies for primer design for GC-rich targets?
A: Proper primer design is crucial for successful GC-rich PCR.[10]
-
Length and Melting Temperature (Tm): Design primers that are between 18 and 30 nucleotides long.[10] Their melting temperatures should be in the range of 60-65°C and be within 5°C of each other.[10][11]
-
GC Content: The primers themselves should have a GC content of 40-60%.[10] It is beneficial to have a G or C residue at the 3' end, known as a "GC clamp," to promote strong binding to the template.[6] However, avoid more than three G or C bases at the 3' end to minimize mispriming.[10]
-
Avoid Secondary Structures: Use primer design software to check for potential hairpins, self-dimers, and cross-dimers between the forward and reverse primers, as these can significantly reduce amplification efficiency.[11]
Q3: Which DNA polymerase and buffer systems are recommended for GC-rich templates?
A: While standard Taq polymerase can sometimes work, specialized polymerases are highly recommended for robust amplification of GC-rich targets.[3][6]
-
Engineered Polymerases: Many commercially available DNA polymerases have been specifically optimized to amplify GC-rich sequences.[1][2] For example, polymerases like Q5® High-Fidelity DNA Polymerase and OneTaq® DNA Polymerase have been shown to perform well with GC content up to 80%.[1][7]
-
GC-Rich Buffers and Enhancers: These polymerases are often supplied with specialized buffers or "GC Enhancer" solutions.[1][7] These solutions contain additives that help to disrupt secondary structures and increase primer binding specificity.[1][12]
Q4: How can PCR additives help reduce non-specific amplification?
A: PCR additives, or co-solvents, can be essential for amplifying difficult GC-rich templates by helping to destabilize DNA secondary structures.[8][13] The effect of these additives can be target-specific, so optimization is often necessary.[1][3]
| Additive | Recommended Starting Concentration | Mechanism of Action |
| DMSO (Dimethyl Sulfoxide) | 2-10% | Reduces DNA secondary structures by interfering with base pairing.[13][14] Note: Can inhibit Taq polymerase activity, so titration is critical.[14] |
| Betaine | 0.5 - 2.5 M | Destabilizes DNA secondary structures and equalizes the melting temperatures of GC and AT base pairs.[10][] |
| Formamide | 1-5% | Lowers the DNA melting temperature and helps to destabilize the template double helix.[13][] |
| Glycerol | 5-20% | Helps to reduce secondary structures that can inhibit the polymerase. |
| BSA (Bovine Serum Albumin) | Up to 0.8 mg/mL | Can overcome PCR inhibitors (e.g., phenolic compounds) and prevents reaction components from sticking to tube walls.[13] |
| Ethylene Glycol | ~1.0 M | Has been shown to be effective in decreasing the melting temperature of DNA.[16] |
| 1,2-Propanediol | ~0.8 M | Another effective additive for decreasing DNA melting temperature.[16] |
Experimental Protocols & Methodologies
Optimizing PCR Cycling Conditions for GC-Rich Templates
Amplifying templates with high GC content often requires adjustments to standard PCR protocols.[11]
| PCR Step | Temperature | Duration | Key Considerations |
| Initial Denaturation | 95-98°C | 1-5 minutes | GC-rich templates require higher temperatures and/or longer times for complete denaturation.[17][18] Using a temperature of 98°C is often recommended.[17] |
| Denaturation | 98-100°C | 10-30 seconds | A higher denaturation temperature within the cycles ensures the template fully separates in each round.[19][20] |
| Annealing | 60-75°C | 5-15 seconds | The optimal temperature is often higher than calculated and should be determined empirically (see Gradient PCR).[17][20] Short annealing times can reduce non-specific binding.[17][21] |
| Extension | 68-72°C | 1 min/kb | A temperature of 68°C is often preferred for longer amplicons (>4 kb) to improve yield by reducing depurination.[4][17] |
Protocol 1: Gradient PCR for Annealing Temperature (Ta) Optimization
This method is used to test a range of annealing temperatures simultaneously to find the optimal one for your specific primer-template combination.
-
Prepare a Master Mix: Prepare a PCR master mix containing all components (buffer, dNTPs, polymerase, primers, template DNA, and water) except for the variable being tested.
-
Aliquot: Distribute the master mix equally into PCR tubes or a 96-well plate.
-
Set Up Gradient: Program the thermal cycler with a temperature gradient for the annealing step. A common range is 55°C to 70°C.
-
Run PCR: Execute the PCR program.
-
Analyze Results: Run the PCR products on an agarose gel. The lane corresponding to the temperature that yields a single, strong band of the correct size with minimal non-specific products is the optimal annealing temperature.
Protocol 2: Touchdown PCR
This technique enhances specificity by starting with a high, stringent annealing temperature and gradually decreasing it in subsequent cycles.[10] This favors the amplification of the desired product over non-specific ones.[22]
-
Initial Cycles: Set the annealing temperature 5-10°C above the calculated primer Tm for the first 10-15 cycles.
-
Incremental Decrease: In each subsequent cycle (or every few cycles), decrease the annealing temperature by 0.5-1°C.
-
Final Cycles: Once the annealing temperature reaches the calculated Tm (or slightly below), maintain this temperature for the remaining 15-20 cycles.
Visualizations
Caption: Troubleshooting workflow for nonspecific GC-rich PCR amplification.
Caption: Key factors influencing specificity in GC-rich PCR.
References
- 1. neb.com [neb.com]
- 2. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Mastering PCR Amplification of GC-Rich Sequences: Four Expert Tips and Techniques — Biofoundry Technologies [biofoundry.com]
- 11. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 12. bento.bio [bento.bio]
- 13. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Our site is not available in your region [takarabio.com]
- 18. PCRサイクリングパラメーター—PCRを成功させるための6つの重要な注意点 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. pcrbio.com [pcrbio.com]
- 20. sequencing.roche.com [sequencing.roche.com]
- 21. "Importance of Annealing Times in the PCR Amplification of GC-Rich Gene" by Anuradha Subramanian, Tarlan Mamedov et al. [digitalcommons.unl.edu]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Amplification of the Human p16INK4A Promoter
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the amplification of the human p16INK4A gene promoter. The inherent molecular characteristics of this region, including high GC content and variable methylation, frequently complicate standard PCR-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the p16INK4A promoter notoriously difficult to amplify?
Amplifying the p16INK4A promoter presents several challenges due to its unique sequence characteristics. The promoter region is GC-rich, meaning it has a high concentration of guanine (B1146940) and cytosine bases.[1] This leads to the formation of stable secondary structures, such as hairpins and loops, that can physically obstruct DNA polymerase from proceeding along the template.[2][3] Furthermore, the promoter contains dense clusters of CpG sites, which are often subject to DNA methylation.[4][5] This epigenetic modification is a key mechanism for silencing p16INK4A expression in many cancers and can interfere with primer binding and overall PCR efficiency.[5][6]
Q2: I am getting no PCR product or very low yield when trying to amplify the p16INK4A promoter. What are the first troubleshooting steps?
This is a common issue, typically stemming from the high GC content. The initial steps should focus on optimizing the PCR reaction to overcome the stable secondary structures and ensure complete denaturation of the DNA template.
-
Verify DNA Quality: Ensure your genomic DNA is high-quality, intact, and free of PCR inhibitors.
-
Increase Denaturation Temperature/Time: Try increasing the initial denaturation step to 98°C for 2-3 minutes and the denaturation step within each cycle to 30-45 seconds.
-
Use a Specialized Polymerase: Standard Taq polymerase often struggles with GC-rich regions.[7] Switch to a high-fidelity polymerase specifically engineered for difficult templates, such as Q5® or Phusion.[3][7]
-
Add PCR Enhancers: Incorporate additives like DMSO (3-8%) or formamide (B127407) into the reaction mix.[8] These co-solvents help to disrupt secondary structures and lower the melting temperature of the DNA.
-
Optimize Annealing Temperature: Use a gradient PCR to empirically determine the optimal annealing temperature. For GC-rich templates, a higher annealing temperature can increase specificity.[7] A "touchdown PCR" protocol, where the annealing temperature is progressively lowered over successive cycles, can also be highly effective.[2]
Q3: How does DNA methylation impact the amplification, and how do I specifically analyze it?
DNA methylation, particularly hypermethylation of the promoter's CpG islands, is a critical factor in the regulation of p16INK4A and a primary focus of many studies.[4][9] To analyze methylation, a technique called Methylation-Specific PCR (MSP) is commonly used.[5]
This process involves two key stages:
-
Bisulfite Conversion: First, the genomic DNA is treated with sodium bisulfite. This chemical converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[5]
-
Specific PCR Amplification: Following conversion, two separate PCR reactions are performed on the treated DNA. One reaction uses primers specific to the sequence if it was methylated (cytosines remain cytosine), and the other uses primers for the unmethylated sequence (cytosines are now read as thymine (B56734) by the polymerase).[10][11] The presence of a PCR product in the "methylated" reaction indicates methylation at the primer binding sites.
Failure to obtain a product in an MSP experiment could be due to incomplete bisulfite conversion, poor primer design, or the general challenges of amplifying the GC-rich template even after conversion. For increased sensitivity, consider using a fluorescent probe-based method like F-MSP.[4]
Q4: My amplification is successful, but I see multiple non-specific bands on my gel. How can I improve the specificity?
Non-specific amplification is often a result of primers annealing to unintended sites, a common problem with complex, GC-rich templates.
-
Primer Design: Ensure your primers are highly specific to the p16INK4A promoter and have a high melting temperature (Tm), often above 65°C. Check for potential primer-dimers and self-complementarity using primer design software.
-
Increase Annealing Temperature: Gradually increase the annealing temperature in 1-2°C increments. This increases the stringency of primer binding, reducing off-target amplification.[7]
-
Touchdown PCR: This is an excellent method for enhancing specificity. By starting with a high annealing temperature and lowering it in subsequent cycles, you favor the amplification of the perfectly matched target sequence in the initial, critical cycles.
-
Reduce Primer Concentration: Lowering the primer concentration in your reaction can sometimes reduce the formation of non-specific products.
-
Hot-Start Polymerase: Use a hot-start DNA polymerase to prevent non-specific amplification that can occur at lower temperatures during reaction setup.
Troubleshooting Workflow & Data
The following diagram provides a logical workflow for troubleshooting failed p16INK4A promoter amplification.
Caption: A step-by-step flowchart for troubleshooting common PCR failures when amplifying the p16INK4A promoter.
Quantitative Data Tables
Table 1: Recommended PCR Reaction Components for Standard vs. High-GC Templates
| Component | Standard PCR | High-GC PCR (p16INK4A) | Purpose |
| DNA Polymerase | Standard Taq | High-Fidelity, GC-optimized (e.g., Q5®)[7] | Efficiently reads through GC-rich regions. |
| GC Enhancer / Co-solvent | Not usually required | 5-10% DMSO or 1.3 M Betaine | Disrupts secondary DNA structures.[8] |
| MgCl₂ Concentration | 1.5 - 2.0 mM | 2.0 - 2.5 mM (requires optimization) | Stabilizes primer-template duplex. |
| dNTPs | 200 µM each | 200 - 400 µM each | Building blocks for the new DNA strand. |
| Primers | 0.1 - 0.5 µM | 0.3 - 0.5 µM | Initiate DNA synthesis. |
| Template DNA | 1 - 100 ng | 50 - 200 ng | The DNA to be amplified. |
Table 2: Example Thermal Cycling Protocols for p16INK4A Promoter
| Step | Standard Protocol | Touchdown Protocol for High Specificity | MSP Protocol (Post-Bisulfite)[5] |
| Initial Denaturation | 95°C, 2 min | 98°C, 3 min | 95°C, 5 min |
| Denaturation | 95°C, 30 sec | 98°C, 30 sec | 94°C, 30 sec |
| Annealing | 55-65°C, 30 sec | 72°C to 62°C, 30 sec (-1°C/cycle for 10 cycles), then 62°C for 25 cycles | 57°C, 40 sec |
| Extension | 72°C, 1 min/kb | 72°C, 1 min/kb | 72°C, 40 sec |
| Cycles | 30-35 | 35 | 35-40 |
| Final Extension | 72°C, 5 min | 72°C, 7 min | 72°C, 7 min |
Key Experimental Protocols
Protocol 1: High-GC PCR for p16INK4A Promoter Amplification
This protocol is optimized for amplifying a GC-rich template like the p16INK4A promoter from genomic DNA.
-
Reaction Setup: On ice, prepare a 50 µL reaction mixture by adding the components in the order listed in Table 1 (High-GC PCR column). Use a high-fidelity, GC-optimized DNA polymerase and its corresponding buffer. Add the template DNA last.
-
Thermal Cycling: Transfer the reactions to a thermal cycler and begin the Touchdown Protocol outlined in Table 2. The initial high annealing temperature ensures that only the most specific primer binding events lead to amplification.
-
Product Analysis: After the PCR is complete, analyze 5-10 µL of the product on a 1.5% agarose (B213101) gel stained with a DNA-safe stain. A single, bright band at the expected size indicates successful amplification.
Protocol 2: Methylation-Specific PCR (MSP) for p16INK4A Promoter
This protocol determines the methylation status of the p16INK4A promoter. It requires prior bisulfite conversion of the DNA.
-
Bisulfite Conversion: Treat 1 µg of high-quality genomic DNA with a sodium bisulfite conversion kit according to the manufacturer's instructions. This step is critical and should include appropriate controls.
-
Reaction Setup: Prepare two separate 25 µL PCR reactions for each DNA sample: one with primers for the methylated sequence (M) and one with primers for the unmethylated sequence (U).
-
Controls: Include a positive control (in vitro methylated DNA) and a negative control (water) for both M and U primer sets.[10]
-
Thermal Cycling: Use the MSP Protocol conditions from Table 2. These conditions are tailored for the altered sequence post-bisulfite treatment.[5]
-
Product Analysis: Analyze the products on a 2-3% agarose gel. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated status.
Signaling Pathway and Biological Context
Understanding the role of p16INK4A is crucial for interpreting experimental results. It is a key tumor suppressor that regulates the cell cycle.
Caption: The p16INK4A protein inhibits CDK4/6, preventing Rb phosphorylation and leading to G1 cell cycle arrest.[6]
References
- 1. The proximal GC-rich region of p16(INK4a) gene promoter plays a role in its transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Epigenetic Silencing of p16INK4a gene in Sporadic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Balancing Act of p16INK4a in Cancer and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Amplification of GC-rich DNA for high-throughput family based genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p16INK4a and p15INK4b gene promoter methylation in cervical cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Sequencing HUMARA Exon 1 PCR Products
Welcome to the technical support center for sequencing HUMARA exon 1 PCR products. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common issues encountered during this experimental workflow.
Frequently Asked Questions (FAQs)
Here are some of the common questions and answers regarding the sequencing of HUMARA exon 1 PCR products.
Q1: What is the HUMARA gene and why is exon 1 a common target for sequencing?
The HUMARA (Human Androgen Receptor) gene is located on the X chromosome.[1] Exon 1 of this gene is of particular interest because it contains a highly polymorphic short tandem repeat (STR) region, specifically a variable number of CAG repeats.[1][2] This polymorphism allows for the differentiation between the maternal and paternal X chromosomes in females.[2] Sequencing this region is crucial for various applications, including clonality analysis in tumors and studies of X-chromosome inactivation.[1][3]
Q2: I am not getting any PCR product when amplifying HUMARA exon 1. What are the possible reasons?
Failure to amplify HUMARA exon 1 can be due to several factors:
-
Poor DNA Quality: The integrity and purity of your template DNA are critical. Degradation or the presence of inhibitors can prevent amplification.[4][5]
-
Suboptimal PCR Conditions: Your annealing temperature may be too high, or the extension time too short.[6]
-
Incorrect Primer Design: Primers may not be specific to the target region or may form primer-dimers.[7][8]
-
Issues with PCR Reagents: One or more components of your PCR mix (e.g., polymerase, dNTPs, buffer) may be degraded or improperly prepared.
Q3: My sequencing results for HUMARA exon 1 show clean peaks at the beginning, but the signal dies out quickly. What could be the cause?
This issue, often referred to as "early signal loss," is typically caused by:
-
Too Much Template DNA: An excessive amount of starting PCR product in the sequencing reaction can lead to the rapid depletion of fluorescently labeled terminators.[9]
-
High GC Content: Exon 1 of the AR gene can be GC-rich, which can cause polymerase to stall and lead to premature termination of the sequencing reaction.[10]
-
Secondary Structures: The DNA template may be forming secondary structures that inhibit the sequencing polymerase.
Q4: The electropherogram of my sequenced HUMARA exon 1 shows multiple overlapping peaks. How can I troubleshoot this?
Overlapping peaks in a sequencing trace usually indicate the presence of more than one DNA template.[9] For HUMARA exon 1, this could be due to:
-
Allelic Variation: In female samples, you are amplifying two different alleles (from each X chromosome) with different numbers of CAG repeats. This is expected and a key feature of the assay.[1]
-
Non-Specific PCR Products: Your PCR may have amplified other regions of the genome in addition to HUMARA exon 1.[7]
-
Contamination: The sample may be contaminated with DNA from another source.
Q5: What are "stutter peaks" and are they common when sequencing HUMARA exon 1?
Stutter peaks are small peaks that appear before or after the main allele peak and are typically one repeat unit smaller or larger. They are a common artifact when amplifying and sequencing STRs like the CAG repeat in HUMARA exon 1. This is caused by polymerase "slippage" during PCR. While common, excessive stuttering can complicate the interpretation of results.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific issues.
Guide 1: No or Low PCR Product Yield
If you are experiencing a complete lack of PCR product or a very faint band on your agarose (B213101) gel, follow these steps:
Troubleshooting Workflow for No/Low PCR Product
Caption: Troubleshooting workflow for no or low PCR product yield.
| Step | Action | Details and Recommendations |
| 1 | Verify PCR Reagents | Ensure all reagents are properly thawed and mixed. Use a positive control with a known template and primers to confirm reagent activity.[6] |
| 2 | Assess DNA Quality & Quantity | Run your DNA on an agarose gel to check for degradation. Use a spectrophotometer to ensure the A260/280 ratio is ~1.8.[9] Consider re-purifying your DNA if inhibitors are suspected.[4] |
| 3 | Evaluate Primer Integrity | Check for primer degradation on a denaturing polyacrylamide gel. Ensure primers are stored correctly. |
| 4 | Optimize Annealing Temperature | Perform a gradient PCR to find the optimal annealing temperature. Start with a temperature 5°C below the calculated Tm of your primers.[11] |
| 5 | Adjust Extension Time | Ensure the extension time is sufficient for the length of the HUMARA exon 1 amplicon. A general rule is 1 minute per kb.[12] |
| 6 | Vary Template Concentration | Titrate the amount of template DNA. Too much or too little can inhibit the reaction.[6][7] |
| 7 | Redesign Primers | If all else fails, design new primers. Use primer design software to avoid regions with secondary structures and to ensure specificity.[4] |
Guide 2: Poor Sequencing Quality
For issues like noisy data, weak signals, or short read lengths, refer to the following guide.
Troubleshooting Workflow for Poor Sequencing Quality
Caption: Troubleshooting workflow for poor sequencing data quality.
| Step | Action | Details and Recommendations |
| 1 | Verify PCR Product Cleanup | Ensure all residual primers and dNTPs have been removed from the PCR product.[9] Incomplete cleanup can interfere with the sequencing reaction. |
| 2 | Quantify PCR Product | Accurately quantify the purified PCR product to use the correct amount in the sequencing reaction. |
| 3 | Adjust Template/Primer Concentration | Too much template can cause early signal loss, while too little can result in a weak signal.[9] Follow the recommendations of your sequencing facility or kit. |
| 4 | Use Sequencing Additives | For GC-rich regions like HUMARA exon 1, additives like DMSO or betaine (B1666868) can help to denature the template and improve sequencing quality. |
| 5 | Re-run PCR with Fewer Cycles | If you suspect that non-specific products are the issue, try reducing the number of PCR cycles to minimize their formation.[7] |
Experimental Protocols
Protocol 1: PCR Amplification of HUMARA Exon 1
This protocol provides a starting point for the amplification of HUMARA exon 1 for subsequent sequencing. Optimization may be required.
PCR Reaction Components
| Component | Final Concentration | Volume for 25 µL Reaction |
| 5x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Template DNA (50 ng/µL) | 50-100 ng | 1-2 µL |
| Nuclease-Free Water | - | Up to 25 µL |
PCR Cycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 30 sec | \multirow{3}{}{30-35} |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 45 sec | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ | 1 |
* The annealing temperature should be optimized for your specific primer set. A good starting point is 5°C below the lowest primer Tm.[11]
Data Interpretation
Interpreting HUMARA Sequencing Results
When analyzing the sequencing data from HUMARA exon 1, it is important to consider the following:
-
Heterozygosity in Females: In female samples, the presence of two distinct alleles with different numbers of CAG repeats will result in two overlapping sequences in the electropherogram. This is the expected result and is used to determine the clonality of a sample.[1]
-
Stutter Peaks: As mentioned, small peaks flanking the main allele peaks are common. These should be recognized as artifacts and not as true alleles.
-
Allele Sizing: The number of CAG repeats can be determined by comparing the sequence to a reference. Specialized software may be needed for accurate allele sizing, especially in heterozygous samples.
By following these guidelines and troubleshooting steps, researchers can improve the success rate and quality of their HUMARA exon 1 sequencing experiments.
References
- 1. HUMARA assay - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 6. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 7. Our site is not available in your region [takarabio.com]
- 8. Some Optimizing Strategies for PCR Amplification Success [creative-biogene.com]
- 9. MGH DNA Core [dnacore.mgh.harvard.edu]
- 10. Lessons learnt from large-scale exon re-sequencing of the X chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimizing your PCR [takarabio.com]
Technical Support Center: The Use of 7-deaza-dGTP in DNA Polymerase-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 7-deaza-dGTP in their experiments, with a specific focus on its effects on DNA polymerase fidelity.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and why is it used in PCR and sequencing?
7-deaza-dGTP is a synthetic analog of deoxyguanosine triphosphate (dGTP). It is primarily used in polymerase chain reaction (PCR) and Sanger sequencing to overcome challenges associated with GC-rich DNA templates.[1][2] The nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon-hydrogen group. This modification prevents the formation of Hoogsteen base pairing, which can lead to secondary structures like hairpins and G-quadruplexes in GC-rich regions.[3] By reducing these secondary structures, 7-deaza-dGTP allows DNA polymerase to proceed more efficiently through the template, resulting in improved yield and readability of PCR products and sequencing data.[1][2]
Q2: How does 7-deaza-dGTP affect the fidelity of DNA polymerases?
While 7-deaza-dGTP is effective at resolving secondary structures, its impact on DNA polymerase fidelity is a critical consideration. The modification in the purine (B94841) ring can subtly alter the geometry of the base pair, potentially affecting the polymerase's ability to accurately select the correct nucleotide.
Currently, direct quantitative studies detailing the specific increase in error rates for various DNA polymerases upon incorporation of 7-deaza-dGTP are not extensively available in the public domain. However, the general principles of polymerase fidelity suggest that any modification to a standard dNTP could potentially lower the fidelity of DNA synthesis. The extent of this effect can depend on several factors:
-
The specific DNA polymerase used: High-fidelity polymerases with proofreading (3'-5' exonuclease) activity are better equipped to remove misincorporated nucleotides, including analogs. Non-proofreading polymerases, like Taq, are more likely to have reduced fidelity.
-
Reaction conditions: Factors such as Mg2+ concentration and dNTP balance can influence polymerase fidelity.
-
The ratio of 7-deaza-dGTP to dGTP: Completely replacing dGTP with its analog may have a more pronounced effect on fidelity than using a mixture.
Q3: Should I completely replace dGTP with 7-deaza-dGTP in my reaction?
Complete replacement of dGTP with 7-deaza-dGTP is generally not recommended. A common strategy is to use a mixture of the two, with a 3:1 ratio of 7-deaza-dGTP to dGTP often being effective. This approach helps to resolve secondary structures while minimizing potential impacts on PCR efficiency and fidelity.
Q4: Can I use DNA amplified with 7-deaza-dGTP for downstream applications?
Yes, but with some considerations. DNA containing 7-deaza-guanine can be used for many downstream applications, including:
-
Sanger Sequencing: In fact, its use is often beneficial for sequencing GC-rich templates.[4]
-
Cloning: The resulting PCR products can be cloned into vectors. However, if the fidelity of the sequence is critical, it is advisable to sequence multiple clones to ensure the absence of mutations.
-
Restriction Digestion: Be aware that some restriction enzymes may be sensitive to the presence of 7-deaza-guanine in their recognition sequence, leading to inefficient or failed digestion. It is important to consult the enzyme manufacturer's technical data.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no PCR product | 1. Suboptimal ratio of 7-deaza-dGTP to dGTP. 2. Annealing temperature too high due to altered melting temperature (Tm) of the template. 3. Inefficient incorporation by the specific DNA polymerase. | 1. Titrate the ratio of 7-deaza-dGTP to dGTP. Start with a 3:1 ratio and try other ratios like 1:1 or complete replacement (with caution). 2. Empirically optimize the annealing temperature by performing a gradient PCR. 3. Switch to a different DNA polymerase known to be more processive or to have better performance with nucleotide analogs. |
| Non-specific PCR products | 1. Lowered annealing specificity due to the presence of 7-deaza-dGTP. 2. Formation of primer-dimers. | 1. Increase the annealing temperature in small increments. 2. Redesign primers to have a higher Tm and avoid complementary 3' ends. 3. Use a hot-start DNA polymerase to minimize non-specific amplification during reaction setup.[2] |
| Unexpected mutations in sequenced clones | 1. Reduced fidelity of the DNA polymerase when incorporating 7-deaza-dGTP. 2. Use of a low-fidelity (non-proofreading) DNA polymerase. | 1. Use a high-fidelity DNA polymerase with proofreading activity. 2. Reduce the number of PCR cycles to minimize the accumulation of errors. 3. Sequence multiple independent clones to identify a consensus sequence. 4. If possible, use a lower ratio of 7-deaza-dGTP to dGTP. |
| Incomplete or failed restriction digest of PCR product | The restriction enzyme's recognition site contains a guanine that has been replaced by 7-deaza-guanine, and the enzyme is sensitive to this modification. | 1. Check the manufacturer's specifications for the restriction enzyme's sensitivity to nucleotide analogs. 2. Choose a different restriction enzyme that does not have guanine in its recognition sequence or is known to be insensitive to this modification. 3. If possible, design primers to introduce a restriction site that does not contain guanine. |
Data Presentation
Table 1: Fidelity of Common DNA Polymerases (Standard dNTPs)
The following table provides a summary of the reported fidelity of common DNA polymerases under standard reaction conditions (i.e., without 7-deaza-dGTP). This serves as a baseline for selecting a polymerase and understanding its intrinsic error rate. Error rates are often expressed relative to Taq DNA polymerase.
| DNA Polymerase | Proofreading (3'-5' Exo) | Error Rate (per 105 bases) | Fidelity vs. Taq |
| Taq | No | 8.0 - 30.0 | 1x |
| Pfu | Yes | 0.13 - 0.25 | ~10-20x |
| Phusion® High-Fidelity | Yes | ~0.04 | >50x |
| Q5® High-Fidelity | Yes | ~0.01 | ~280x |
| KOD | Yes | ~0.2 | ~10-15x |
Note: Error rates can vary depending on the assay method and reaction conditions.[5]
Experimental Protocols
Protocol: Measuring DNA Polymerase Fidelity using a LacZ-based Forward Mutation Assay
This protocol provides a general framework for assessing the fidelity of a DNA polymerase in the presence of 7-deaza-dGTP. This is a classic method that relies on the functional inactivation of the lacZα gene.
1. Materials:
-
M13mp2 single-stranded DNA (contains the lacZα gene)
-
Forward and reverse primers flanking the lacZα gene
-
DNA polymerase to be tested
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Test dNTP mix (dATP, dCTP, dTTP, and a 3:1 ratio of 7-deaza-dGTP:dGTP)
-
PCR buffer
-
E. coli host strain (e.g., DH5α)
-
IPTG and X-gal
-
LB agar (B569324) plates
2. Experimental Procedure:
-
PCR Amplification: Set up two sets of PCR reactions.
-
Control Reaction: Use the standard dNTP mix.
-
Test Reaction: Use the test dNTP mix containing 7-deaza-dGTP.
-
Amplify the lacZα region from the M13mp2 template using a low number of cycles (e.g., 15-20) to avoid an accumulation of errors that could revert mutations.
-
-
Purification and Ligation: Purify the PCR products and ligate them into a suitable cloning vector.
-
Transformation: Transform the ligated products into a competent E. coli host strain.
-
Plating and Screening: Plate the transformed cells on LB agar plates containing IPTG and X-gal.
-
Colony Counting:
-
Blue colonies: Contain a functional lacZα gene (no mutation or a silent mutation).
-
White/colorless colonies: Contain a non-functional lacZα gene due to a mutation (frameshift, nonsense, or missense).
-
-
Calculating Mutation Frequency:
-
Mutation Frequency = (Number of white colonies) / (Total number of colonies)
-
Compare the mutation frequency of the test reaction to the control reaction to determine the effect of 7-deaza-dGTP on the polymerase's fidelity.
-
-
(Optional) Sequencing: Sequence the lacZα gene from several white colonies to identify the types of mutations introduced.
Visualizations
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oligonucleotide Analysis by MALDI-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and analysis of oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio and Low Resolution
Low signal intensity and broad peaks can prevent accurate mass determination. Follow this workflow to troubleshoot these common issues.
Caption: Troubleshooting workflow for poor signal and resolution.
Issue 2: Complex Spectra with Multiple Adducts
The presence of sodium ([M+Na-H]⁻) and potassium ([M+K-H]⁻) adducts complicates spectra by splitting the main ion signal, which reduces sensitivity and mass accuracy.[1][2]
Troubleshooting Steps:
-
Incorporate Adduct-Suppressing Additives: The most common and effective method is to add an ammonium (B1175870) salt to your matrix solution.[3] These additives work by exchanging alkali cations for ammonium ions, which are readily removed in the gas phase.[3]
-
Diammonium Citrate (B86180) (DAC) or Diammonium Tartrate: These are highly effective for suppressing alkali adducts.[1][3]
-
Spermine: Can be used as an additive to effectively desalt oligonucleotide samples, eliminating the need for pre-analysis purification.[4]
-
Lithium Chloride (LiCl): Can be used to consolidate various adducts into a single lithiated species, simplifying the spectrum.[5]
-
-
Sample Purification: Ensure the sample is thoroughly desalted before analysis.
-
Cation Exchange Beads: Use ammonium-loaded cation exchange beads to remove metal cations from the sample solution.[3]
-
Chromatography: HPLC purification can effectively remove salts.
-
Precipitation: Ethanol precipitation is a standard method for desalting oligonucleotides.
-
-
Optimize Spotting Technique:
-
Two-Layer Method: First, deposit the matrix on the target and let it dry. Then, apply the oligonucleotide sample on top. This can sometimes improve co-crystallization and reduce adduct formation.[2]
-
Issue 3: Unintended Fragmentation or In-Source Decay (ISD)
Fragmentation can lead to a complex series of peaks at lower masses, making it difficult to identify the intact molecular ion. However, controlled fragmentation can be used for sequence verification.[6][7]
Troubleshooting Steps to Minimize Fragmentation:
-
Matrix Selection: Use a "cool" or "soft" matrix that transfers less internal energy to the oligonucleotide.
-
Laser Fluence: Operate the laser at the lowest possible power (threshold level) that still yields a stable signal for the molecular ion.[3][6] Excessive laser energy is a primary cause of in-source decay.
-
Delayed Extraction (DE): The use of delayed extraction technology in TOF analyzers significantly improves resolution and can help minimize fragmentation by allowing the initial plume to expand before ion acceleration.[1]
Frequently Asked Questions (FAQs)
Q1: Why are my mass spectra so complex, showing multiple peaks for a single oligonucleotide?
This is a common issue caused by the formation of salt adducts with the negatively charged phosphate (B84403) backbone of the oligonucleotide.[1][2][9] Each oligonucleotide molecule can bind to one or more sodium (Na⁺) or potassium (K⁺) ions, resulting in a distribution of peaks ([M-H]⁻, [M+Na-2H]⁻, [M+K-2H]⁻, etc.) instead of a single peak for the molecular ion. This broadens the signal and reduces mass accuracy.[1] To resolve this, use adduct-suppressing additives like diammonium citrate in your matrix and ensure your sample is properly desalted.[3]
Q2: What is the best matrix for intact oligonucleotide analysis in MALDI-MS?
3-Hydroxypicolinic acid (3-HPA) is generally considered the gold standard matrix for oligonucleotide analysis.[1][8] It is a "cool" matrix, meaning it imparts less internal energy to the analyte upon laser irradiation, which minimizes fragmentation.[1] Other matrices like 2',4',6'-trihydroxyacetophenone (B23981) and 6-aza-2-thiothymine (B1226071) have also been used, but typically for smaller oligonucleotides (<25-mers).[3]
Q3: How can I avoid fragmentation of my oligonucleotides during analysis?
To minimize unwanted fragmentation:
-
Use 3-HPA matrix: It is less energetic than many other matrices.[1]
-
Minimize Laser Power: Operate the laser at or near the threshold energy required to generate a signal.[6]
-
Use Delayed Extraction: This instrumental technique improves resolution and can reduce fragmentation.[1]
-
Ensure Sample Purity: Depurination can occur in acidic conditions, so proper handling and purification are important.[10]
Q4: I see a "ladder" of peaks below my main peak. What does this mean?
This "ladder" of peaks is the result of in-source decay (ISD), where the oligonucleotide fragments in the mass spectrometer's source region.[6] This is often caused by using excessive laser power. The mass differences between the peaks in the ladder can be calculated to determine the sequence of the oligonucleotide. While problematic for intact mass measurement, this phenomenon can be intentionally induced (by increasing laser power by 20-30%) for sequence verification.[6]
Caption: Key steps in the oligonucleotide fragmentation pathway.
Q5: Can I get sequence information from my MALDI-MS data?
Yes. By increasing the laser power by approximately 20-30% above the threshold for intact ion detection, you can intentionally induce in-source decay (ISD).[6] This produces a predictable fragmentation pattern (a "sequence ladder") from which the nucleotide sequence can often be read directly from the spectrum by calculating the mass differences between adjacent peaks.[6]
Experimental Protocols
Protocol 1: Standard Matrix Preparation for Intact Oligonucleotide Analysis
This protocol is designed to produce high-quality spectra of intact oligonucleotides with minimal adduct formation.[1]
Reagents and Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium Citrate (DAC) or Diammonium Tartrate
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water (H₂O)
-
Microcentrifuge tubes
-
Vortexer
Procedure:
-
Prepare Additive Stock Solution:
-
Dissolve Diammonium Citrate in deionized water to a final concentration of 50 g/L.[1]
-
-
Prepare 3-HPA Stock Solution:
-
Dissolve 3-HPA in a 1:1 (v/v) mixture of Acetonitrile and Water to a final concentration of 50 g/L.[1]
-
-
Prepare Final Matrix Solution:
-
Immediately before use, mix the 3-HPA stock solution with the additive stock solution. A common ratio is 9 parts 3-HPA solution to 1 part additive solution. For example, mix 90 µL of 3-HPA stock with 10 µL of DAC stock.
-
Vortex thoroughly to ensure a homogenous solution.
-
Protocol 2: Sample Preparation and Spotting
Procedure:
-
Sample Desalting (if necessary):
-
Use ammonium-form cation exchange resin. Add a small amount of resin to the oligonucleotide sample, vortex for 1-2 minutes, then centrifuge to pellet the resin. Use the supernatant for analysis.
-
-
Sample-Matrix Mixing:
-
Mix the desalted oligonucleotide sample with the final matrix solution. The optimal ratio can vary, but a 1:1 (v/v) ratio is a good starting point (e.g., 1 µL of sample + 1 µL of matrix). The final oligonucleotide concentration should be in the range of 1-5 pmol/µL.[1]
-
-
Spotting (Dried Droplet Method):
Data Presentation
Table 1: Common Matrix Compositions for Oligonucleotide Analysis
| Matrix Component | Additive | Solvent | Typical Concentration | Primary Use |
| 3-Hydroxypicolinic acid (3-HPA) | None | 50% ACN / 50% H₂O | 25-50 g/L | General purpose, minimizes fragmentation[1] |
| 3-Hydroxypicolinic acid (3-HPA) | Diammonium Citrate | 50% ACN / 50% H₂O | 3-HPA: 50 g/L, DAC: 50 g/L (stocks mixed 9:1) | Intact mass, adduct suppression[1] |
| 3-Hydroxypicolinic acid (3-HPA) | Diammonium Tartrate | 50% ACN / 50% H₂O | 3-HPA: 25 g/L, Tartrate: 2.5 g/L | Intact mass, adduct suppression[1] |
| 3-HPA / Picolinic Acid | Diammonium Citrate | 50% ACN / 50% H₂O | 3-HPA: 50g/L, PA: 50g/L, DAC: 50g/L (stocks mixed 10:1:1) | Intact mass, improved signal for some oligos[1] |
| Fucose (Additive) | - | - | Added to matrix solution | Improves spectral quality and homogeneity[4] |
References
- 1. analusis.edpsciences.org [analusis.edpsciences.org]
- 2. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 8. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
- 9. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.colby.edu [web.colby.edu]
- 11. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
optimizing annealing temperature for GC-rich PCR with additives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize their Polymerase Chain Reaction (PCR) for amplifying high Guanine-Cytosine (GC) content DNA templates, with a specific focus on adjusting annealing temperature and using chemical additives.
Frequently Asked Questions (FAQs)
Q1: What makes GC-rich DNA templates challenging to amplify?
GC-rich templates, typically defined as having 60% or more GC content, present two main challenges.[1][2] Firstly, the three hydrogen bonds in a G-C base pair, compared to two in an A-T pair, make the DNA duplex more stable and require higher temperatures to denature.[1][2] Secondly, these regions are prone to forming stable secondary structures like hairpin loops, which can block the DNA polymerase and lead to incomplete or failed amplification.[2][3][4]
Q2: How do additives like DMSO, betaine (B1666868), and formamide (B127407) improve GC-rich PCR?
These additives are chemical denaturants that help to disrupt the stable hydrogen bonds and secondary structures of GC-rich DNA, making the template more accessible to primers and the polymerase.[3][4]
-
DMSO (Dimethyl Sulfoxide) and Betaine work by reducing the melting temperature (Tm) of the DNA and destabilizing secondary structures.[3][4][5]
-
Formamide also destabilizes the DNA double helix by binding in the major and minor grooves.[1][3]
By facilitating easier template denaturation, these additives improve amplification efficiency and yield.[]
Q3: How do I determine the starting annealing temperature (Ta) for my GC-rich primers?
A general guideline is to set the annealing temperature (Ta) approximately 3–5°C lower than the calculated melting temperature (Tm) of the primers.[2][7] However, for some high-fidelity polymerases, the optimal Ta may be higher, even 3°C above the primer Tm.[8] Due to the high GC content, a higher annealing temperature is often required to ensure specific primer binding.[9] It is highly recommended to use a temperature gradient PCR to empirically determine the optimal Ta for your specific primer-template pair.[3][10]
Q4: What are the recommended starting concentrations for common PCR additives?
The optimal concentration for each additive is target-specific and must be determined empirically. However, the following table provides common starting ranges.
| Additive | Recommended Starting Concentration | Key Effects on PCR |
| DMSO | 3-5% (v/v) | Reduces secondary structures and lowers primer Tm.[5][8] Note: Concentrations above 10% can inhibit Taq polymerase.[4][11] |
| Betaine | 0.5 - 2.0 M | Reduces the formation of secondary structures.[5][11] |
| Formamide | 1 - 5% (v/v) | Increases primer annealing stringency.[1][4] |
| Glycerol | 5 - 25% (v/v) | Helps to stabilize the polymerase and relax the DNA template.[11] |
Troubleshooting Guide
Problem: I don't see any PCR product on the agarose (B213101) gel.
| Possible Cause | Recommended Solution |
| Annealing temperature (Ta) is too high. | This prevents primers from binding efficiently to the template.[2] Decrease the Ta in 2-3°C increments or run a temperature gradient PCR to find the optimal temperature.[7][12] |
| Template secondary structure is inhibiting polymerase. | GC-rich templates can form stable hairpins that block amplification.[13] Add or optimize the concentration of additives like DMSO (start at 3-5%) or betaine (start at 1 M) to the reaction mix.[5][8] |
| Inefficient denaturation. | The high stability of GC-rich DNA may require more stringent denaturation. Increase the initial denaturation time up to 3 minutes or raise the denaturation temperature to 98-100°C, especially with thermostable polymerases.[8][14] |
| Poor template quality or presence of inhibitors. | Ensure the DNA template is pure. Inhibitors can be carried over from the extraction process. Consider re-purifying the template.[15] |
Problem: My gel shows multiple, non-specific bands.
| Possible Cause | Recommended Solution |
| Annealing temperature (Ta) is too low. | A low Ta allows primers to bind to non-target sites on the template.[2][16] Increase the Ta in 2-3°C increments. A temperature gradient is the most effective way to identify the temperature that maximizes specificity.[17] |
| Excess Magnesium (Mg²⁺). | High concentrations of Mg²⁺ can stabilize non-specific primer binding.[1] Optimize the MgCl₂ concentration, typically between 1.5 and 2.0 mM, by testing a range in 0.2 mM increments.[8][9] |
| Primer design is not optimal. | Primers may have sequences that are complementary to other regions of the template. Redesign primers to be highly specific to the target sequence. |
Problem: I see a strong primer-dimer band but little to no target product.
| Possible Cause | Recommended Solution |
| Annealing temperature is too low. | Low temperatures can favor the annealing of primers to each other over annealing to the template. Increase the annealing temperature.[17] |
| Suboptimal primer design. | Primers with complementary 3' ends are prone to forming primer-dimers. Analyze your primer sequences and redesign if necessary. |
| Reaction setup at room temperature. | Setting up the reaction on ice and using a "hot-start" polymerase can significantly reduce primer-dimer formation by preventing polymerase activity before the initial denaturation step. |
Problem: The PCR works, but the product yield is consistently low.
| Possible Cause | Recommended Solution |
| Suboptimal annealing temperature. | Even if amplification occurs, the Ta may not be optimal for efficiency. Perform a gradient PCR to pinpoint the temperature that gives the highest yield. |
| Insufficient extension time. | The polymerase may not have enough time to synthesize the full-length amplicon, especially if secondary structures cause stalling. Increase the extension time (a general rule is 1 minute per kb for standard Taq).[16] |
| Additive concentration is not optimal. | The concentration of DMSO or betaine may need adjustment. Titrate the additive concentration to find the sweet spot that enhances yield without inhibiting the polymerase.[] |
| Denaturation is incomplete. | Inefficient separation of DNA strands in each cycle leads to poor template availability. Try increasing the denaturation temperature to 98°C.[16] |
Experimental Protocols
Protocol 1: Setting Up a GC-Rich PCR with Additives
-
Reaction Assembly : Assemble all reaction components on ice to minimize non-specific activity.
-
Master Mix Preparation : Prepare a master mix containing water, PCR buffer, dNTPs, MgCl₂, your chosen additive (e.g., DMSO), and DNA polymerase.
-
Component Addition :
-
Final Volume : Adjust the final volume with nuclease-free water.
-
Cycling : Place tubes in a thermal cycler and begin the program.
Example Reaction Composition (25 µL):
| Component | Volume | Final Concentration |
|---|---|---|
| Nuclease-Free Water | Up to 25 µL | - |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTPs (10 mM each) | 0.5 µL | 200 µM |
| MgCl₂ (25 mM) | 1.5 µL | 1.5 mM (optimize) |
| DMSO | 1.25 µL | 5% (optimize) |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA | 1-5 µL | 10-100 ng |
| Taq Polymerase (5 U/µL)| 0.25 µL | 1.25 Units |
Protocol 2: Optimizing Annealing Temperature with Gradient PCR
A gradient PCR allows you to test a range of annealing temperatures in a single run to quickly identify the optimal one.[10]
-
Prepare a Master Mix : Set up a single large master mix with all components (buffer, dNTPs, primers, template, polymerase, additives) sufficient for the number of reactions in your gradient (e.g., 8 or 12).
-
Aliquot : Dispense the master mix equally into a strip of PCR tubes or a 96-well plate.
-
Program the Thermal Cycler :
-
Initial Denaturation : 95-98°C for 2-3 minutes.
-
Cycling (30-35 cycles) :
-
Denaturation : 95-98°C for 10-30 seconds.[8]
-
Annealing : Set the gradient. For example, program a range from 55°C to 70°C. The cycler will apply a different temperature to each column or row of the block.[17] Anneal for 15-30 seconds.
-
Extension : 72°C for a time appropriate to your amplicon length (e.g., 30-60 seconds per kb).
-
-
Final Extension : 72°C for 5 minutes.
-
-
Analyze Results : Run the products on an agarose gel. Identify the lane corresponding to the temperature that produces the brightest, most specific band with the least amount of non-specific products or primer-dimers. This is your optimal annealing temperature.[3][10]
Visualization
Caption: Troubleshooting workflow for optimizing GC-rich PCR amplification.
References
- 1. neb.com [neb.com]
- 2. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 3. BiochemSphere [biochemicalsci.com]
- 4. genelink.com [genelink.com]
- 5. researchgate.net [researchgate.net]
- 7. PCR Cycling Parameters—Six Key Considerations for Success | Thermo Fisher Scientific - US [thermofisher.com]
- 8. neb.com [neb.com]
- 9. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. GC-RICH PCR System Troubleshooting [sigmaaldrich.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pcrbio.com [pcrbio.com]
- 15. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 16. Optimizing your PCR [takarabio.com]
- 17. bio-rad.com [bio-rad.com]
- 18. neb.com [neb.com]
Validation & Comparative
Navigating the Treacherous Terrain of GC-Rich Regions: A Comparative Guide to 7-deaza-dGTP and dITP in Mitigating Sequencing Artifacts
For researchers, scientists, and drug development professionals striving for high-fidelity sequencing data, the presence of GC-rich sequences and the formation of secondary structures like G-quadruplexes represent a significant hurdle. These structures can lead to sequencing artifacts, including premature termination of the sequencing reaction and band compressions in Sanger sequencing, ultimately compromising data accuracy. To circumvent these challenges, nucleotide analogs such as 7-deaza-7'-deazaguanosine-5'-triphosphate (7-deaza-dGTP) and deoxyinosine triphosphate (dITP) are frequently employed. This guide provides an objective comparison of their performance in mitigating sequencing artifacts, supported by experimental insights.
The core of the problem lies in the stability of G-rich sequences, which can fold into four-stranded structures known as G-quadruplexes. These structures act as roadblocks for DNA polymerase, leading to polymerase stalling and dissociation from the template strand. This results in truncated sequencing fragments and ambiguous base calling. Both 7-deaza-dGTP and dITP address this issue by reducing the stability of these secondary structures, albeit through different mechanisms.
The Contenders: 7-deaza-dGTP and dITP
7-deaza-dGTP is an analog of dGTP where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is crucial for the stability of G-quadruplexes, without significantly affecting the standard Watson-Crick base pairing required for DNA synthesis.[1]
dITP is another dGTP analog where the guanine (B1146940) base is replaced by hypoxanthine. Hypoxanthine forms a weaker bond with cytosine (I-C pair) compared to the standard guanine-cytosine (G-C) pair, which has three hydrogen bonds. This reduction in hydrogen bonding destabilizes the secondary structures in GC-rich regions.[2]
Performance Showdown: A Comparative Analysis
While both nucleotide analogs are effective in improving sequencing through GC-rich regions, their performance can differ. Direct quantitative comparisons in the literature are limited, but some studies offer valuable insights.
| Feature | 7-deaza-dGTP | dITP |
| Mechanism of Action | Prevents Hoogsteen base pairing, disrupting G-quadruplex formation. | Forms weaker I-C base pairs (2 hydrogen bonds) compared to G-C pairs (3 hydrogen bonds), destabilizing secondary structures. |
| Effectiveness in Resolving Band Compressions | Highly effective in reducing or eliminating band compressions.[1][3] | Also effective, and can be a more economical alternative.[2] In some cases, a combination with 7-deaza-dGTP is optimal.[3][4] |
| Impact on Polymerase Activity | Generally well-incorporated by various DNA polymerases. | Incorporation can be less efficient for some polymerases, potentially leading to lower signal intensity in sequencing reactions.[2] |
| Optimal Usage | Can be used as a complete or partial substitute for dGTP in PCR and sequencing reactions.[5] | Often used in combination with dGTP or 7-deaza-dGTP. A 4:1 ratio of 7-deaza-dGTP to dITP has been reported to be optimal for resolving severe band compressions.[3][4] |
| Potential Drawbacks | Can sometimes shift the position of a sequencing artifact rather than completely eliminating it. | May lead to increased misincorporation rates by some DNA polymerases and is not suitable for use with proofreading enzymes.[2] |
Experimental Protocols for Comparative Evaluation
To determine the optimal nucleotide analog for a specific application, a direct comparison is recommended. The following is a generalized protocol for evaluating the performance of 7-deaza-dGTP and dITP in Sanger sequencing of a known GC-rich template.
Objective: To compare the effectiveness of 7-deaza-dGTP and dITP in reducing sequencing artifacts and improving read-through of a GC-rich DNA template.
Materials:
-
Purified DNA template with a known GC-rich region or G-quadruplex forming sequence.
-
Sequencing primers.
-
Sanger sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
-
Standard dNTP mix.
-
100 mM 7-deaza-dGTP solution.
-
100 mM dITP solution.
-
Thermal cycler.
-
Capillary electrophoresis instrument.
-
Sequencing analysis software.
Methodology:
-
Prepare Sequencing Reactions: Set up four sets of sequencing reactions for the target DNA template:
-
Control: Standard sequencing reaction mix with dGTP.
-
7-deaza-dGTP: Substitute dGTP entirely with 7-deaza-dGTP in the sequencing reaction mix.
-
dITP: Prepare a mix with a specific ratio of dGTP to dITP (e.g., 3:1).
-
Combination: Prepare a mix with a 4:1 ratio of 7-deaza-dGTP to dITP, replacing the standard dGTP.
-
-
Cycle Sequencing: Perform cycle sequencing using a standard protocol recommended by the sequencing kit manufacturer. A typical thermal cycling profile is as follows:
-
Initial denaturation at 96°C for 1 minute.
-
30 cycles of:
-
96°C for 10 seconds (Denaturation)
-
50°C for 5 seconds (Annealing)
-
60°C for 4 minutes (Extension)
-
-
Hold at 4°C.
-
-
Purification: Purify the sequencing products to remove unincorporated dyes and nucleotides.
-
Capillary Electrophoresis: Analyze the purified products on an automated capillary electrophoresis sequencer.
-
Data Analysis:
-
Visually inspect the electropherograms for each condition, paying close attention to the GC-rich region.
-
Assess the reduction in band compressions and the presence of "clean" peaks.
-
Measure the read length and quality scores for each reaction.
-
Compare the number of ambiguous base calls ('N's) within the target region.
-
Visualizing the Problem and Solution
To better understand the underlying mechanisms, the following diagrams illustrate the challenge posed by G-quadruplexes and the workflow for mitigating these artifacts.
Caption: G-quadruplex formation in GC-rich regions stalls DNA polymerase, leading to sequencing artifacts.
Caption: Comparative workflow of standard vs. modified sequencing for GC-rich templates.
Conclusion: Choosing the Right Tool for the Job
Both 7-deaza-dGTP and dITP are valuable tools for overcoming the challenges of sequencing GC-rich DNA. The choice between them, or a combination of both, will depend on the specific template, the polymerase being used, and the severity of the sequencing artifacts. For routine issues with GC-rich regions, 7-deaza-dGTP is often a reliable first choice. In cases of persistent and severe band compressions, a mixture of 7-deaza-dGTP and dITP may provide the most robust solution.[3][4] As with any experimental technique, empirical testing is crucial to determine the optimal conditions for achieving high-quality, unambiguous sequencing data. By understanding the mechanisms of these nucleotide analogs and systematically evaluating their performance, researchers can confidently navigate the complexities of GC-rich sequences and obtain the accurate data essential for their scientific endeavors.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eva.mpg.de [eva.mpg.de]
- 5. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Polymerase Incorporation Efficiency of Guanosine Analogs
For researchers, scientists, and drug development professionals, understanding the efficiency with which DNA and RNA polymerases incorporate modified guanosine (B1672433) analogs is critical for the development of antiviral and anticancer therapies, as well as for applications in molecular biology. This guide provides a comparative overview of the incorporation efficiency of several key guanosine analogs, supported by experimental data and detailed protocols.
Guanosine analogs are synthetic molecules that mimic the natural nucleoside guanosine. Due to their structural similarity, they can be recognized by polymerases and incorporated into nascent DNA or RNA strands. This incorporation can lead to chain termination, increased mutation rates, or other forms of replication inhibition, forming the basis of their therapeutic effect. The efficiency of this incorporation is a key determinant of a drug's potency and selectivity.
Comparative Analysis of Guanosine Analog Incorporation
The incorporation efficiency of a nucleotide analog by a polymerase is typically quantified using kinetic parameters obtained from steady-state and pre-steady-state kinetic assays. Key parameters include:
-
Km (Michaelis constant): Represents the concentration of the nucleotide analog at which the reaction rate is half of the maximum velocity. A lower Km indicates a higher binding affinity of the analog for the polymerase.
-
Vmax (maximum velocity) or kcat (turnover number): Represents the maximum rate of the enzymatic reaction at saturating nucleotide concentrations.
-
kpol or kp (maximal rate of incorporation): The rate constant for the chemical step of nucleotide incorporation.
-
Kd (dissociation constant): Represents the equilibrium constant for the dissociation of the nucleotide analog from the polymerase-DNA complex. A lower Kd indicates tighter binding.
-
Incorporation Efficiency (kpol/Kd or Vmax/Km): This ratio is a measure of the overall catalytic efficiency of the polymerase for a given nucleotide analog.
Below is a summary of the incorporation efficiency for several common guanosine analogs by different polymerases. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as the specific polymerase, template sequence, and buffer composition.
| Guanosine Analog | Polymerase | Km (µM) | Vmax (relative to dGTP) | kpol (s⁻¹) | Kd (µM) | Incorporation Efficiency (relative to dGTP) | Reference |
| Acyclovir-TP | Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | ~2.6 (for dGTP) | - | - | - | Potent inhibitor, incorporated and leads to chain termination.[1] | [1] |
| Human DNA Polymerase α | High Ki | Weak inhibitor | - | - | - | [2] | |
| Human DNA Polymerase δ | High Ki | Weak inhibitor | - | - | - | [2] | |
| Human DNA Polymerase ε | High Ki | Weak inhibitor | - | - | - | [2] | |
| Ganciclovir-TP | Human Cytomegalovirus (HCMV) DNA Polymerase | - | - | - | - | Competitive inhibitor of dGTP incorporation, leading to chain termination.[2][3] | [2][3] |
| Human DNA Polymerase α | 80 (Ki) | - | - | - | - | [2] | |
| Human DNA Polymerase δ | 2 (Ki) | - | - | - | - | [2] | |
| Human DNA Polymerase ε | 140 (Ki) | - | - | - | - | [2] | |
| Penciclovir-TP | Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | 8.5 (Ki) | - | - | - | Competitive inhibitor with dGTP.[4] | [4] |
| Herpes Simplex Virus-2 (HSV-2) DNA Polymerase | 5.8 (Ki) | - | - | - | Competitive inhibitor with dGTP.[4] | [4] | |
| Hepatitis B Virus (HBV) DNA Polymerase | ~0.03 ((R)-enantiomer, Ki) | - | - | - | (R)-enantiomer is a more potent inhibitor than the (S)-enantiomer.[5] | [5] | |
| 8-oxo-dGTP | HIV-1 Reverse Transcriptase (DNA template) | Higher than dGTP | Lower than dGTP | - | - | Lower than dGTP | [6] |
| Murine Leukemia Virus Reverse Transcriptase (DNA template) | Higher than dGTP | Lower than dGTP | - | - | Lower than dGTP | [6] | |
| Human DNA Polymerase α | - | - | - | - | Large discrimination against incorporation.[6] | [6] | |
| Human DNA Polymerase β | No discrimination | Lower than dGTP | - | - | Efficiently incorporated.[6] | [6] |
Experimental Protocols
Accurate determination of polymerase incorporation efficiency relies on meticulous experimental design and execution. The two primary methods employed are steady-state and pre-steady-state kinetics.
Steady-State Kinetics Assay
This method measures the rate of nucleotide incorporation under conditions where the concentration of the polymerase-DNA complex is constant over time. It is useful for determining the Michaelis constant (Km) and the maximum velocity (Vmax).
Methodology:
-
Primer-Template Annealing: A radiolabeled or fluorescently labeled DNA primer is annealed to a complementary DNA template. The template contains a specific site for the incorporation of the guanosine analog.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the annealed primer-template, a specific DNA polymerase, reaction buffer (typically containing Mg²⁺), and varying concentrations of the guanosine analog triphosphate.
-
Reaction Initiation and Quenching: The reaction is initiated by the addition of the polymerase or the nucleotide analog. The reaction is allowed to proceed for a set time at a specific temperature and is then stopped (quenched) by the addition of a quenching solution (e.g., EDTA).
-
Product Separation: The reaction products (extended primers) are separated from the unextended primers using denaturing polyacrylamide gel electrophoresis (PAGE).[7]
-
Data Analysis: The amount of product formed is quantified using phosphorimaging or fluorescence scanning. The initial reaction velocities are plotted against the analog concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[7]
Pre-Steady-State Kinetics Assay (Rapid Quench-Flow)
This technique allows for the direct measurement of the elementary steps of the polymerase reaction, including nucleotide binding (Kd) and the rate of phosphodiester bond formation (kpol). It is particularly useful for observing the first turnover of the enzyme.[8]
Methodology:
-
Reagent Preparation: Two syringes are prepared for a rapid quench-flow instrument. Syringe A contains the pre-incubated complex of the DNA polymerase and the primer-template DNA. Syringe B contains the guanosine analog triphosphate and Mg²⁺.[8]
-
Rapid Mixing and Reaction: The contents of the two syringes are rapidly mixed, initiating the reaction. The reaction mixture flows through a tube for a precisely controlled, short period (milliseconds to seconds).[8]
-
Quenching: The reaction is quenched by mixing with a quenching solution (e.g., EDTA or acid) at the end of the flow tube.[8]
-
Product Analysis: The quenched samples are analyzed by denaturing PAGE to separate the product from the substrate.[8]
-
Data Analysis: The amount of product formed is plotted against time. For a single turnover, the data are typically fit to a single exponential equation to determine the observed rate constant (kobs). By measuring kobs at various analog concentrations, the Kd and kpol can be determined by fitting the data to a hyperbolic equation.[8]
Visualizing the Process
To better understand the experimental workflow and the factors influencing polymerase incorporation of guanosine analogs, the following diagrams are provided.
References
- 1. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of hepatitis B virus DNA polymerase by enantiomers of penciclovir triphosphate and metabolic basis for selective inhibition of HBV replication by penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 7-Position Modified 7-Deazaguanosine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of nucleoside analogs is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy by improving metabolic stability. Among these, 7-deazaguanosine (B17050) and its derivatives have garnered significant interest due to their unique biochemical properties. The replacement of the N7 nitrogen with a carbon atom in the purine (B94841) ring fundamentally alters the electronic properties and hydrogen-bonding capabilities of the molecule, leading to increased stability of the glycosidic bond. This guide provides a comparative analysis of the stability of various 7-position modified 7-deazaguanosine analogs, supported by available experimental data and detailed methodologies.
Enhanced Stability Through 7-Position Modification
The inherent instability of the N-glycosidic bond in guanosine, particularly its susceptibility to acid-catalyzed hydrolysis, is a significant hurdle in its therapeutic application. The protonation of the N7 position in the guanine (B1146940) base facilitates the cleavage of this bond. By replacing the N7 atom with a carbon, 7-deazaguanosine analogs exhibit significantly increased stability. This fundamental modification prevents N7 protonation, thereby stabilizing the glycosidic linkage.
Comparative Stability of 7-Deazaguanosine Analogs
The following table summarizes the qualitative and semi-quantitative stability data for various 7-position modified 7-deazaguanosine analogs based on their effects on DNA duplex stability and resistance to degradation.
| Modification at 7-Position | Observed Stability Effect | Supporting Evidence |
| Unmodified (7-H) | Increased stability compared to guanosine. | Replacement of N7 with a C-H group prevents protonation at this position, which is a key step in the acid-catalyzed hydrolysis of the glycosidic bond. |
| 7-Iodo | Generally stable, but can be less stabilizing than other modifications in certain contexts. | Oligonucleotides containing 7-iodo-7-deazaguanosine have been synthesized and studied, indicating sufficient stability for biological applications. However, in some direct comparisons of DNA duplex stability, it was found to be less stabilizing than 7-propynyl modifications. |
| 7-Propynyl | Enhances duplex stability more than 7-iodo modification. | Studies on DNA duplexes have shown that the incorporation of a 7-propynyl group at the 7-position of 7-deazaguanine (B613801) leads to a greater increase in thermal stability compared to the 7-iodo analog. |
| 7-Aminomethyl | Restores DNA stability to that of the unmodified counterpart. | In DNA constructs where the 7-deazaguanine modification alone was destabilizing, the addition of a 7-aminomethyl group was shown to restore the stability to the level of the natural, unmodified DNA. |
| 7-Hydroxymethyl | Can be destabilizing compared to the unmodified 7-deazaguanosine. | In contrast to the 7-aminomethyl group, the 7-hydroxymethyl modification has been reported to be as destabilizing, or even more so, than the simple 7-deaza modification in certain DNA duplex contexts. |
| 7-Ethynyl | Slightly destabilizing in RNA duplexes relative to adenosine. | In studies on 8-aza-7-deazadenosine (an analog of 7-deazaguanosine), the 7-ethynyl modification was found to be slightly destabilizing when incorporated into RNA duplexes. |
| 7-Propargylamine | Minimal destabilization in RNA duplexes. | Similar to the 7-ethynyl analog, the 7-propargylamine modification at the 7-position of 8-aza-7-deazaadenosine resulted in minimal destabilization of RNA duplexes. |
Experimental Protocols
Plasma Stability Assay
This protocol outlines a general method for determining the stability of a 7-position modified 7-deazaguanosine analog in plasma.
Methodology:
-
Incubation: The test compound (e.g., 1 µM final concentration) is incubated in fresh human plasma at 37°C. Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Reaction Termination: The enzymatic degradation is stopped at each time point by adding a threefold excess of a cold organic solvent, such as acetonitrile (B52724) or methanol, containing an internal standard.
-
Protein Precipitation: The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.
-
Sample Analysis: The supernatant is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The peak area of the test compound is normalized to the peak area of the internal standard at each time point. The percentage of the compound remaining is calculated relative to the 0-minute time point. The half-life (t½) is then determined by plotting the natural logarithm of the percentage of compound remaining against time.
Chemical Stability Assay (Acid Lability)
This protocol provides a method to assess the stability of the N-glycosidic bond of a 7-position modified 7-deazaguanosine analog under acidic conditions.
Methodology:
-
Incubation: The test compound is dissolved in a buffered solution at a specific acidic pH (e.g., pH 3, 4, or 5) and incubated at a constant temperature (e.g., 37°C or 50°C).
-
Sampling: Aliquots are taken at various time points over a period of several hours or days, depending on the expected stability.
-
Neutralization and Analysis: The reaction in each aliquot is stopped by neutralization with a suitable base. The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS to quantify the amount of the intact nucleoside remaining.
-
Data Analysis: The degradation is typically modeled as a pseudo-first-order reaction. The rate constant (k) is determined from the slope of the plot of the natural logarithm of the concentration of the intact nucleoside versus time. The half-life is calculated using the equation: t½ = 0.693 / k.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Plasma Stability Analysis
Caption: Workflow for determining the plasma stability of modified nucleosides.
Biosynthesis of 7-Deazaguanine Precursors
While specific degradation pathways for 7-position modified 7-deazaguanosines are not well-defined, understanding their biosynthesis provides context for their cellular processing. The common precursor for many 7-deazaguanine derivatives is 7-cyano-7-deazaguanine (preQ₀), which is synthesized from GTP.
Caption: Simplified biosynthetic pathway of 7-deazaguanine precursors.
Decoding Difficult DNA: A Comparative Guide to Sequence Validation with 7-deaza-dGTP
For researchers, scientists, and drug development professionals grappling with the challenges of sequencing GC-rich DNA, the 7-deaza-dGTP method offers a robust solution. This guide provides an objective comparison of the 7-deaza-dGTP method against the standard dGTP method and other alternatives, supported by experimental data and detailed protocols.
Difficulties in sequencing DNA with high guanine-cytosine (GC) content are a common hurdle in molecular biology. The strong hydrogen bonding between guanine (B1146940) and cytosine bases can lead to the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures impede DNA polymerase processivity, resulting in premature termination of the sequencing reaction and ambiguous base-calling, a phenomenon often observed as "band compression" in gel electrophoresis.[1][2][3] The substitution of deoxyguanosine triphosphate (dGTP) with its analog, 7-deaza-dGTP, is a widely adopted strategy to mitigate these issues.
The 7-deaza-dGTP Advantage: Overcoming Secondary Structures
The key to 7-deaza-dGTP's effectiveness lies in its structural modification. The nitrogen atom at the 7th position of the guanine purine (B94841) ring is replaced by a carbon atom. This seemingly minor change has a significant impact: it disrupts the Hoogsteen base pairing responsible for the formation of complex secondary structures, without affecting the standard Watson-Crick base pairing essential for DNA synthesis.[4][5] By weakening these secondary structures, 7-deaza-dGTP allows for smoother passage of the DNA polymerase, leading to improved sequence read-through and accuracy, particularly in GC-rich regions.[6][7][8]
Performance Comparison: 7-deaza-dGTP vs. Alternatives
The use of 7-deaza-dGTP significantly enhances the quality of sequencing data for GC-rich templates. Below is a summary of its performance compared to the standard dGTP method and other common additives.
| Method/Additive | Primary Mechanism | Advantages | Disadvantages |
| Standard dGTP | Standard DNA synthesis | Cost-effective for routine sequencing | Prone to band compression and sequencing artifacts in GC-rich regions (>60% GC)[4][6] |
| 7-deaza-dGTP | Reduces secondary structure formation by disrupting Hoogsteen base pairing | Significantly improves sequencing of GC-rich regions[4][6][7]. Reduces band compression[1]. Can be used in both PCR and sequencing reactions[6][7]. | Can sometimes still show some residual compression[4]. May require optimization of concentration ratios when used with dGTP[5]. |
| dITP (Deoxyinosine triphosphate) | Forms weaker base pairs with cytosine (2 hydrogen bonds vs. 3 for G-C) | Also reduces secondary structures and band compression. | Can lead to premature termination and is a less efficient substrate for some DNA polymerases[1]. |
| Betaine (B1666868) | Isoschizomer that reduces the melting temperature (Tm) of DNA | Improves amplification of GC-rich regions. Can be used in combination with other additives[9]. | Less effective than 7-deaza-dGTP in resolving strong secondary structures on its own[9]. |
| DMSO (Dimethyl sulfoxide) | Organic solvent that helps to denature DNA | Can improve PCR amplification of GC-rich templates. | Can inhibit Taq polymerase at higher concentrations. Often used in combination with other additives[9]. |
Experimental Data: Enhanced Sequencing of GC-Rich Templates
Studies have consistently demonstrated the superiority of 7-deaza-dGTP for sequencing challenging DNA templates.
Case Study 1: Sequencing a Human N-myc Gene Fragment (85% GC Content)
In a study sequencing a fragment of the human N-myc gene with an 85% GC content, the standard dideoxy chain termination method using dGTP failed to produce an unambiguous sequence due to severe band compression.[4] However, by replacing dGTP with 7-deaza-dGTP, the researchers were able to clearly determine the nucleotide sequence of both strands.[4]
Case Study 2: PCR and Sequencing of CpG Islands
Researchers working with CpG islands, which are notoriously GC-rich, found that the use of 7-deaza-dGTP was crucial for both successful PCR amplification and subsequent sequencing.[6] For the human p16INK4A promoter (78% GC), the addition of 7-deaza-dGTP to the PCR reaction resulted in a specific product, whereas reactions with dGTP alone produced unspecific byproducts.[6] Similarly, sequencing of the HUMARA exon 1 PCR product was unreadable in GC-rich regions when dGTP was used, but a clear sequence was obtained when the PCR product was generated with 7-deaza-dGTP.[6]
| Template | GC Content | Method | Observation | Reference |
| Human N-myc gene | 85% | dGTP | Impossible to determine sequence due to band compression. | [4] |
| Human N-myc gene | 85% | 7-deaza-dGTP | Unambiguous sequence determined for both strands. | [4] |
| Human p16INK4A promoter | 78% | dGTP in PCR | Unspecific byproducts. | [6] |
| Human p16INK4A promoter | 78% | 7-deaza-dGTP in PCR | Clearly visible specific product. | [6] |
| HUMARA exon 1 | High | dGTP in PCR for sequencing template | Unreadable sequence in GC-rich regions. | [6] |
| HUMARA exon 1 | High | 7-deaza-dGTP in PCR for sequencing template | Readable sequence obtained. | [6] |
Experimental Protocols
Sanger Sequencing with 7-deaza-dGTP
This protocol is a modification of the standard dideoxy chain termination method.
-
Reaction Mix Preparation: Prepare four separate reaction mixes (for A, C, G, and T) containing the DNA template, sequencing primer, and DNA polymerase.
-
Nucleotide Substitution: In each reaction mix, replace dGTP entirely with an equimolar concentration of 7-deaza-dGTP.[4] Alternatively, a mixture of 7-deaza-dGTP and dGTP can be used, with a recommended ratio of 3:1 (7-deaza-dGTP:dGTP).[5]
-
Addition of ddNTPs: Add the respective dideoxynucleoside triphosphate (ddATP, ddCTP, ddGTP, or ddTTP) to each of the four reaction mixes.
-
Thermal Cycling: Perform thermal cycling to allow for primer annealing and extension.
-
Gel Electrophoresis and Analysis: Denature the reaction products and separate them by polyacrylamide gel electrophoresis. Visualize the DNA bands to determine the sequence.
PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is for generating a PCR product that will be subsequently used for sequencing.
-
PCR Reaction Setup: Assemble the PCR reaction mixture containing the DNA template, primers, DNA polymerase, and dNTPs.
-
dGTP Substitution: In the dNTP mix, substitute a portion of the dGTP with 7-deaza-dGTP. A common and effective ratio is 3:1 of 7-deaza-dGTP to dGTP.[5]
-
Thermal Cycling: Perform PCR with an optimized thermal cycling protocol. The annealing temperature may need to be adjusted.
-
Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides before proceeding with sequencing.
Visualizing the Workflow and Mechanism
To better understand the processes, the following diagrams illustrate the experimental workflow and the underlying mechanism of 7-deaza-dGTP.
Caption: Workflow for Sanger sequencing using the 7-deaza-dGTP method.
Caption: Mechanism of 7-deaza-dGTP in preventing DNA secondary structures.
Conclusion
The 7-deaza-dGTP method is an invaluable tool for the accurate sequencing of GC-rich DNA. By effectively mitigating the formation of secondary structures that hinder standard sequencing approaches, it enables researchers to obtain reliable data from challenging templates. While other additives and methods exist, the direct and robust action of 7-deaza-dGTP makes it a superior choice for overcoming the hurdles of GC-rich sequence validation. For optimal results, especially with highly complex templates, a combination of 7-deaza-dGTP with other additives like betaine or DMSO can be explored.[9] The adoption of this method can significantly enhance the efficiency and success rate of research and development projects involving complex DNA sequences.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mp.bmj.com [mp.bmj.com]
- 9. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of 7-Deazaguanine on DNA Major Groove Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DNA containing the modified base 7-deazaguanine (B613801) with its canonical counterpart, guanine (B1146940). It focuses on the impact of this modification on the major groove of the DNA double helix and the subsequent effects on interactions with proteins and other molecules. The information presented is supported by experimental data to aid in the design and interpretation of studies involving modified nucleic acids.
Introduction
7-Deazaguanine is a structural analog of guanine where the nitrogen atom at position 7 is replaced by a carbon-hydrogen (C-H) group. This seemingly subtle alteration has profound consequences for the physicochemical properties of the DNA major groove. The N7 of guanine is a key hydrogen bond acceptor and a primary site for interactions with proteins, drugs, and metal ions. Its removal in 7-deazaguanine eliminates this crucial interaction point, leading to significant changes in DNA stability, recognition by enzymes, and overall helical structure. This modification is not only a valuable tool for biochemical and structural studies but is also found naturally in the genomes of certain bacteriophages as a defense mechanism against host restriction enzymes.[1][2][3][4][5]
Impact on DNA Structure and Stability
The replacement of the N7 atom with a C-H group in 7-deazaguanine alters the electronic distribution within the purine (B94841) ring and removes a key site for cation and water molecule binding in the major groove. These changes have a direct impact on the thermodynamic stability of the DNA duplex.
Table 1: Comparison of Thermodynamic Stability of DNA Duplexes
| Parameter | Unmodified DNA (Guanine) | 7-Deazaguanine Modified DNA | Rationale for Difference |
| Major Groove Interaction Site | N7 atom acts as a hydrogen bond acceptor and a metal cation binding site. | Lacks the N7 atom, eliminating the primary hydrogen bond acceptor and cation binding site in the major groove. | The C-H group at position 7 is non-polar and cannot participate in the same interactions as the nitrogen atom. |
| Duplex Stability (Tm) | Generally higher thermal stability. | Generally lower thermal stability (destabilizing effect). | Disruption of the major groove hydration spine and loss of favorable electrostatic interactions with cations. |
| Enthalpy of Melting (ΔH°) | More favorable (more negative). | Less favorable (less negative). | Loss of enthalpically favorable interactions between the N7 of guanine and surrounding water molecules and ions. |
| Entropy of Melting (ΔS°) | Less favorable (less negative). | More favorable (more positive). | The release of more ordered water molecules from the major groove upon melting of the modified duplex. |
Experimental Data and Comparisons
The substitution of guanine with 7-deazaguanine has been shown to significantly affect the interaction of DNA with various proteins, most notably restriction enzymes and DNA polymerases.
Restriction Enzyme Cleavage
A primary biological function of 7-deazaguanine modification in phage DNA is to protect it from the host's restriction-modification system. This is achieved by inhibiting the cleavage activity of restriction endonucleases that recognize sequences containing guanine.
Table 2: Effect of 7-Deazaguanine on Restriction Enzyme Activity
| Restriction Enzyme | Recognition Sequence | Cleavage of Unmodified DNA | Cleavage of 7-Deazaguanine Modified DNA | Reference |
| EcoRI | G↓AATTC | Efficient Cleavage | No significant inhibition | [6] |
| BamHI | G↓GATCC | Efficient Cleavage | Inhibited | [6][7] |
| Sau3AI | ↓GATC | Efficient Cleavage | Inhibited | [6][7] |
| HhaI | GCG↓C | Efficient Cleavage | Inhibited | [6][7] |
| TaqI | T↓CGA | Efficient Cleavage | Inhibited | [6][7] |
| AluI | AG↓CT | Efficient Cleavage | No significant inhibition | [6][7] |
Note: The level of inhibition can vary depending on the specific enzyme, the position of the modification within the recognition sequence, and the density of the modification in the DNA substrate.
DNA Polymerase Fidelity and Efficiency
The incorporation of 7-deazaguanine into DNA, or the use of 7-deaza-dGTP as a substrate, can influence the fidelity and efficiency of DNA polymerases. The absence of the N7 atom can prevent the formation of alternative base pairing configurations, such as Hoogsteen base pairs, which can be a source of replication errors.
Table 3: Kinetic Parameters for Therminator DNA Polymerase
| Template Base | Incoming Nucleotide | kpol (s-1) | Kd (µM) | kpol/Kd (s-1µM-1) |
| dG | dCTP | 4.2 ± 0.2 | 3.3 ± 0.5 | 1.3 |
| 7dG | dCTP | 2.6 ± 0.1 | 0.9 ± 0.2 | 2.9 |
| dG | tCTP | 0.9 ± 0.04 | 2.1 ± 0.3 | 0.4 |
| 7dG | tCTP | 4.5 ± 0.2 | 1.7 ± 0.3 | 2.6 |
Data extracted from Dunn et al., J. Am. Chem. Soc. 2015, 137, 4014–4017.[8][9] This study demonstrates that for Therminator DNA polymerase, the incorporation of dCTP opposite 7-deazaguanine (7dG) is more efficient than opposite guanine (dG).[8][9]
Visualizing the Impact of 7-Deazaguanine
The following diagrams illustrate the key differences in major groove interactions and a typical experimental workflow for analyzing these effects.
Caption: Altered major groove interaction with 7-deazaguanine.
Caption: Workflow for comparing modified and unmodified DNA.
Experimental Protocols
Thermal Melting (Tm) Analysis of DNA Duplexes
This protocol outlines the determination of the melting temperature (Tm) of DNA duplexes, a measure of their thermal stability.
Materials:
-
Lyophilized DNA oligonucleotides (unmodified and 7-deazaguanine modified)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes with a 1 cm path length
Procedure:
-
Resuspend the lyophilized oligonucleotides in the melting buffer to a stock concentration of 100 µM.
-
Determine the concentration of the single-stranded oligonucleotides by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) and using the appropriate extinction coefficients.
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands to a final concentration of 1-5 µM in the melting buffer.
-
Anneal the duplexes by heating the samples to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.
-
Place the annealed duplex sample in a quartz cuvette in the spectrophotometer.
-
Record the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is in the duplex form. This corresponds to the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°) can be derived by analyzing the shape of the melting curve and from van't Hoff plots (ln(K) vs 1/T).
Restriction Enzyme Digestion Assay
This protocol is used to assess the cleavage efficiency of restriction enzymes on DNA containing 7-deazaguanine.
Materials:
-
Plasmid DNA or PCR product containing the recognition site(s) for the restriction enzyme of interest (both unmodified and 7-deazaguanine modified).
-
Restriction enzyme and its corresponding 10x reaction buffer.
-
Nuclease-free water.
-
DNA loading dye.
-
Agarose (B213101) gel electrophoresis system.
-
DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe).
Procedure:
-
Set up the restriction digestion reactions in separate tubes for the unmodified and modified DNA substrates. A typical 20 µL reaction includes:
-
1 µg of DNA substrate
-
2 µL of 10x reaction buffer
-
1 µL of restriction enzyme (10-20 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a no-enzyme control for both substrates.
-
Incubate the reactions at the optimal temperature for the specific restriction enzyme (usually 37°C) for 1-2 hours.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye (containing EDTA).
-
Load the entire reaction mixture onto an agarose gel (e.g., 1%).
-
Run the gel electrophoresis to separate the DNA fragments.
-
Visualize the DNA fragments under UV light after staining.
-
Compare the extent of digestion between the unmodified and modified DNA substrates. The percentage of cleavage can be quantified by densitometry of the gel bands.
DNA Polymerase Single-Nucleotide Incorporation Assay
This protocol is adapted from methods used to determine the kinetic parameters of a single nucleotide incorporation by a DNA polymerase.
Materials:
-
5'-radiolabeled or fluorescently labeled DNA primer.
-
Unlabeled DNA template (unmodified and 7-deazaguanine modified).
-
Purified DNA polymerase.
-
Reaction buffer specific for the polymerase.
-
dNTPs and/or 7-deaza-dGTP.
-
Quench solution (e.g., 95% formamide, 20 mM EDTA).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
Procedure:
-
Anneal the labeled primer to the template DNA.
-
Prepare reaction mixtures containing the primer/template duplex, DNA polymerase, and reaction buffer.
-
Initiate the reaction by adding a specific dNTP (or 7-deaza-dGTP) at various concentrations.
-
Allow the reactions to proceed for a short, defined time course, ensuring single-turnover conditions (enzyme in excess of DNA).
-
Quench the reactions at different time points by adding the quench solution.
-
Separate the products (primer + 1 nucleotide) from the unextended primer by denaturing PAGE.
-
Visualize and quantify the amount of product formed at each time point and substrate concentration using phosphorimaging or fluorescence scanning.
-
Determine the observed rate of incorporation (kobs) for each substrate concentration by fitting the product formation over time to a single exponential equation.
-
Determine the maximal rate of incorporation (kpol) and the apparent dissociation constant (Kd) by fitting the plot of kobs versus substrate concentration to a hyperbolic equation.
-
Calculate the incorporation efficiency (kpol/Kd).
Conclusion
The substitution of guanine with 7-deazaguanine in DNA provides a powerful tool to probe the significance of major groove interactions in DNA-protein recognition. The removal of the N7 hydrogen bond acceptor fundamentally alters the chemical landscape of the major groove, leading to decreased thermal stability and significant inhibition of many restriction enzymes. However, for some DNA polymerases, this modification can enhance incorporation efficiency by preventing non-canonical base pairing. Understanding these effects is crucial for the interpretation of experiments using 7-deazaguanine-modified oligonucleotides and for the development of novel therapeutic and diagnostic agents that target DNA.
References
- 1. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA polymerase-mediated synthesis of unbiased threose nucleic acid (TNA) polymers requires 7-deazaguanine to suppress G:G mispairing during TNA transcription. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 7-Deazaguanine Derivatives in Base Pairing
7-Deazaguanine (B613801), a structural analog of guanine (B1146940), presents a unique modification to the canonical DNA and RNA structure by replacing the nitrogen atom at position 7 with a carbon atom. This seemingly subtle change has profound implications for the base pairing properties, influencing the stability, structure, and recognition of nucleic acid duplexes. This guide provides a comprehensive comparison of the base pairing properties of 7-deazaguanine derivatives with standard guanine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
I. Impact on Watson-Crick Base Pairing with Cytosine
The most common pairing partner for guanine is cytosine, forming a stable Watson-Crick base pair with three hydrogen bonds. The substitution of N7 with a C-H group in 7-deazaguanine eliminates a potential hydrogen bond acceptor site in the major groove of the DNA.[1][2] While it is often assumed that 7-deazaguanine forms a normal Watson-Crick base pair with cytosine, detailed analyses reveal significant effects on the dynamic structure and stability of the DNA duplex.[1][2]
The incorporation of a 7-deazaguanine modification in place of guanine can lead to a destabilization of the DNA duplex. This is primarily attributed to less favorable stacking interactions and alterations in the major groove electrostatics and hydration.[1][3]
| Oligonucleotide Duplex | Modification | Melting Temperature (Tm) (°C) | ΔG°20 (kcal/mol) | ΔH°cal (kcal/mol) | TΔS°cal (kcal/mol) |
| DDD (Unmodified) | None | 55.4 | -12.3 | -76.8 | -64.5 |
| DDD-1 | G replaced with 7-deaza-G | 45.4 | -10.3 | -69.2 | -58.9 |
Table 1: Thermodynamic data for the Dickerson-Drew dodecamer (DDD) and its 7-deazaguanine modified counterpart (DDD-1). Data obtained from UV melting and DSC experiments in 10 mM sodium phosphate (B84403) buffer (pH 7.0).[1]
While the overall B-form DNA structure is maintained, NMR studies have shown that the incorporation of 7-deazaguanine can induce localized structural and dynamic changes. Specifically, increased exchange between the imino proton of the base pair flanking the modification and water suggests a higher rate of base pair opening.[1][3] This indicates a more dynamic and less stable local structure.
II. Alternative Base Pairing of 7-Deazaguanine Derivatives
Beyond the canonical pairing with cytosine, 7-deazaguanine and its derivatives can participate in alternative base pairing schemes, leading to novel DNA and RNA structures.
Derivatives such as 5-aza-7-deazaguanine (B30438) can form stable base pairs with other purines like isoguanine (B23775) and guanine.[4][5][6][7] These purine-purine pairs are larger than the canonical Watson-Crick pairs and can be accommodated within the DNA double helix.[4] The stability of these pairings is influenced by factors such as the specific derivative, the number of consecutive modified pairs, and the presence of functional groups.[4][6][7]
-
5-Aza-7-deazaguanine–Isoguanine: This pair forms a stable "all-purine" DNA with an antiparallel strand orientation.[5]
-
5-Aza-7-deazaguanine–Guanine: This pairing results in a DNA duplex with a parallel strand orientation.[5]
In the context of tRNA, 7-deazaguanine derivatives like queuosine (B110006) are found at the wobble position of the anticodon.[8] This modification allows for the recognition of multiple codons, expanding the decoding capacity of the tRNA.[8] The G-U wobble pair is a fundamental element of RNA structure, and while not directly involving 7-deazaguanine, it highlights the importance of non-canonical pairings in biological systems.[9][10]
III. Experimental Protocols
A variety of biophysical techniques are employed to characterize the base pairing properties of 7-deazaguanine derivatives.
This technique is used to determine the melting temperature of a DNA duplex, which is a measure of its thermal stability.
Protocol:
-
Prepare solutions of the complementary oligonucleotides (with and without the 7-deazaguanine modification) at a known concentration (e.g., 5 + 5 µM) in a buffered solution (e.g., 100 mM NaCl, 10 mM MgCl₂, 10 mM Na-cacodylate, pH 7.0).[11]
-
Place the samples in a UV spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature at a constant rate (e.g., 1.0 °C/min).[11]
-
The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands, observed as the midpoint of the sigmoidal melting curve.
DSC directly measures the heat absorbed during the thermal denaturation of a DNA duplex, providing a complete thermodynamic profile of the transition.
Protocol:
-
Prepare concentrated solutions of the DNA samples (e.g., 10 µM) and the corresponding buffer.
-
Load the sample and reference (buffer) cells of the DSC instrument.
-
Scan the temperature from a pre-transition to a post-transition range at a constant rate.
-
The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, and the calorimetric enthalpy (ΔH°cal) and entropy (ΔS°cal) of the transition. The Gibbs free energy (ΔG°) can then be calculated.[1]
NMR spectroscopy provides high-resolution structural information about DNA duplexes in solution.
Protocol:
-
Prepare a highly concentrated and pure sample of the DNA duplex in a suitable NMR buffer (e.g., containing D₂O).
-
Acquire a series of 1D and 2D NMR spectra (e.g., NOESY, COSY) at a specific temperature.
-
Assign the proton resonances using standard methods.[3]
-
Analyze the nuclear Overhauser effect (NOE) cross-peaks to determine inter-proton distances, which are then used as constraints in molecular modeling to generate a 3D structure of the duplex. Temperature-dependent studies of imino proton exchange can reveal information about base pair dynamics.[1][3]
IV. Visualizing Key Concepts
Caption: Comparison of Guanine:Cytosine and 7-Deazaguanine:Cytosine base pairs.
Caption: Workflow for determining the thermodynamic stability of DNA duplexes.
Caption: Simplified biosynthetic pathway of queuosine, a 7-deazaguanine derivative in tRNA.
V. Conclusion
The substitution of nitrogen-7 with a carbon in the guanine ring fundamentally alters its base pairing properties. While 7-deazaguanine can still form a base pair with cytosine, the resulting duplex is often thermodynamically less stable and exhibits altered local dynamics. Furthermore, 7-deazaguanine derivatives are key players in forming non-canonical structures, such as purine-purine base pairs, which expand the structural and functional repertoire of nucleic acids. Understanding these properties is crucial for applications in synthetic biology, the development of therapeutic oligonucleotides, and for elucidating the biological roles of these modified bases. The experimental protocols outlined provide a foundation for researchers to further investigate the intriguing world of 7-deazaguanine derivatives.
References
- 1. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of 7-deaza-2'-deoxyguanosine 2'-deoxycytidine base pairing in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Celebrating wobble decoding: Half a century and still much is new - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wobble base pair - Wikipedia [en.wikipedia.org]
- 10. The G·U wobble base pair | EMBO Reports [link.springer.com]
- 11. pubs.acs.org [pubs.acs.org]
Amplifying the Unamplifiable: A Comparative Guide to PCR Enhancers for GC-Rich DNA
For researchers, scientists, and drug development professionals grappling with the challenges of amplifying GC-rich DNA sequences, this guide offers a comparative analysis of common PCR enhancers. Overcoming the hurdles of strong secondary structures and high melting temperatures inherent to GC-rich templates is crucial for applications ranging from gene expression analysis to diagnostics. This document provides a data-driven comparison of widely used PCR additives, detailed experimental protocols, and visual representations of their mechanisms of action to aid in the selection of the most effective enhancement strategy.
The amplification of DNA sequences with high guanine-cytosine (GC) content is a notorious challenge in molecular biology. The strong hydrogen bonding between G and C bases leads to the formation of stable secondary structures, such as hairpins and loops, which can impede DNA polymerase activity and lead to incomplete or non-specific amplification. To address this, various chemical additives, known as PCR enhancers, are employed to facilitate the denaturation and amplification of these difficult templates. This guide compares the performance of several common PCR enhancers, providing a valuable resource for optimizing PCR protocols for GC-rich DNA.
Performance Comparison of Common PCR Enhancers
The efficacy of a PCR enhancer is often measured by its ability to increase the success rate of amplification, improve yield, and enhance specificity. The following table summarizes quantitative data from various studies on the performance of common PCR enhancers. It is important to note that performance can be template-dependent, and the optimal enhancer and its concentration may vary for different target sequences.
| PCR Enhancer | Optimal Concentration Range | Key Performance Metrics | Notes |
| Betaine (B1666868) | 0.5 M - 2.2 M | - Increased amplification success rate.[1][2][3] - Reduced cycle threshold (Ct) values in qPCR.[4] - Outperformed other enhancers in some studies for super-high GC content.[4] | Often a component of commercial PCR enhancement kits.[3] Can sometimes inhibit PCR at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | 2% - 10% | - High PCR success rate (up to 91.6% in one study).[1][2] - Effective at disrupting secondary structures.[4] | Can inhibit Taq polymerase activity at higher concentrations.[4] A balance between template accessibility and enzyme activity is crucial. |
| Ethylene (B1197577) Glycol | ~1.075 M | - Achieved an 87% amplification success rate for 104 GC-rich amplicons.[3] | Found to be more effective than betaine in a large-scale study.[3] |
| 1,2-Propanediol | ~0.816 M | - Demonstrated the highest success rate (90%) in a study of 104 GC-rich amplicons.[3] | Showed superior performance to both betaine and ethylene glycol in the aforementioned study.[3] |
| Formamide | 1% - 5% | - Lower PCR success rate (16.6%) compared to other enhancers in one study.[1][2] | Works by lowering the melting temperature of DNA. |
| 7-deaza-dGTP | 50 µM (or partial replacement of dGTP) | - Moderate PCR success rate (33.3%) in one study.[1][2] - Can improve amplification of high GC content templates when combined with other strategies. | A dGTP analog that reduces the strength of G-C pairing. |
| Commercial Enhancers (e.g., Q-Solution, OneTaq High GC Enhancer) | Varies by product | - Formulated to improve yield and specificity for GC-rich templates.[5] - Often contain a proprietary mix of additives. | Can provide a convenient, pre-optimized solution.[5] |
Mechanisms of Action: How PCR Enhancers Work
PCR enhancers facilitate the amplification of GC-rich DNA primarily by reducing the stability of the DNA double helix and preventing the formation of secondary structures. This allows for more efficient primer annealing and polymerase extension. The diagram below illustrates the general mechanism of action.
Caption: Mechanism of PCR enhancers on GC-rich DNA.
Experimental Protocols
To objectively compare the performance of different PCR enhancers, a standardized experimental workflow is essential. The following protocol outlines a general approach for testing and optimizing PCR conditions for a GC-rich template.
Experimental Workflow for Comparing PCR Enhancers
Caption: Workflow for comparing PCR enhancer performance.
Detailed PCR Protocol
This protocol provides a starting point for amplifying a GC-rich DNA template. Optimization of annealing temperature and enhancer concentration is recommended for each new template-primer set.
1. Reaction Setup:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTPs (10 mM each) | 0.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1.0 µL | 10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| PCR Enhancer | Variable | See Table 1 |
| Nuclease-free Water | Up to 25 µL | - |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-35 |
| Annealing | Gradient (e.g., 60-70°C) | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
Note: The annealing temperature should be optimized, typically starting 5°C below the calculated melting temperature (Tm) of the primers and adjusting based on results.
Conclusion
The selection of an appropriate PCR enhancer is a critical step in successfully amplifying GC-rich DNA. While DMSO and betaine have traditionally been the go-to additives, studies have shown that other compounds like ethylene glycol and 1,2-propanediol can offer superior performance for a broader range of templates. For particularly challenging amplifications, commercially available enhancer solutions and specialized polymerases designed for GC-rich targets provide a robust alternative. By systematically testing a panel of enhancers and optimizing reaction conditions as outlined in this guide, researchers can significantly improve the yield, specificity, and success rate of GC-rich PCR, enabling further downstream applications.
References
Safety Operating Guide
Navigating the Disposal of 7-Cyano-7-deaza-2'-deoxyguanosine: A Guide for Laboratory Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
7-Cyano-7-deaza-2'-deoxyguanosine is a guanosine (B1672433) analog, and similar compounds have demonstrated immunostimulatory and antiviral activities.[1] Due to its classification as a nucleoside analog, it should be handled with care, assuming it may possess potent biological effects.[2][3]
Key Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Safety goggles with side-shields.[4]
-
Hand Protection: Chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: An impervious lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]
-
Summary of Handling and Safety Recommendations:
| Precaution Category | Recommendation |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
| Spill Response | Absorb solutions with a liquid-binding material. Decontaminate surfaces with alcohol. Sweep up solid spills and place in a suitable, closed container for disposal.[4] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| First Aid: Skin | Wash with plenty of soap and water.[4] |
| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing.[4] |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |
II. Disposal Procedures for 7-Cyano-7-deaza-2'-deoxyguanosine
As a nucleoside analog, 7-Cyano-7-deaza-2'-deoxyguanosine waste should be managed as hazardous chemical waste. The disposal process must comply with all applicable federal, state, and local regulations.[7]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid 7-Cyano-7-deaza-2'-deoxyguanosine, as well as contaminated materials such as gloves, weighing papers, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing 7-Cyano-7-deaza-2'-deoxyguanosine in a separate, labeled, and sealed hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "7-Cyano-7-deaza-2'-deoxyguanosine".
-
Include the concentration and a description of the waste.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that incompatible chemicals are not stored together.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Experimental Protocol for Decontamination of Lab Surfaces:
In the event of a small spill, a deactivation step may be necessary before final cleaning.
-
Initial Containment: Absorb any liquid spills with an inert, absorbent material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontamination: A common decontamination step for many organic compounds involves chemical degradation. While a specific protocol for 7-Cyano-7-deaza-2'-deoxyguanosine is not documented, a general approach for nucleoside analogs can be considered. However, any chemical treatment should be evaluated for safety and effectiveness by a qualified chemist. A potential, though unverified, method could involve treatment with a 10% bleach solution, followed by neutralization.
-
Final Cleaning: After decontamination, clean the affected area with soap and water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
III. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 7-Cyano-7-deaza-2'-deoxyguanosine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Personal protective equipment for handling 7-Cyano-7-deaza-2'-deoxy guanosine
Essential Safety and Handling Guide for 7-Cyano-7-deaza-2'-deoxyguanosine
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 7-Cyano-7-deaza-2'-deoxyguanosine. The following guidance is a conservative recommendation based on the safety profiles of structurally similar nucleoside analogs and general safety protocols for handling nitrile-containing compounds. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and scale of work.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Cyano-7-deaza-2'-deoxyguanosine. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Potential Hazard Summary
Based on analogous compounds such as 2'-deoxyguanosine (B1662781) and other modified nucleosides, 7-Cyano-7-deaza-2'-deoxyguanosine should be handled as a potentially hazardous substance. The presence of the cyano group warrants additional caution due to the potential for toxicity.
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling 7-Cyano-7-deaza-2'-deoxyguanosine.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[5][6] | Provides robust protection against incidental skin contact. The outer glove can be removed immediately in case of contamination. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashes or generating aerosols.[6][7] | Protects against eye irritation from dust particles and accidental splashes. |
| Body Protection | A buttoned, long-sleeved laboratory coat is the minimum requirement. For larger quantities, a chemical-resistant apron or suit should be considered. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[4][8] | Minimizes the risk of inhaling potentially irritating and toxic dust particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility.
Step-by-Step Operational Plan
-
Preparation and Designated Area:
-
All work with 7-Cyano-7-deaza-2'-deoxyguanosine must be performed in a designated area within a certified chemical fume hood.[5][6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Keep acids and strong oxidizing agents away from the handling area to prevent hazardous reactions with the cyano group.[7][9]
-
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside the chemical fume hood.
-
Use a spatula for transferring the solid compound to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Handle all solutions containing the compound with the same level of precaution as the solid material.
-
Avoid the generation of aerosols.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with the compound.
-
For spills within the fume hood, decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5] All cleanup materials must be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing 7-Cyano-7-deaza-2'-deoxyguanosine in a sealed, labeled, and chemical-resistant hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's licensed hazardous waste management service.[10] Follow all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow Visualization
The following diagram illustrates the safe handling workflow for 7-Cyano-7-deaza-2'-deoxyguanosine, from initial preparation to final disposal.
Caption: A flowchart outlining the key steps for the safe handling of 7-Cyano-7-deaza-2'-deoxyguanosine.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Page loading... [guidechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. fishersci.com [fishersci.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. earthsafeppe.com [earthsafeppe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
